Enfuvirtide T-20
Description
Properties
Molecular Formula |
C204H301N51O64 |
|---|---|
Molecular Weight |
4492 g/mol |
IUPAC Name |
(4S)-5-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-iminobutan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-1,3-dihydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyethylideneamino)-3-(4-hydroxyphenyl)propylidene]amino]butylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxybutylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 |
InChI Key |
PEASPLKKXBYDKL-FXEVSJAOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=N[C@@H](C)C(=N[C@@H](CO)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC3=CNC4=CC=CC=C43)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CC5=CNC6=CC=CC=C65)C(=N[C@@H](CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H](CC8=CN=CN8)N=C([C@H]([C@@H](C)CC)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H]([C@@H](C)O)N=C([C@H](CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
CCC(C)C(C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCCCN)C(=NC(CC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=NC(CC1=CNC2=CC=CC=C21)C(=NC(C)C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC3=CNC4=CC=CC=C43)C(=NC(CC(=N)O)C(=NC(CC5=CNC6=CC=CC=C65)C(=NC(CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CC(C)C)N=C(C(CO)N=C(C(CC8=CN=CN8)N=C(C(C(C)CC)N=C(C(CC(C)C)N=C(C(CO)N=C(C(C(C)O)N=C(C(CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Enfuvirtide (T-20): A Deep Dive into its Mechanism of Action on HIV-1 gp41
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Enfuvirtide (B549319) (T-20), a first-in-class HIV fusion inhibitor, with a specific focus on its interaction with the viral envelope glycoprotein (B1211001) gp41. This document details the molecular interactions, conformational changes, and the biophysical principles underlying its potent antiviral activity.
Introduction: The HIV-1 Fusion Machinery
Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex process orchestrated by the viral envelope glycoprotein (Env) complex, a trimer of non-covalently associated gp120 and gp41 subunits. The gp120 protein is responsible for binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface. This binding triggers a cascade of conformational changes in gp120, which in turn unmasks the fusogenic potential of the transmembrane subunit, gp41.[1][2]
The gp41 ectodomain contains several key functional regions: the fusion peptide (FP), the N-terminal heptad repeat (NHR or HR1), and the C-terminal heptad repeat (CHR or HR2). Upon activation, gp41 undergoes a dramatic structural rearrangement. The FP inserts into the host cell membrane, and the HR1 and HR2 domains associate to form a highly stable six-helix bundle (6-HB) structure.[3][4] This process draws the viral and cellular membranes into close proximity, facilitating membrane fusion and the subsequent entry of the viral capsid into the host cell cytoplasm.[5][6]
Enfuvirtide's Core Mechanism: Competitive Inhibition of Six-Helix Bundle Formation
Enfuvirtide is a 36-amino acid synthetic peptide that is homologous to a segment of the HR2 domain of gp41.[7] Its mechanism of action is centered on the competitive inhibition of the formation of the critical 6-HB. By mimicking the native HR2 domain, Enfuvirtide binds to the hydrophobic grooves of the trimeric HR1 coiled-coil in a transient pre-hairpin intermediate state of gp41.[2][7] This binding event effectively blocks the subsequent interaction of the viral HR2 domain with HR1, thereby preventing the collapse of gp41 into the fusogenic 6-HB conformation.[4][8] This arrests the fusion process before the viral and cellular membranes can merge, thus preventing viral entry.[2][9]
The following diagram illustrates the HIV-1 fusion process and the inhibitory action of Enfuvirtide.
Quantitative Analysis of Enfuvirtide Activity
The antiviral potency of Enfuvirtide is quantified by its 50% inhibitory concentration (IC50) and its binding affinity (Kd). These values can vary depending on the specific HIV-1 strain, the assay used, and the presence of resistance mutations.
| Parameter | Value Range | Description |
| IC50 (HIV-1 Replication) | 4 to 280 nM | The concentration of Enfuvirtide required to inhibit 50% of HIV-1 replication in laboratory and primary isolates.[7] |
| IC50 (cMAGI assay) | 0.089 to 107 nM | The IC50 for baseline clinical isolates as determined by the cMAGI assay.[7] |
| IC50 (Cell-Cell Fusion) | 23 ± 6 nM | The concentration required to achieve 50% inhibition in a cell-cell fusion assay.[7] |
| Binding Affinity (Kd) | 307 nM | The dissociation constant for the binding of an Enfuvirtide-PEG conjugate to a functional domain of HIV gp41.[7] |
| Plasma Protein Binding | 92% | The percentage of Enfuvirtide bound to plasma proteins in HIV-infected plasma.[7][10] |
Enfuvirtide Resistance
Resistance to Enfuvirtide primarily arises from mutations within the HR1 domain of gp41, specifically within a 10-amino acid region (residues 36-45) that constitutes the Enfuvirtide binding site.[1][11] These mutations reduce the binding affinity of Enfuvirtide to HR1, thereby diminishing its inhibitory activity.
| gp41 Mutation | Fold Change in IC50 (approx.) | Reference |
| V38A | >100-fold | [2] |
| N42D | >100-fold | [2] |
| N43D | 5 to 50-fold | [12] |
| V38A/N42D | >100-fold | [9] |
| V38E/N42S | >100-fold | [9] |
It is noteworthy that some resistance mutations can impact viral fitness, and in some cases, reversion to wild-type has been observed upon cessation of Enfuvirtide therapy.[1]
Experimental Protocols
The characterization of Enfuvirtide's mechanism of action relies on a variety of in vitro and biophysical assays. Detailed methodologies for key experiments are outlined below.
Cell-Based Fusion and Viral Infectivity Assays
These assays are fundamental for determining the inhibitory activity of Enfuvirtide.
Cell-Cell Fusion Assay Protocol:
-
Cell Culture:
-
Co-culture:
-
Target cells are seeded in a 96-well plate.
-
Effector cells are added to the target cells.[13]
-
-
Inhibitor Addition:
-
Serial dilutions of Enfuvirtide are added to the co-culture wells.[7]
-
-
Incubation:
-
The plate is incubated for a defined period (e.g., 6-8 hours) to allow for cell fusion.[13]
-
-
Quantification:
-
The extent of cell fusion is quantified by measuring the reporter gene activity (e.g., luminescence or colorimetric signal).[7]
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each Enfuvirtide concentration, and the IC50 value is determined using non-linear regression analysis.[13]
-
Viral Infectivity Assay Protocol:
-
Cell Culture:
-
Target cells (e.g., TZM-bl) are seeded in 96-well plates.[7]
-
-
Inhibitor Treatment:
-
Target cells are pre-incubated with serial dilutions of Enfuvirtide.[7]
-
-
Infection:
-
A known amount of cell-free HIV-1 virus stock is added to the cells.[7]
-
-
Incubation:
-
The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry and replication.[7]
-
-
Quantification:
-
The level of infection is quantified by measuring reporter gene expression or a viral protein such as p24 antigen.[7]
-
-
Data Analysis:
-
The percentage of inhibition of viral replication is calculated, and the IC50 is determined.[7]
-
The following diagram depicts a generalized workflow for these assays.
Biophysical Characterization
Biophysical techniques are crucial for elucidating the structural details of the Enfuvirtide-gp41 interaction.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is used to assess the secondary structure of peptides and proteins. In the context of Enfuvirtide, it is employed to monitor the induction of α-helicity upon its binding to the HR1 domain of gp41.
-
Protocol Outline:
-
Sample Preparation: Prepare solutions of Enfuvirtide and a synthetic gp41 HR1 peptide (e.g., N36) in a suitable buffer (e.g., phosphate-buffered saline).[3]
-
CD Spectra Acquisition: Record the CD spectra of Enfuvirtide alone, the HR1 peptide alone, and a mixture of the two in a 1:1 molar ratio.[3]
-
Data Analysis: An increase in the α-helical content upon mixing indicates binding and induced folding. Thermal melts can also be performed to assess the stability of the complex.[14]
-
X-ray Crystallography:
X-ray crystallography provides high-resolution structural information of the Enfuvirtide-gp41 complex, revealing the precise atomic interactions.
-
Protocol Outline:
-
Complex Formation: A synthetic peptide mimicking the HR1 domain (e.g., N36) is mixed with Enfuvirtide to form the six-helix bundle-like complex.[15]
-
Crystallization: The complex is subjected to crystallization screening using methods like hanging-drop vapor diffusion.[15]
-
Data Collection: X-ray diffraction data are collected from suitable crystals at a synchrotron source.[15][16]
-
Structure Solution and Refinement: The structure is solved using molecular replacement and refined to yield a detailed 3D model of the complex.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can be used to study the structure and dynamics of the Enfuvirtide-gp41 interaction in solution.
-
Protocol Outline:
-
Isotope Labeling: For detailed structural studies, one of the components (e.g., the HR1 peptide) is typically isotopically labeled with 15N and/or 13C.[17][18]
-
NMR Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY) are performed on the individual components and the complex.
-
Data Analysis: Chemical shift perturbations are used to map the binding interface, and NOE-based distance restraints are used to determine the three-dimensional structure of the complex.[19]
-
Conclusion
Enfuvirtide's mechanism of action represents a paradigm in antiretroviral therapy, targeting a critical conformational change in the HIV-1 fusion machinery. By competitively binding to the HR1 domain of gp41, it effectively prevents the formation of the six-helix bundle, thereby inhibiting viral entry. The quantitative data on its potency and the emergence of resistance mutations in its binding site provide a clear picture of its interaction with its target. The detailed experimental protocols outlined in this guide serve as a foundation for further research into HIV-1 entry inhibitors and the development of next-generation antiviral therapeutics.
References
- 1. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to Enfuvirtide during Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance and replicative capacity of HIV-1 strains selected in vivo by long-term enfuvirtide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. Structure and interactions of HIV-1 gp41 CHR-NHR reverse hairpin constructs reveal molecular determinants of antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HIV-1 gp41 as a target for viral entry inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics and drug interaction potential of enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Impact of the enfuvirtide resistance mutation N43D and the associated baseline polymorphism E137K on peptide sensitivity and six-helix bundle structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Crystal Structure of HIV-1 gp41 Including Both Fusion Peptide and Membrane Proximal External Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid-State Nuclear Magnetic Resonance Spectroscopy of Human Immunodeficiency Virus gp41 Protein that Includes the Fusion Peptide: NMR Detection of Recombinant Fgp41 in Inclusion Bodies in Whole Bacterial Cells and Structural Characterization of Purified and Membrane-Associated Fgp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. Solid-state NMR spectroscopy of the HIV gp41 membrane fusion protein supports intermolecular antiparallel β sheet fusion peptide structure in the final six-helix bundle state - PMC [pmc.ncbi.nlm.nih.gov]
Enfuvirtide (T-20): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enfuvirtide (B549319) (T-20), marketed as Fuzeon, represents a landmark achievement in antiretroviral therapy as the first-in-class HIV fusion inhibitor. Its unique mechanism of action, targeting the viral entry process, provided a crucial therapeutic option for patients with multi-drug resistant HIV-1. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Enfuvirtide.
Discovery and Development History
The journey of Enfuvirtide began with the scientific pursuit of novel HIV therapeutic targets beyond the established reverse transcriptase and protease enzymes. Researchers at Duke University initiated the exploration of peptides that could interfere with the HIV fusion process.[1][2]
-
1993: A synthetic peptide, initially designated DP-178, demonstrated significant in vitro antiretroviral activity by targeting the gp41 transmembrane protein of the HIV envelope.[2]
-
1996: The pharmaceutical company Trimeris was formed by the Duke University researchers to further develop this promising compound, which was then renamed T-20.[1][2]
-
1999: Trimeris entered into a strategic partnership with Hoffmann-La Roche to co-develop T-20, leveraging Roche's extensive experience in drug development and commercialization.[1][2]
-
March 13, 2003: Following successful and pivotal clinical trials, the U.S. Food and Drug Administration (FDA) granted approval for Enfuvirtide (Fuzeon), marking the introduction of the first HIV fusion inhibitor for the treatment of HIV-1 infection.[1][2]
Mechanism of Action: Inhibition of HIV-1 Fusion
Enfuvirtide's therapeutic effect is derived from its ability to specifically interrupt the final stage of HIV-1's entry into host CD4+ T-cells: the fusion of the viral and cellular membranes.[1] This process is mediated by the HIV-1 envelope glycoprotein (B1211001) complex, composed of gp120 and gp41.
The key steps in the HIV-1 fusion process and the inhibitory action of Enfuvirtide are as follows:
-
Receptor Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.
-
Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.
-
gp41 Conformational Change: Co-receptor binding induces a significant conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions of gp41 are exposed.
-
Pre-hairpin Intermediate Formation: The hydrophobic fusion peptide at the N-terminus of gp41 inserts into the host cell membrane. This forms a "pre-hairpin intermediate" structure, bridging the virus and the host cell.
-
Six-Helix Bundle Formation and Fusion: The HR1 and HR2 domains of gp41 then fold back on each other, forming a thermostable six-helix bundle. This action brings the viral and cellular membranes into close proximity, leading to the formation of a fusion pore and subsequent entry of the viral capsid into the host cell.
Enfuvirtide, a 36-amino acid synthetic peptide, is designed to mimic a segment of the HR2 domain of gp41. It competitively binds to the HR1 domain during the pre-hairpin intermediate stage. This binding event physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and halting the fusion process.
Quantitative Efficacy Data
The antiviral activity of Enfuvirtide has been quantified through various in vitro and clinical studies.
In Vitro Antiviral Activity
| Parameter | Value Range | Assay Method |
| IC50 (Clades A-G) | 4 to 480 ng/mL | cMAGI Assay |
| IC50 (Cell-Cell Fusion) | 23 ± 6 nM | Cell-Cell Fusion Assay |
| Binding Affinity (Kd) | 307 nM | N/A |
| Plasma Protein Binding | 92% | N/A |
| In vivo Half-life (T1/2) | 3.8 hours | N/A |
IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of binding affinity.
Clinical Trial Efficacy (TORO 1 & 2 Studies)
The pivotal Phase 3 clinical trials, TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only), demonstrated the efficacy of Enfuvirtide in heavily treatment-experienced patients with multidrug-resistant HIV-1.
| Clinical Trial Parameter | Enfuvirtide + Optimized Background | Optimized Background Alone |
| TORO 1 (Week 24) | ||
| Mean Viral Load Reduction | -1.696 log10 copies/mL | -0.764 log10 copies/mL |
| Mean CD4+ Count Increase | 76 cells/mm³ | 32 cells/mm³ |
| TORO 1 & 2 (Week 48) | ||
| Mean Viral Load Reduction | -1.48 log10 copies/mL | -0.63 log10 copies/mL |
| Mean CD4+ Count Increase | 91 cells/mm³ | 45 cells/mm³ |
Key Experimental Protocols
The development and characterization of Enfuvirtide relied on several key experimental assays.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.
Methodology:
-
Cell Culture:
-
Effector cells (e.g., HEK293T) are engineered to express HIV-1 envelope glycoproteins (gp120/gp41).
-
Target cells (e.g., U87.CD4.CXCR4/CCR5) are engineered to express CD4 and the appropriate co-receptors. These cells often contain a reporter gene (e.g., luciferase) under the control of a Tat-responsive promoter.
-
-
Co-culture: Effector and target cells are co-cultured in a 96-well plate.
-
Inhibitor Addition: Serial dilutions of Enfuvirtide are added to the co-culture wells.
-
Incubation: The plate is incubated to allow for cell fusion.
-
Quantification of Fusion: Upon fusion, the Tat protein from the effector cells activates the reporter gene in the target cells. Fusion events are quantified by measuring the reporter gene product (e.g., luminescence for luciferase).
-
Data Analysis: The percentage of fusion inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.
HIV-1 Pseudovirus Entry Assay
This assay measures the ability of an inhibitor to prevent the entry of single-round infectious pseudoviruses into target cells.
Methodology:
-
Pseudovirus Production:
-
HEK293T cells are co-transfected with two plasmids:
-
An Env-expressing plasmid.
-
An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).
-
-
The resulting pseudoviruses can infect cells but are replication-incompetent.
-
-
Cell Culture: Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4 and contain a Tat-responsive reporter gene are seeded in 96-well plates.
-
Inhibitor Treatment: The target cells are pre-incubated with serial dilutions of Enfuvirtide.
-
Infection: A standardized amount of pseudovirus is added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantification of Entry: The level of infection is quantified by measuring the reporter gene expression (e.g., luminescence).
-
Data Analysis: The percentage of entry inhibition is calculated, and the IC50 value is determined.
References
Unveiling the Molecular Embrace: A Technical Guide to the Enfuvirtide (T-20) Binding Site on HIV-1 gp41 NHR
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding interaction between the HIV-1 fusion inhibitor, Enfuvirtide (B549319) (T-20), and its target, the N-terminal heptad repeat (NHR) of the viral glycoprotein (B1211001) gp41. Understanding this critical interaction at a molecular level is paramount for the development of next-generation antiretroviral therapies that can overcome drug resistance and offer improved efficacy. This document details the quantitative binding data, experimental methodologies used to elucidate this interaction, and visual representations of the key processes involved.
The Mechanism of Inhibition: A Molecular Standoff
Enfuvirtide is a synthetic 36-amino-acid peptide that mimics the C-terminal heptad repeat (CHR) region of gp41.[1] Its mechanism of action is to intercept the HIV-1 fusion process at a critical intermediate stage.[2] Following the binding of the HIV-1 gp120 exterior glycoprotein to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change, exposing its NHR region.[3] This exposed NHR trimer is the binding site for Enfuvirtide. By binding with high affinity to the hydrophobic grooves of the NHR coiled-coil, Enfuvirtide competitively inhibits the subsequent binding of the viral CHR region.[2][4] This blockage prevents the formation of the six-helix bundle (6-HB), a hairpin structure essential for bringing the viral and cellular membranes into close proximity for fusion.[3][5] Consequently, the viral and host cell membranes cannot merge, and viral entry is aborted.
Quantitative Analysis of Enfuvirtide-gp41 NHR Interaction
The efficacy of Enfuvirtide and the impact of resistance mutations are quantified through various biophysical and virological assays. The following table summarizes key quantitative data from the literature, including binding affinities (Kd), 50% inhibitory concentrations (IC50), and the thermal stability (Tm) of the Enfuvirtide-NHR complex.
| Parameter | Value | HIV-1 Strain/Construct | Comments | Reference(s) |
| Binding Affinity (Kd) | 307 nM | N46 (functional gp41 fragment) | Measured by Surface Plasmon Resonance (SPR). | [6] |
| 1.6 x 10-10 M | gp41 (in silico) | Calculated from molecular docking studies. | [7] | |
| 50% Inhibitory Conc. (IC50) | 1.7 nM | HIV-1IIIB | Laboratory-adapted X4 strain. | [2] |
| 3.2 nM | HIV-1Bal | Laboratory-adapted R5 strain. | [2] | |
| 6-91 nM | Primary HIV-1 Isolates | Demonstrates potent activity against a range of clinical isolates. | [6] | |
| Thermal Stability (Tm) | 43°C | N39/T20 complex | Indicates the thermal stability of the six-helix bundle formed. | [8] |
| Resistance Mutations | ||||
| Fold-change in IC50 | >10-fold | Various | Single amino acid substitutions in the GIV motif (residues 36-38) of NHR. | [5][9] |
| Fold-change in IC50 | >100-fold | Various | Double mutations in the NHR can confer high-level resistance. | [5] |
Experimental Protocols
The characterization of the Enfuvirtide binding site and the evaluation of its inhibitory activity rely on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.
Site-Directed Mutagenesis of gp41 NHR
This technique is fundamental for introducing specific mutations into the NHR region of gp41 to study their impact on Enfuvirtide binding and viral fusion.
Methodology:
-
Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation. The mutation should be centrally located with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.[10]
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type gp41 sequence as the template and the mutagenic primers. The reaction cycles are typically: an initial denaturation at 95°C, followed by 16-18 cycles of denaturation at 95°C, annealing at 55-68°C, and extension at 72°C. A final extension at 72°C completes the reaction.[10]
-
Template Digestion: Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for at least one hour. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.[11]
-
Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.
-
Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.
HIV-1 Mediated Cell-Cell Fusion Assay
This assay quantifies the ability of Enfuvirtide to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and a coreceptor.
Methodology:
-
Effector Cell Preparation: Co-transfect effector cells (e.g., HEK293T) with plasmids expressing the HIV-1 Env glycoprotein and the Tat protein.
-
Target Cell Preparation: Seed target cells (e.g., TZM-bl, which contain a Tat-inducible luciferase reporter gene) in a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of Enfuvirtide to the target cells.
-
Co-culture: Add the Env-expressing effector cells to the wells containing the target cells and Enfuvirtide.
-
Incubation: Incubate the co-culture for a defined period (e.g., 6-8 hours) to allow for cell fusion.
-
Quantification: Measure the luciferase activity, which is proportional to the extent of cell fusion.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the Enfuvirtide concentration and fitting the data to a sigmoidal dose-response curve.[12]
Pseudotyped Virus Entry Assay
This assay measures the inhibition of viral entry into target cells using replication-defective viral particles that incorporate the HIV-1 Env glycoprotein on their surface.
Methodology:
-
Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the HIV-1 Env glycoprotein, a plasmid for a lentiviral backbone that expresses a reporter gene (e.g., luciferase or GFP), and packaging plasmids.[13]
-
Virus Harvest: Collect the supernatant containing the pseudoviruses after 48-72 hours.
-
Target Cell Infection: Seed target cells expressing CD4 and the appropriate coreceptor in a 96-well plate.
-
Inhibition: Pre-incubate the pseudoviruses with serial dilutions of Enfuvirtide.
-
Infection: Add the virus-inhibitor mixture to the target cells.
-
Quantification: After 48-72 hours, measure the expression of the reporter gene (e.g., luciferase activity or GFP-positive cells).[14]
-
Data Analysis: Determine the IC50 value as described for the cell-cell fusion assay.
References
- 1. Nonneutralizing Antibodies Induced by the HIV-1 gp41 NHR Domain Gain Neutralizing Activity in the Presence of the HIV Fusion Inhibitor Enfuvirtide: a Potential Therapeutic Vaccine Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. HIV-1 gp41 as a target for viral entry inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and interactions of HIV-1 gp41 CHR-NHR reverse hairpin constructs reveal molecular determinants of antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during Enfuvirtide Treatment on gp41 Binding and Antiviral Potency of Enfuvirtide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enfuvirtide, an HIV-1 fusion inhibitor peptide, can act as a potent SARS-CoV-2 fusion inhibitor: an in silico drug repurposing study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of human immunodeficiency virus type 1 gp41 amino acid substitutions selected during enfuvirtide treatment on gp41 binding and antiviral potency of enfuvirtide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Site-Directed Mutagenesis [protocols.io]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. benchchem.com [benchchem.com]
- 13. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Tryptophan-Rich Motif: A Linchpin in the Antiviral Function of T-20 (Enfuvirtide)
For Immediate Release
[City, State] – [Date] – A comprehensive technical analysis released today sheds new light on the critical role of the C-terminal tryptophan-rich motif (TRM) in the function of the HIV-1 fusion inhibitor, T-20 (Enfuvirtide). This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates key quantitative data, detailed experimental methodologies, and novel pathway visualizations to provide a definitive resource on this crucial aspect of T-20's mechanism of action.
T-20, a synthetic 36-amino acid peptide, is the first in a class of antiretroviral drugs known as fusion inhibitors.[1] It functions by binding to the gp41 transmembrane glycoprotein (B1211001) of HIV-1, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[2][3] This action effectively blocks the entry of the virus into host cells.[1] Central to its potent antiviral activity is a specific sequence at its C-terminus, the tryptophan-rich motif (TRM), with the sequence WASLWNWF.[4]
This technical guide systematically explores the multifaceted contributions of the TRM to T-20's function, from its essential role in target binding and membrane interaction to its impact on the overall inhibitory potency of the drug.
Quantitative Analysis of the Tryptophan-Rich Motif's Functional Importance
The indispensable nature of the TRM for T-20's antiviral efficacy is unequivocally demonstrated through quantitative analyses of its binding affinity and fusion inhibition capabilities. Deletion or significant alteration of this motif leads to a dramatic loss of function.
One study engineered a molecular mimic of the gp41 N-terminal heptad repeat (N-HR) coiled coil, the target of T-20, to probe the inhibitor's structure-activity relationship.[5][6] Using this system, the binding affinity (KD) of T-20 was determined to be 30 nM, which is in close proximity to its 50% inhibitory concentration (IC50) of approximately 3 nM.[6] Critically, when three aromatic residues within the TRM (WNWF) were mutated to ANAA, there was no discernible effect on the binding affinity to the gp41 N-HR.[5][6] This suggests that the TRM's primary interaction may not be with the N-HR coiled coil itself, but rather with other components of the fusion machinery, such as the viral or cellular membrane, or the fusion peptide proximal region of gp41.[5][6]
Further evidence for the TRM's essential role comes from studies directly comparing T-20 with a truncated version lacking the TRM (T20-TRM). In various antiviral assays, T20-TRM completely lost its inhibitory activity.[4][7] Conversely, replacing the TRM with a C16 fatty acid to create the lipopeptide LP-40 resulted in a staggering 58.95-fold increase in potency in a cell-cell fusion assay, with an IC50 of 0.41 nM compared to 24.17 nM for T-20.[7] This highlights the critical contribution of a membrane-anchoring moiety, a role naturally fulfilled by the hydrophobic TRM.
| Peptide/Inhibitor | Target/Assay | IC50 / EC50 (nM) | Binding Affinity (KD) (nM) | Fold Change vs. T-20 | Reference |
| T-20 (Enfuvirtide) | HIV-1 HXB2 Env-mediated cell-cell fusion | 24.17 | - | - | [7] |
| T20-TRM (TRM deleted) | HIV-1 HXB2 Env-mediated cell-cell fusion | >10,000 | - | >413 (loss of activity) | [4][7] |
| LP-40 (TRM replaced with C16 fatty acid) | HIV-1 HXB2 Env-mediated cell-cell fusion | 0.41 | - | 58.95 (increase) | [7] |
| T-20 (Enfuvirtide) | HIV-1 NL4-3 pseudovirus entry | 78.78 | - | - | [8] |
| LP-19 (lipopeptide inhibitor) | HIV-1 pseudovirus entry | 0.12 | - | 656.5 (increase) | [8] |
| T-20 (Enfuvirtide) | Replicative HIV-1 JRCSF infection | 112.75 | - | - | [8] |
| LP-19 (lipopeptide inhibitor) | Replicative HIV-1 infection | 0.16 | - | 704.7 (increase) | [8] |
| T-20 (Enfuvirtide) | 5H-ex (gp41 N-HR mimic) | ~3 | 30 | - | [5][6] |
| T-20 (T2I mutant) | 5H-ex (gp41 N-HR mimic) | - | 0.75 | 40 (increase in affinity) | [6] |
| T-20 (WNWF -> ANAA mutant) | 5H-ex (gp41 N-HR mimic) | - | No effect | - | [5][6] |
| Enfuvirtide-CP conjugates | HIV-1 IIIB in MT4 cells | 51 - 72 | - | ~3.8 - 5.4 (increase) | [9] |
| Native Enfuvirtide | HIV-1 IIIB in MT4 cells | 275 | - | - | [9] |
Visualizing the Mechanism and Experimental Approaches
To further elucidate the role of the TRM, this guide provides detailed diagrams generated using the DOT language, illustrating both the molecular mechanism of HIV-1 fusion and the workflows of key experimental assays.
Detailed Experimental Protocols
This guide provides comprehensive, step-by-step protocols for the key assays used to evaluate the function of T-20 and its tryptophan-rich motif.
HIV-1 Pseudovirus Neutralization Assay
This assay quantifies the ability of an inhibitor to prevent viral entry using replication-incompetent pseudoviruses expressing the HIV-1 envelope glycoprotein and carrying a reporter gene (e.g., luciferase).
1. Production of HIV-1 Env-Pseudotyped Viruses:
-
Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.[4]
-
A common ratio of transfection reagent (e.g., FuGENE 6) to total DNA is 3:1.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.[4]
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter to remove cellular debris.[4]
-
Aliquot and store the pseudovirus stocks at -80°C.
2. Neutralization Assay:
-
Seed target cells (e.g., TZM-bl) in a 96-well plate.
-
On the day of the assay, prepare serial dilutions of the test inhibitor (e.g., T-20 or its analogues) in culture medium.
-
Incubate the diluted inhibitor with a standardized amount of pseudovirus (e.g., 200 TCID50) for 1 hour at 37°C.[4]
-
Add the virus-inhibitor mixture to the target cells.
-
Include virus control (virus without inhibitor) and cell control (cells without virus) wells.
-
Incubate the plates for 48-72 hours at 37°C.
-
Measure the luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by determining the inhibitor concentration that causes a 50% reduction in luciferase activity compared to the virus control.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and co-receptors.
1. Cell Preparation:
-
Effector cells: Transfect a cell line (e.g., HEK293T) to express the HIV-1 Env and Tat proteins.[10]
-
Target cells: Use a cell line (e.g., TZM-bl) that expresses CD4, CCR5/CXCR4, and contains a Tat-inducible reporter gene (e.g., luciferase).[10]
-
Plate the target cells in a 96-well plate and incubate overnight.[10]
2. Fusion Inhibition Assay:
-
Prepare serial dilutions of the inhibitor.
-
Add the diluted inhibitor to the target cells.
-
Add the effector cells to the wells containing the target cells and inhibitor.[10]
-
Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for fusion.[10]
-
A potent fusion inhibitor (e.g., C52L) can be added to stop the fusion reaction.[3]
-
Incubate for an additional 24 hours to allow for reporter gene expression.
-
Measure the luciferase activity.
-
Calculate the IC50 as the concentration of inhibitor that reduces luciferase activity by 50% compared to the no-inhibitor control.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure (e.g., α-helix, β-sheet) of peptides in different environments.
1. Sample Preparation:
-
Peptides must be of high purity (>95%).[2]
-
Dissolve the peptide in a suitable buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).[11]
-
Determine the precise peptide concentration using a reliable method (e.g., amino acid analysis).
-
Typical concentrations for far-UV CD are 0.1 to 1 mg/ml.[12]
2. Data Acquisition:
-
Use a quartz cuvette with a specific path length (e.g., 1 mm).
-
Collect CD spectra in the far-UV range (e.g., 190-260 nm).
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Maintain a constant temperature using a Peltier temperature controller.
3. Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
1. Sample Preparation:
-
Dialyze both the peptide (e.g., T-20) and the target protein (e.g., a soluble gp41 N-HR mimic) extensively against the same buffer to minimize heat of dilution effects.[1]
-
Degas the solutions immediately before the experiment to prevent bubble formation.
-
Accurately determine the concentrations of both the peptide and the protein.
2. ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
A typical starting concentration is 40 µM protein in the cell and 400 µM peptide in the syringe.[1]
-
Set the experimental parameters, including temperature, stirring speed, and injection volume and spacing.
-
Perform a series of small injections of the peptide into the protein solution.
-
A control experiment involving injection of the peptide into buffer alone should be performed to determine the heat of dilution.
3. Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the heat of binding.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).
Conclusion
The tryptophan-rich motif is an indispensable component of the T-20 peptide, contributing significantly to its anti-HIV-1 activity. While its interaction with the gp41 N-HR coiled coil may be minimal, its role in membrane anchoring and potentially interacting with other regions of gp41 is critical for positioning the inhibitor to effectively block viral fusion. The quantitative data and detailed methodologies presented in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of HIV-1 entry and to design next-generation fusion inhibitors with enhanced potency and broader activity. The replacement of the TRM with a lipid moiety in inhibitors like LP-40 and LP-19, resulting in dramatically increased efficacy, underscores the importance of the membrane-proximal interactions facilitated by this motif and opens new avenues for the development of highly potent and long-acting anti-HIV therapeutics.
References
- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interactions of HIV-1 Inhibitory Peptide T20 with the gp41 N-HR Coiled Coil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of HIV-1 inhibitory peptide T20 with the gp41 N-HR coiled coil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Lipopeptide HIV-1/2 Fusion Inhibitor with Highly Potent In Vitro, Ex Vivo, and In Vivo Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
An In-depth Technical Guide to the Molecular Interactions of Enfuvirtide (T-20) with the N39 Peptide
Introduction
Enfuvirtide (T-20) is a synthetic 36-amino acid peptide and the first-in-class HIV fusion inhibitor approved for clinical use.[1] It represents a critical therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1.[2] Enfuvirtide's mechanism of action is fundamentally tied to its interaction with the gp41 transmembrane glycoprotein (B1211001), a key component of the HIV-1 envelope (Env) machinery responsible for fusing the viral and host cell membranes.[3][4] This guide provides a detailed examination of the molecular interactions between Enfuvirtide and the N39 peptide, a synthetic surrogate for the N-terminal heptad repeat (NHR or HR1) domain of gp41, which is the direct target of the drug.[5] Understanding this interaction at a molecular level is crucial for elucidating the drug's mechanism, interpreting resistance pathways, and designing next-generation fusion inhibitors.
Mechanism of Action: Disrupting the Six-Helix Bundle
HIV-1 entry into a host CD4+ cell is a multi-step process. It begins with the binding of the gp120 surface glycoprotein to the cell's CD4 receptor and a coreceptor (CCR5 or CXCR4).[6] This binding triggers a series of conformational changes in gp41, exposing its hydrophobic fusion peptide, which inserts into the host cell membrane. This creates a transient "pre-hairpin intermediate" state.[5][7]
Subsequently, the two heptad repeat regions of gp41, HR1 (N-terminal) and HR2 (C-terminal), fold back on each other. The HR1 domains form a central trimeric coiled-coil, and the HR2 domains pack into the grooves of this central core, forming a highly stable six-helix bundle (6-HB).[7] This bundle formation is the critical step that brings the viral and cellular membranes into close proximity, driving membrane fusion and allowing the viral capsid to enter the host cell.[6][7]
Enfuvirtide (T-20) is designed to mimic the HR2 domain of gp41.[6][7] It competitively binds to the HR1 domain (represented by the N39 peptide) during the pre-hairpin intermediate stage.[3][7] This binding event physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the six-helix bundle and halting the fusion process.[8]
Quantitative Analysis of the T-20 and N39 Interaction
The binding affinity between Enfuvirtide (T-20) and its target HR1 domain (represented by N39 or similar peptides) has been quantified using various biophysical techniques. These measurements are essential for understanding the drug's potency. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two primary methods used for this purpose.
| Method | Interacting Molecules | Parameter | Value | Reference |
| Isothermal Titration Calorimetry (ITC) | T-20 and N39 | Binding Constant (K) | 9.9 × 10⁵ M⁻¹ | [5] |
| Surface Plasmon Resonance (SPR) | Enfuvirtide and N46 | Dissociation Constant (Kd) | 182 nM | [9] |
| Surface Plasmon Resonance (SPR) | PEG2k-Enfuvirtide and N46 | Dissociation Constant (Kd) | 307 nM | [9] |
*N46 is a functional fragment of gp41 that contains the full binding region for Enfuvirtide and serves as a suitable model similar to N39.[9]
ITC experiments have revealed that the interaction between T-20 and N39 is a typical enthalpy-driven reaction, where a large amount of heat is released upon binding.[5] This strong, specific binding underscores the potent inhibitory activity of the drug.
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate study of peptide-peptide interactions. Below are protocols for the key experiments used to characterize the T-20 and N39 interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when two molecules interact, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).
Methodology:
-
Sample Preparation: Prepare solutions of the N39 peptide and T-20 in the same dialysis buffer (e.g., phosphate-buffered saline, pH 7.4). Degas both solutions thoroughly to prevent air bubbles.
-
Instrument Setup: Thermally equilibrate the ITC instrument (e.g., a MicroCal VP-ITC) to the desired experimental temperature (e.g., 25°C).
-
Loading: Load the N39 peptide solution (e.g., at a concentration of 10-20 µM) into the sample cell. Load the T-20 peptide (e.g., at a concentration of 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small, sequential injections (e.g., 5-10 µL) of the T-20 solution into the N39 solution in the sample cell while continuously monitoring the heat released or absorbed.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of the two peptides. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, n).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure (e.g., α-helicity) of peptides and their complexes, as well as the thermal stability of these structures.
Methodology:
-
Sample Preparation: Prepare individual solutions of N39 and T-20, as well as an equimolar mixture of both, in a suitable buffer (e.g., PBS). A typical final peptide concentration is 10 µM.
-
Wavelength Scan: Record CD spectra from approximately 190 to 260 nm at a set temperature (e.g., 25°C) using a spectropolarimeter.
-
Data Analysis (α-Helicity): The α-helical content is characterized by distinct negative bands at ~208 and ~222 nm. The mean residue ellipticity at 222 nm can be used to calculate the percentage of α-helicity. A significant increase in helicity in the mixture compared to the individual peptides indicates complex formation.
-
Thermal Denaturation: To measure thermostability, monitor the CD signal at 222 nm while increasing the temperature at a controlled rate (e.g., 2°C/min). The melting temperature (Tm) is the temperature at which 50% of the complex is unfolded.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) from which the dissociation constant (Kd) can be calculated.
Methodology:
-
Ligand Immobilization: Covalently immobilize one of the binding partners (the ligand, e.g., N46 peptide) onto the surface of a sensor chip (e.g., a CM5 chip).
-
Analyte Injection: Inject a series of increasing concentrations of the other binding partner (the analyte, e.g., Enfuvirtide) across the sensor surface.
-
Data Collection: Monitor the change in the SPR signal (measured in response units, RU) over time. The "association" phase occurs during analyte injection, and the "dissociation" phase occurs during a subsequent buffer flow.
-
Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).
Structural Insights and Drug Resistance
The interaction between T-20 and the HR1 domain is highly specific. A critical feature of T-20 is its C-terminal tryptophan-rich motif (TRM), which is essential for both its binding affinity and its potent anti-HIV activity.[5] Molecular dynamics simulations suggest that this TRM region forms strong van der Waals interactions with hydrophobic cavities on the gp41 surface.[10]
Acquired resistance to Enfuvirtide is a clinical concern and is primarily associated with mutations in the HR1 domain of gp41, specifically within a 10-amino acid motif spanning residues 36 to 45.[11][12] These mutations can reduce the binding affinity of Enfuvirtide to its target, thereby diminishing the drug's efficacy.[13][14] Common resistance mutations include changes at positions G36, I37, V38, Q41, and N43.[10][11] The V38E and N43D mutations, for instance, are thought to hinder the binding of T-20 through electrostatic repulsion, leading to a significant decrease in binding energy.[10]
The molecular interaction between Enfuvirtide (T-20) and the gp41 HR1 domain, effectively modeled by the N39 peptide, is a high-affinity, enthalpy-driven process that is central to its function as an HIV fusion inhibitor. Biophysical techniques such as ITC, CD spectroscopy, and SPR provide the quantitative data and structural insights necessary to fully characterize this interaction. A thorough understanding of this binding mechanism not only clarifies how Enfuvirtide works but also explains the basis of clinical drug resistance, providing a critical foundation for the development of more robust and potent second-generation fusion inhibitors.
References
- 1. genscript.com [genscript.com]
- 2. Enfuvirtide: the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 5. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Potent HIV fusion inhibitors against Enfuvirtide-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The binding mode of fusion inhibitor T20 onto HIV-1 gp41 and relevant T20-resistant mechanisms explored by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enfuvirtide (T-20) resistance-related mutations in HIV type 1 subtypes B, C, and F isolates from Brazilian patients failing HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Resistance to enfuvirtide, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enfuvirtide resistance mutations: impact on human immunodeficiency virus envelope function, entry inhibitor sensitivity, and virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enfuvirtide (T-20) is a first-in-class HIV fusion inhibitor that mimics the C-terminal heptad repeat (HR2) of the viral envelope glycoprotein (B1211001) gp41, preventing the conformational changes required for viral entry into host cells. While highly effective in treatment-experienced patients, the emergence of resistance is a clinical concern. Primary resistance, the presence of resistance-associated mutations in treatment-naive individuals, is considered rare but has been documented. This guide provides a comprehensive overview of primary genotypic resistance to T-20, focusing on key mutations within the gp41 Heptad Repeat 1 (HR1) domain, their prevalence in naive populations, and detailed experimental protocols for their detection and characterization.
Introduction: The Mechanism of Enfuvirtide Action and Resistance
HIV-1 entry into a target cell is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41. Binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface triggers conformational changes in gp41. This exposes the N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41. The subsequent interaction between HR1 and HR2 forms a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating fusion.
Enfuvirtide (T-20) is a synthetic 36-amino-acid peptide that corresponds to a segment of the HR2 domain. It competitively binds to the HR1 domain, preventing the formation of the six-helix bundle and thereby blocking viral fusion and entry.
Resistance to T-20 is primarily associated with mutations in the HR1 region of gp41, specifically within a 10-amino-acid motif spanning residues 36 to 45.[1] These mutations can reduce the binding affinity of T-20 to its target, allowing the natural HR1-HR2 interaction to proceed. While often associated with a fitness cost to the virus, these mutations can lead to virological failure in patients receiving T-20-containing regimens.[2] The presence of such mutations in treatment-naive individuals, though infrequent, underscores the importance of genotypic screening.
Prevalence of Primary T-20 Resistance Mutations in Naive Patients
Studies investigating the prevalence of T-20 resistance-associated mutations in treatment-naive populations have revealed that while the overall frequency is low, certain polymorphisms are present. The most critical region for resistance is the GIV motif (glycine-isoleucine-valine) at positions 36-38 of gp41.[3] However, mutations throughout the 36-45 region have been implicated in reduced susceptibility.
Below are tables summarizing quantitative data from various studies on the prevalence of key mutations in the gp41 HR1 region in T-20 naive patient cohorts.
Table 1: Prevalence of Primary Enfuvirtide Resistance-Associated Mutations in the HR1 Region of gp41 in Treatment-Naive Patients (Selected Studies)
| Mutation | Prevalence (%) | Patient Cohort/Region | Reference |
| G36D | 1.8 | Recently infected, antiretroviral-naive patients in southwestern France (n=55) | [4] |
| N42D | 1.8 | Recently infected, antiretroviral-naive patients in southwestern France (n=55) | [4] |
| V38G, N43K, L44M, L45M | 3.4 (any of these minor mutations) | Recently infected men in the United States (n=175) | [5] |
| N42S | 16 | Recently infected men in the United States (n=175) | [5] |
| N42S | 16.4 | Enfuvirtide-naive patients (n=55) | [6] |
| Natural Resistance Mutations (any) | 10.5 | T-20 naive patients, various subtypes (n=200) | [7] |
| Subtype B | 9.1 | T-20 naive patients (n=164) | [7] |
| Non-B Subtypes | 16.7 | T-20 naive patients (n=36) | [7] |
Table 2: Polymorphisms in the gp41 HR1 Region Observed in T-20 Naive Patients
| Polymorphism | Prevalence (%) | Patient Cohort/Subtype | Reference |
| N42S | 90 | Subtype C, Mozambique (n=103) | [8] |
| L54M | Not specified | Subtype C, Mozambique (n=103) | [8] |
| Q39H | Observed | Enfuvirtide-naive patients | [6] |
| N42D/S | Observed | Enfuvirtide-naive patients | [6] |
| L54M | Observed | CRF14_BG (Subtype B) | [7] |
| Q56R | Observed | CRF02_AG (Subtype A) | [7] |
Experimental Protocols
The detection and characterization of T-20 resistance mutations involve both genotypic and phenotypic assays.
Genotypic Analysis: Sanger Sequencing of the gp41 HR1 Region
This method directly determines the nucleotide sequence of the gp41 HR1 region to identify resistance-associated mutations.
I. RNA Extraction and Reverse Transcription:
-
Viral RNA Extraction: Extract viral RNA from patient plasma (minimum viral load of 500-1000 copies/mL is recommended) using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and a gene-specific reverse primer targeting a conserved region downstream of the HR1 domain.
II. Nested PCR Amplification:
-
First Round PCR:
-
Template: 5 µL of cDNA.
-
Primers: Use outer forward and reverse primers that flank the gp41 HR1 region.
-
PCR Master Mix: Use a high-fidelity DNA polymerase (e.g., Platinum Taq Hi-Fi). A typical 50 µL reaction contains: 1X PCR buffer, 2 mM MgSO4, 0.2 mM each dNTP, 0.2 µM of each outer primer, and 1 unit of polymerase.
-
Cycling Conditions:
-
Initial denaturation: 94°C for 2 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55°C for 30 seconds.
-
Extension: 72°C for 2 minutes.
-
-
Final extension: 72°C for 10 minutes.
-
-
-
Second Round (Nested) PCR:
-
Template: 2 µL of the first-round PCR product.
-
Primers: Use inner forward and reverse primers that are internal to the first-round primers.
-
PCR Master Mix and Cycling Conditions: Same as the first round, but with an annealing temperature adjusted for the inner primers (e.g., 62°C).[9]
-
III. PCR Product Purification and Sequencing:
-
Agarose (B213101) Gel Electrophoresis: Verify the size of the nested PCR product on a 1.5% agarose gel.
-
Purification: Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit).
-
Sanger Sequencing:
-
Sequencing Reaction: Use the purified PCR product as a template in a cycle sequencing reaction with a fluorescently labeled dideoxy terminator kit (e.g., BigDye Terminator v3.1 Cycle Sequencing Kit) and one of the inner PCR primers.
-
Analysis: Run the sequencing reaction products on an automated capillary DNA sequencer. Analyze the resulting chromatograms using sequencing analysis software to identify nucleotide and corresponding amino acid changes in the gp41 HR1 region (codons 36-45).
-
Phenotypic Analysis: Recombinant Virus Assay
This assay measures the in vitro susceptibility of HIV-1 to T-20 by using pseudoviruses expressing the patient-derived envelope glycoproteins.
I. Construction of HIV-1 env-Pseudotyped Viruses:
-
Amplification of Patient env Gene: Amplify the full-length env gene from patient-derived cDNA using high-fidelity PCR.
-
Cloning: Clone the amplified env gene into a mammalian expression vector (e.g., pcDNA3.1).
-
Pseudovirus Production:
-
Cell Line: Use a human embryonic kidney cell line such as HEK293T.
-
Co-transfection: Co-transfect the HEK293T cells with the patient-derived env expression plasmid and an env-deficient HIV-1 backbone vector that contains a reporter gene, such as luciferase (e.g., pSG3ΔEnv).[10] Use a suitable transfection reagent (e.g., FuGENE 6).
-
Harvesting: After 48-72 hours of incubation, harvest the cell culture supernatant containing the pseudoviruses.
-
Titration: Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock using TZM-bl target cells.[11]
-
II. Enfuvirtide Susceptibility Assay:
-
Target Cells: Use TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes.
-
Assay Setup:
-
Seed TZM-bl cells in a 96-well plate.
-
Prepare serial dilutions of Enfuvirtide.
-
Pre-incubate the pseudovirus with the serially diluted T-20 for 1 hour at 37°C.[10]
-
Add the virus-inhibitor mixture to the TZM-bl cells.
-
-
Incubation and Readout:
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of neutralization for each T-20 concentration relative to the virus control (no drug).
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of neutralization against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold-change in resistance is calculated by dividing the IC50 of the patient-derived virus by the IC50 of a known T-20-sensitive reference virus.
-
Visualizations
Mechanism of Enfuvirtide Action and Resistance
Caption: Mechanism of T-20 action and the development of resistance.
Experimental Workflow for T-20 Resistance Analysis
Caption: Workflow for genotypic and phenotypic analysis of T-20 resistance.
Conclusion
Primary genotypic resistance to Enfuvirtide in treatment-naive patients, while not widespread, is a documented phenomenon that can have implications for treatment strategies. The presence of natural polymorphisms and resistance-associated mutations in the gp41 HR1 region highlights the genetic diversity of HIV-1 and its potential to harbor pre-existing resistance. The experimental protocols detailed in this guide provide a framework for the accurate detection and characterization of these mutations, which is crucial for both clinical management and ongoing drug development efforts. Continued surveillance of primary T-20 resistance is warranted to inform treatment guidelines and the design of next-generation fusion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. hiv.lanl.gov [hiv.lanl.gov]
- 3. Protocol for Nearly Full-Length Sequencing of HIV-1 RNA from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. HIV-1 pseudoviruses constructed in China regulatory laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]
Enfuvirtide (T-20) and the Inhibition of HIV-1 Six-Helix Bundle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enfuvirtide (B549319) (T-20) is a first-in-class HIV fusion inhibitor that potently neutralizes the virus by preventing the final conformational change of the viral envelope glycoprotein (B1211001) gp41, a critical step for membrane fusion and viral entry into host cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Enfuvirtide's action, focusing on the formation of the six-helix bundle (6HB) of gp41. It details the quantitative aspects of Enfuvirtide's inhibitory activity, outlines key experimental protocols for its study, and presents visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development.
Introduction: The HIV-1 Fusion Cascade
Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers.[1][2] The process is initiated by the binding of the gp120 subunit to the CD4 receptor on the target cell surface, which triggers a conformational change in gp120.[1][3] This change exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[1] Coreceptor binding induces further conformational shifts that lead to the exposure and insertion of the N-terminal fusion peptide of the gp41 subunit into the host cell membrane.[1][4] This creates a transient "pre-hairpin" intermediate, bridging the viral and cellular membranes.[4]
The resolution of this intermediate state involves a critical refolding of gp41. The N-terminal heptad repeat (NHR or HR1) and C-terminal heptad repeat (CHR or HR2) domains of three gp41 molecules associate to form a highly stable six-helix bundle (6HB).[5][6] This bundle consists of a central, trimeric coiled-coil of NHR helices, with three CHR helices packing in an antiparallel manner into the grooves of the NHR core.[3][7] The formation of this thermostable 6HB is the driving force that brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[1][8]
Mechanism of Action of Enfuvirtide (T-20)
Enfuvirtide is a 36-amino acid synthetic peptide derived from the CHR (HR2) region of gp41.[9] Its mechanism of action is to competitively bind to the NHR (HR1) region of gp41 in its transient pre-hairpin intermediate state.[10][11] By occupying the grooves of the NHR trimer, Enfuvirtide effectively blocks the interaction between the endogenous CHR and NHR domains, thereby preventing the formation of the fusogenic six-helix bundle.[11][12] This arrests the fusion process, leaving the virus attached to the cell surface but unable to complete entry and initiate infection.[13]
Quantitative Analysis of Enfuvirtide Activity
The antiviral potency of Enfuvirtide and its derivatives is quantified through various in vitro assays. The most common metrics are the 50% inhibitory concentration (IC50) and the binding affinity (Kd).
| Compound | Assay Type | Cell Line/Virus Strain | IC50 | Binding Affinity (Kd) | Reference |
| Enfuvirtide (T-20) | Cell-Cell Fusion | - | 24.17 nM | - | [4] |
| Single-Cycle Entry | - | 9.41 nM | - | [4] | |
| Viral Infectivity | Wild-type HIV-1 | 8.8 nM | - | [14] | |
| Viral Infectivity | N43D Mutant | 167 nM | - | [14] | |
| Viral Infectivity | HIV-1 HXB2 | ~1 nM | - | [15] | |
| LP-40 (T20-based lipopeptide) | Cell-Cell Fusion | - | 0.41 nM | - | [4] |
| Single-Cycle Entry | - | 0.44 nM | - | [4] | |
| Enfuvirtide-PEG Conjugate | Viral Infectivity | Various primary isolates | 6-91 nM | 307 nM | [16] |
| T-1249 | - | - | - | ~8-fold higher affinity for cell membranes than Enfuvirtide | [17] |
Enfuvirtide Resistance
Resistance to Enfuvirtide primarily arises from mutations within the HR1 domain of gp41, the binding site for the drug.[10][18] These mutations can reduce the binding affinity of Enfuvirtide, thereby diminishing its inhibitory effect. Key resistance-associated mutations have been identified in amino acid positions 36-45 of the HR1 domain.[19]
| Mutation | Position in gp41 HR1 | Consequence | Reference |
| G36D/S | 36 | Associated with HAART failure and Enfuvirtide resistance. | [18][20] |
| I37V | 37 | Confers resistance. | [18] |
| V38A/M/E | 38 | Confers resistance. | [18] |
| Q39H/R | 39 | Confers resistance. | [18] |
| Q40H | 40 | Confers resistance. | [18] |
| N42T/D | 42 | Confers resistance. | [18][20] |
| N43D/S/K/Q | 43 | Confers resistance. | [18] |
Interestingly, some of these resistance mutations can lead to reduced viral fitness and may increase the virus's sensitivity to certain neutralizing antibodies, suggesting a trade-off for the virus.[10]
Experimental Protocols
A variety of experimental assays are employed to study HIV-1 fusion, the mechanism of fusion inhibitors, and the development of resistance.
Cell-Cell Fusion Assay
This assay measures the ability of Env-expressing cells to fuse with CD4 and coreceptor-expressing target cells.
Methodology:
-
Cell Preparation: Co-culture effector cells expressing HIV-1 Env with target cells expressing CD4 and the appropriate coreceptor (CCR5 or CXCR4).
-
Inhibitor Addition: Incubate the co-culture with varying concentrations of the fusion inhibitor (e.g., Enfuvirtide).
-
Fusion Quantification: After a set incubation period (e.g., 2 hours at 37°C), quantify the extent of cell fusion. This can be achieved through various reporter systems, such as a β-galactosidase-based chemiluminescent assay where one cell line expresses the enzyme and the other expresses the substrate.[21]
-
Data Analysis: Determine the IC50 value by plotting the percentage of fusion inhibition against the inhibitor concentration.
Viral Infectivity Assay
This assay measures the inhibition of viral entry into target cells using replication-incompetent pseudoviruses.
Methodology:
-
Pseudovirus Production: Generate pseudoviruses co-transfected with an Env-deleted HIV-1 backbone plasmid (containing a reporter gene like luciferase) and a plasmid expressing the desired HIV-1 Env.
-
Infection: Pre-incubate the pseudoviruses with serial dilutions of the inhibitor before adding them to target cells (e.g., TZM-bl cells).
-
Incubation: Allow infection to proceed for a specified time (e.g., 48 hours).
-
Reporter Gene Measurement: Lyse the cells and measure the reporter gene expression (e.g., luciferase activity).
-
Data Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC50.[21]
Biophysical Characterization of Six-Helix Bundle Formation
Techniques like circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) are used to characterize the biophysical properties of gp41 and its interaction with inhibitors.
Circular Dichroism (CD) Spectroscopy:
-
Purpose: To assess the secondary structure (e.g., α-helicity) and thermal stability of gp41 constructs or the 6HB.
-
Methodology: A solution of the peptide or protein is placed in a CD spectropolarimeter. The differential absorption of left and right-handed circularly polarized light is measured as a function of wavelength to determine the secondary structure. Thermal stability (melting temperature, Tm) is determined by monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as the temperature is increased.[2][22]
Surface Plasmon Resonance (SPR):
-
Purpose: To measure the binding affinity and kinetics of the interaction between a fusion inhibitor and a gp41 fragment (e.g., NHR).
-
Methodology: One molecule (e.g., an NHR peptide) is immobilized on a sensor chip. A solution containing the other molecule (e.g., Enfuvirtide) is flowed over the chip. The change in the refractive index at the sensor surface upon binding is measured in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[16][21]
Conclusion
Enfuvirtide's mechanism of action provides a clear example of rational drug design targeting a critical conformational change in a viral fusion protein. By specifically inhibiting the formation of the six-helix bundle, Enfuvirtide effectively blocks HIV-1 entry. The data and methodologies presented in this guide offer a comprehensive overview for researchers working on HIV-1 fusion, the development of novel entry inhibitors, and the challenges of antiviral resistance. Understanding the intricate details of the six-helix bundle formation process remains a cornerstone for the future design of more potent and durable anti-HIV therapeutics.
References
- 1. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of HIV-1 gp41 with its membrane anchors targeted by neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence That the Transition of HIV-1 Gp41 into a Six-Helix Bundle, Not the Bundle Configuration, Induces Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Steps of HIV-1 Fusion Define the Sensitivity to Inhibitory Peptides That Block 6-Helix Bundle Formation | PLOS Pathogens [journals.plos.org]
- 6. The Six-Helix Bundle of Human Immunodeficiency Virus Env Controls Pore Formation and Enlargement and Is Initiated at Residues Proximal to the Hairpin Turn - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chanlab.caltech.edu [chanlab.caltech.edu]
- 8. molbiolcell.org [molbiolcell.org]
- 9. nps.org.au [nps.org.au]
- 10. journals.asm.org [journals.asm.org]
- 11. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 14. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1 fusion inhibitor peptides enfuvirtide and T-1249 interact with erythrocyte and lymphocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enfuvirtide (T-20) resistance-related mutations in HIV type 1 subtypes B, C, and F isolates from Brazilian patients failing HAART - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Primary resistance to enfuvirtide (T20) in recently HIV-1 infected, antiretroviral-naive patients from the ANRS Aquitaine Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HIV-1 fusion inhibitors targeting the membrane-proximal external region of Env spikes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recombinant expression, purification, and biophysical characterization of the transmembrane and membrane proximal domains of HIV-1 gp41 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of Enfuvirtide (T-20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfuvirtide (also known as T-20) is a potent antiretroviral drug belonging to the class of HIV fusion inhibitors.[1] It is a synthetic peptide that mimics a component of the HIV-1 fusion machinery.[2] Its mechanism of action involves binding to the first heptad-repeat (HR1) in the gp41 subunit of the viral envelope glycoprotein (B1211001). This binding event prevents the conformational changes required for the fusion of the viral and cellular membranes, thus blocking the entry of the virus into the host cell.[3][4] These application notes provide detailed protocols for assessing the in vitro antiviral activity of Enfuvirtide against HIV-1.
Mechanism of Action
Enfuvirtide disrupts the HIV-1 molecular machinery at the final stage of fusion with the target cell, which prevents uninfected cells from becoming infected.[1] The HIV-1 envelope glycoprotein is composed of gp120 and gp41. The infection process begins when gp120 binds to the CD4 receptor on the surface of a host T-cell.[2] This is followed by a conformational change that allows gp120 to bind to a co-receptor (CXCR4 or CCR5). This co-receptor binding triggers a conformational change in gp41, exposing a region known as the HR1 domain. Another region of gp41, the HR2 domain, then folds back to interact with the HR1 domain, forming a six-helix bundle. This process pulls the viral and cellular membranes close together, leading to fusion and viral entry. Enfuvirtide mimics the HR2 domain and competitively binds to the HR1 domain of gp41, preventing the formation of the six-helix bundle and thus blocking membrane fusion.[2][4]
Quantitative Data Summary
The in vitro antiviral activity of Enfuvirtide is commonly expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50), while its cytotoxicity is represented by the 50% cytotoxic concentration (CC50). These values can vary depending on the specific assay, cell line, and HIV-1 isolate used.
| Parameter | Value Range | Assay Method | Reference |
| IC50 (Clades A-G) | 4 to 280 nM (18 to 1260 ng/mL) | Not specified | [5] |
| IC50 (Baseline Clinical Isolates) | 0.089 to 107 nM (0.4 to 480 ng/mL) | cMAGI assay | [5] |
| IC50 (Cell-cell Fusion) | 23 ± 6 nM | Cell-cell fusion assay | [6] |
| IC50 (LP-40, a lipopeptide derivative) | 0.41 nM | Cell-cell fusion assay | [5] |
| IC50 (LP-40, a lipopeptide derivative) | 0.44 nM | Single-cycle entry assay | [5] |
Experimental Protocols
HIV-1 Antiviral Activity Assay (p24 Antigen-Based)
This protocol describes a common method to determine the antiviral activity of Enfuvirtide by measuring the inhibition of HIV-1 p24 antigen production in infected cells.[5] The MT-4 human T-cell line is highly susceptible to HIV infection and exhibits rapid cytopathic effects, making it a suitable model for this assay.[7]
Objective: To determine the 50% effective concentration (EC50) of Enfuvirtide.
Materials:
-
MT-4 cells
-
Complete culture medium (e.g., RPMI 1640 supplemented with 10% Fetal Bovine Serum, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
HIV-1 viral stock (e.g., NL4-3)
-
Enfuvirtide (T-20)
-
96-well cell culture plates
-
HIV-1 p24 antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Plating: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[7]
-
Compound Addition: Prepare serial dilutions of Enfuvirtide in culture medium. Add 50 µL of the diluted compound to the respective wells. Include wells with cells and virus only (virus control) and cells only (cell control).[7]
-
Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection that causes significant cell death in 4-5 days) to the wells containing the test compound and the virus control wells.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.[7]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell-free supernatant for p24 analysis.
-
p24 ELISA: Perform the p24 antigen capture ELISA according to the manufacturer's instructions.
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Generate a standard curve using the known p24 standards. Determine the concentration of p24 in the test samples and calculate the percentage of inhibition for each Enfuvirtide concentration relative to the virus control. The EC50 value is determined from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay measures cell viability.
Objective: To determine the 50% cytotoxic concentration (CC50) of Enfuvirtide.
Materials:
-
MT-4 cells
-
Complete culture medium
-
Enfuvirtide (T-20)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[7]
-
Compound Addition: Add 100 µL of serial dilutions of Enfuvirtide to the wells. Include wells with cells and medium only as a control for 100% viability.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).[7]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each Enfuvirtide concentration relative to the cell control. The CC50 value is determined from the dose-response curve.
References
Application Note: High-Throughput Screening of HIV-1 Entry Inhibitors Using a Cell-Based Assay with Enfuvirtide (T-20)
Introduction
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a critical first step in its replication cycle and presents a key target for antiretroviral therapy. This process is mediated by the viral envelope glycoproteins, gp120 and gp41. Enfuvirtide (T-20) is a synthetic peptide and the first-in-class HIV fusion inhibitor.[1][2] It mimics a segment of the gp41 protein, specifically the heptad repeat 2 (HR2) region.[3] By binding to the corresponding heptad repeat 1 (HR1) region on the viral gp41, Enfuvirtide prevents the conformational changes necessary for the fusion of the viral and cellular membranes, thereby blocking viral entry.[2][3] This application note describes a robust and sensitive cell-based assay for evaluating the activity of HIV-1 entry inhibitors, using Enfuvirtide as a reference compound. The assay employs HIV-1 envelope (Env)-pseudotyped viruses and a genetically engineered cell line (TZM-bl) that expresses a luciferase reporter gene upon successful viral entry and infection.[4][5]
Principle of the Assay
This assay quantifies the inhibition of HIV-1 entry by measuring the activity of a reporter gene (luciferase) expressed in target cells.[5] Single-round-infectious pseudoviruses are created by co-transfecting producer cells (e.g., HEK293T) with two plasmids: one encoding the HIV-1 Env protein of interest and another, an Env-deficient HIV-1 backbone that carries the luciferase reporter gene.[6][7] These pseudoviruses can infect target cells but cannot produce new infectious virions.[7] The target cell line, TZM-bl, is a HeLa cell derivative engineered to express high levels of CD4, CCR5, and CXCR4, the primary receptors and co-receptors for HIV-1.[8] Critically, TZM-bl cells contain integrated copies of the firefly luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter.[4] When the virus successfully enters the cell, the viral Tat protein is produced, which transactivates the LTR promoter, leading to robust luciferase expression. The resulting luminescence is directly proportional to the level of viral entry.[5] In the presence of an entry inhibitor like Enfuvirtide, viral entry is blocked, leading to a dose-dependent reduction in luciferase activity.
Mechanism of HIV-1 Entry and Enfuvirtide Inhibition
HIV-1 entry is a multi-step process. The viral surface glycoprotein (B1211001) gp120 first binds to the CD4 receptor on the target T-cell.[3] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[3] Coreceptor binding induces further dramatic conformational changes in the transmembrane glycoprotein gp41.[1] A hydrophobic region of gp41, known as the fusion peptide, inserts itself into the target cell membrane.[9] Gp41 then refolds, bringing two helical regions, HR1 and HR2, together to form a stable six-helix bundle.[2] This action pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[1]
Enfuvirtide (T-20) is a 36-amino-acid synthetic peptide that mimics the HR2 domain of gp41.[2] It competitively binds to the HR1 domain during the intermediate stage after the fusion peptide has inserted into the cell membrane but before the six-helix bundle has formed.[1][3] This binding physically obstructs the interaction between the native HR1 and HR2 domains, preventing the formation of the fusion-active six-helix bundle and halting the fusion process.[2]
Caption: Mechanism of HIV-1 entry and inhibition by Enfuvirtide (T-20).
Experimental Protocols
Protocol 1: Production of HIV-1 Env-Pseudotyped Virus
This protocol details the generation of replication-incompetent pseudoviruses.[6][10]
Materials:
-
HEK293T cells (e.g., ATCC CRL-3216)
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Env-expressing plasmid (specific to the HIV-1 strain of interest)
-
Env-deficient HIV-1 backbone plasmid with luciferase reporter (e.g., pSG3ΔEnv)[10]
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine)
-
T-75 cell culture flasks
-
0.45 µm filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in T-75 flasks at a density of 3-8 x 10^6 cells per flask in 12 mL of Complete Growth Medium.[6] The cells should be 50-80% confluent on the day of transfection.[7]
-
Transfection Complex Preparation: In a sterile tube, prepare the DNA mixture by combining the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid. A common ratio is 1:3 or 1:4 (e.g., 4 µg Env plasmid to 8 µg backbone plasmid).[11] Dilute the DNA in serum-free medium. Add the transfection reagent according to the manufacturer's instructions and incubate at room temperature for 15-30 minutes to allow complexes to form.[6]
-
Transfection: Add the transfection complexes dropwise to the HEK293T cells. Gently swirl the flasks to ensure even distribution.[6]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.[6]
-
Harvesting Pseudovirus: After incubation, harvest the cell culture supernatant, which contains the pseudoviruses.[10]
-
Clarification and Storage: Centrifuge the supernatant to pellet cell debris. Filter the clarified supernatant through a 0.45 µm filter. Aliquot the virus stock and store at -80°C for long-term use.[12]
Protocol 2: Cell-Based HIV-1 Entry Inhibition Assay
This protocol measures the inhibitory activity of Enfuvirtide or test compounds.[10][13]
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129)[5]
-
Complete Growth Medium
-
HIV-1 pseudovirus stock (titrated to yield 50,000-150,000 RLU in control wells)[7]
-
Enfuvirtide (T-20) and other test compounds
-
96-well flat-bottom cell culture plates
-
DEAE-Dextran solution
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of Complete Growth Medium.[10] Incubate overnight at 37°C.
-
Compound Preparation: Prepare serial dilutions of Enfuvirtide (and test compounds) in growth medium. A typical starting concentration for Enfuvirtide is 10 µg/mL, followed by 5-fold serial dilutions.
-
Inhibition Reaction: Remove the medium from the TZM-bl cells. Add 50 µL of the diluted compounds to the appropriate wells in triplicate.
-
Infection: In a separate plate or tubes, dilute the pseudovirus stock in growth medium containing DEAE-Dextran (final concentration of ~15-30 µg/mL to enhance infectivity).[5][8] Add 50 µL of the diluted pseudovirus to each well containing the compounds. Also include virus control wells (virus + cells, no compound) and cell control wells (cells only, no virus).
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.[5]
-
Luciferase Assay: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: After a 2-minute incubation to ensure cell lysis, measure the luminescence in a plate luminometer as Relative Light Units (RLU).
Caption: Workflow for the cell-based HIV-1 entry inhibition assay.
Data Analysis and Expected Results
1. Calculation of Percent Inhibition: The percentage of neutralization or inhibition for each compound concentration is calculated relative to the virus control wells (cells + virus, no inhibitor).
-
Formula: % Inhibition = 100 × [ 1 - ( (RLU_Compound - RLU_CellControl) / (RLU_VirusControl - RLU_CellControl) ) ]
2. IC50 Determination: The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces viral entry by 50%. This value is determined by plotting the percent inhibition against the log-transformed compound concentrations and fitting the data to a nonlinear regression curve (e.g., a four-parameter logistic curve).
Representative Data for Enfuvirtide (T-20)
The inhibitory activity of Enfuvirtide can vary depending on the specific HIV-1 strain (i.e., the Env pseudotype) used in the assay. Strains are categorized into "Tiers" based on their sensitivity to neutralization, with Tier 1 being the most sensitive and Tier 3 being the most resistant.
| HIV-1 Strain (Subtype) | Co-receptor Tropism | Representative IC50 (µg/mL) | Representative IC50 (nM) | Reference |
| HIV-1 IIIB (B) | X4 | ~0.01 - 0.03 | ~2.2 - 6.7 | [14] |
| HIV-1 BaL (B) | R5 | ~0.01 - 0.04 | ~2.2 - 8.9 | [14] |
| HIV-1 JR-CSF (B) | R5 | ~0.023 | ~5.2 | [15] |
| HIV-1 Group O | N/A | ~0.15 | ~33.4 | [16] |
| Enfuvirtide-Resistant (V38A) | X4 | > 1.0 | > 222.9 | [14] |
Note: IC50 values are approximate and can vary between experiments and laboratories. The molecular weight of Enfuvirtide is ~4492 g/mol .
This cell-based pseudovirus entry assay is a powerful and versatile tool for HIV-1 research and drug development. It provides a safe, quantitative, and high-throughput method for screening and characterizing entry inhibitors. Using Enfuvirtide as a positive control allows for the validation of assay performance and provides a benchmark against which novel inhibitory compounds can be compared. The detailed protocols and expected data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals working to combat HIV-1.
References
- 1. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]
- 2. Enfuvirtide: First Fusion Inhibitor for Treatment of HIV - Page 2 [medscape.com]
- 3. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. hiv.lanl.gov [hiv.lanl.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]
- 12. journals.asm.org [journals.asm.org]
- 13. benchchem.com [benchchem.com]
- 14. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Enfuvirtide is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing Enfuvirtide (T-20) for Cell Culture
These application notes provide detailed protocols for the solubilization and use of the HIV fusion inhibitor Enfuvirtide (T-20) in cell culture applications. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Enfuvirtide (T-20) is a synthetic 36-amino acid peptide that acts as an HIV-1 fusion inhibitor. It functions by binding to the first heptad repeat (HR1) in the gp41 transmembrane protein of the virus, which prevents the conformational changes required for the fusion of the viral and cellular membranes. This mechanism effectively blocks the entry of the virus into the host cell. Proper solubilization of Enfuvirtide is critical for its efficacy and for obtaining reliable results in in-vitro experiments.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of Enfuvirtide is provided in the table below.
| Property | Value |
| Molecular Formula | C204H301N51O64 |
| Molecular Weight | 4492 g/mol |
| Appearance | White to off-white lyophilized powder |
| Solubility | |
| Water | Soluble up to 10 mg/mL with gentle mixing. |
| DMSO | Soluble up to 25 mg/mL. |
Experimental Protocols
This protocol describes the preparation of a 10 mM stock solution of Enfuvirtide in Dimethyl Sulfoxide (DMSO).
Materials:
-
Enfuvirtide (T-20) powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene (B1209903) tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Balance
Procedure:
-
Weighing the Peptide: Carefully weigh the desired amount of Enfuvirtide powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.492 mg of Enfuvirtide.
-
Adding the Solvent: Add the appropriate volume of sterile DMSO to the tube containing the Enfuvirtide powder. For a 10 mM solution, this would be 1 mL for every 4.492 mg of peptide.
-
Dissolving the Peptide: Gently vortex the tube for 1-2 minutes to ensure the peptide is completely dissolved. Visually inspect the solution to confirm there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
This protocol outlines the dilution of the Enfuvirtide stock solution to the desired final concentration in a cell culture medium.
Materials:
-
Enfuvirtide stock solution (10 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line
-
Sterile, conical-bottom polypropylene or polystyrene tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM Enfuvirtide stock solution at room temperature.
-
Calculating the Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 10 µM working solution, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Serial Dilutions (if necessary): For lower final concentrations, it may be necessary to perform a serial dilution. For instance, first, dilute the 10 mM stock 1:100 in the medium to create a 100 µM intermediate solution, and then dilute this intermediate solution to the final desired concentration.
-
Mixing and Application: Gently mix the working solution by pipetting up and down. Add the final working solution to your cell culture plates as required by your experimental design. Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically below 0.5%).
Visualizations
Caption: Workflow for preparing Enfuvirtide stock and working solutions.
Caption: Enfuvirtide's mechanism of action in inhibiting HIV-1 entry.
Stability and Storage
-
Lyophilized Powder: The lyophilized Enfuvirtide powder should be stored at -20°C and is stable for several years under these conditions.
-
Stock Solutions: Stock solutions in DMSO are stable for up to 3 months when stored at -20°C and for up to 6 months at -80°C. It is highly recommended to avoid repeated freeze-thaw cycles.
-
Working Solutions: Working solutions prepared in cell culture media should be made fresh for each experiment and should not be stored for extended periods.
Troubleshooting
| Problem | Possible Cause | Solution |
| Precipitation in stock solution | The concentration is too high for the solvent. | Warm the solution gently in a 37°C water bath and vortex again. If precipitation persists, the solution may be supersaturated, and a lower concentration stock solution should be prepared. |
| Precipitation in working solution | Poor solubility in the aqueous medium. | Ensure the final concentration of DMSO is sufficient to maintain solubility but remains non-toxic to the cells. Consider using a different solvent for the stock solution if compatibility issues arise. |
| Inconsistent experimental results | Degradation of Enfuvirtide. | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Ensure proper storage conditions are maintained. Prepare fresh working solutions for each experiment. |
| Cell toxicity | High concentration of DMSO. | Ensure the final concentration of DMSO in the cell culture medium is below 0.5%. Perform a DMSO toxicity control experiment to determine the tolerance of your specific cell line. |
Determining the Potency of Enfuvirtide: A Detailed Protocol for IC50 Value Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfuvirtide (B549319) (brand name Fuzeon) is an antiretroviral drug belonging to the class of HIV fusion inhibitors. It represents a critical therapeutic option for individuals with multi-drug resistant HIV-1 infection. Enfuvirtide functions by binding to the first heptad repeat (HR1) of the HIV-1 transmembrane glycoprotein (B1211001) gp41, a crucial component of the viral fusion machinery. This binding event prevents the conformational changes necessary for the fusion of the viral envelope with the host cell membrane, thereby inhibiting viral entry into the target cell.[1][2][3][4] The in vitro potency of Enfuvirtide is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of viral replication or cell-cell fusion.[5] Accurate determination of IC50 values is paramount for preclinical drug development, monitoring viral susceptibility, and guiding clinical treatment strategies.
This application note provides detailed protocols for determining the IC50 values of Enfuvirtide against various strains of HIV-1. The methodologies described herein are essential for researchers and drug development professionals working in the field of HIV therapeutics.
Data Presentation: Enfuvirtide IC50 Values
The following table summarizes the IC50 values of Enfuvirtide against a panel of HIV-1 strains, including laboratory-adapted strains, clinical isolates, and mutants with known resistance-associated mutations. These values were determined using various in vitro assays, such as cell-cell fusion assays and single-cycle infectivity assays.
| HIV-1 Strain/Isolate | Co-receptor Tropism | Assay Type | Enfuvirtide IC50 (nM) | Fold Change in IC50 (vs. Wild-Type) | Reference |
| HIV-1 IIIB | X4 | p24 Antigen Inhibition | ~5-10 | 1 | [6] |
| HIV-1 BaL | R5 | p24 Antigen Inhibition | ~10-20 | 1 | [6] |
| HIV-1 JR-CSF | R5 | Single-Cycle Infectivity | 5.19 | 1 | [1] |
| Wild-Type LAI | X4 | Pseudovirus Neutralization | ~19 µg/ml (~4.2 µM) | 1 | [7] |
| G36D Mutant | - | Cell-Cell Fusion / Pseudovirus | 3.5 - 5.3 | 3.5 - 5.3 | [7] |
| V38A Mutant | - | - | - | 45 | [8] |
| N43D Mutant | - | In vitro assays | - | 5 - 50 | [9] |
| G36D/V38M Double Mutant | - | Cell-Cell Fusion / Pseudovirus | 30 - 360 | 30 - 360 | [7] |
| HIV-1 Group O | - | - | 0.15 ± 0.028 µg/ml (~33.4 nM) | - | [10] |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and virus stocks used. It is crucial to include a reference wild-type strain in each experiment to accurately determine the fold change in resistance for mutant viruses.[11]
Experimental Protocols
Two common methods for determining the IC50 of Enfuvirtide are the HIV-1 pseudovirus entry assay and the cell-cell fusion assay. Both assays rely on the principle of measuring the inhibition of HIV-1 envelope-mediated cell entry or fusion in the presence of serial dilutions of the drug.
Protocol 1: HIV-1 Pseudovirus Entry Assay
This assay measures the ability of Enfuvirtide to inhibit the entry of HIV-1 pseudoviruses into target cells. The pseudoviruses are replication-defective but express the HIV-1 envelope glycoproteins (gp120/gp41) and contain a reporter gene (e.g., luciferase or green fluorescent protein).
Materials:
-
HEK293T cells (for pseudovirus production)
-
TZM-bl cells (target cells expressing CD4, CCR5, and CXCR4, and containing a Tat-inducible luciferase reporter gene)
-
HIV-1 Env-expressing plasmid
-
HIV-1 backbone plasmid (Env-deficient, containing a reporter gene)
-
Transfection reagent
-
Enfuvirtide stock solution (in DMSO or water)
-
Cell culture medium (DMEM supplemented with 10% FBS and antibiotics)
-
96-well cell culture plates (white, solid-bottom for luminescence assays)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 Env-expressing plasmid and the HIV-1 backbone plasmid using a suitable transfection reagent.
-
Incubate the cells for 48-72 hours.
-
Harvest the culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Titer the pseudovirus stock to determine the appropriate dilution for the assay.
-
-
Neutralization Assay:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Enfuvirtide in cell culture medium.
-
Pre-incubate the diluted Enfuvirtide with the pseudovirus for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-drug mixture.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Activity Measurement:
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Enfuvirtide concentration relative to the virus control (no drug).
-
Plot the percentage of inhibition against the log of the Enfuvirtide concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using a non-linear regression analysis software (e.g., GraphPad Prism).[12][13][14]
-
Protocol 2: Cell-Cell Fusion Assay
This assay measures the ability of Enfuvirtide to block the fusion between cells expressing the HIV-1 envelope glycoproteins (effector cells) and target cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., HEK293T cells transiently transfected with an HIV-1 Env-expressing plasmid)
-
Target cells (e.g., TZM-bl cells)
-
Enfuvirtide stock solution
-
Cell culture medium
-
96-well cell culture plates
-
Reporter gene assay system (e.g., luciferase)
Procedure:
-
Cell Preparation:
-
Prepare effector cells by transfecting HEK293T cells with an HIV-1 Env-expressing plasmid.
-
Seed target cells (TZM-bl) in a 96-well plate and incubate overnight.
-
-
Fusion Inhibition Assay:
-
Prepare serial dilutions of Enfuvirtide in cell culture medium and add them to the target cells.
-
Add the effector cells to the wells containing the target cells and Enfuvirtide.
-
Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.
-
-
Reporter Gene Measurement:
-
Measure the reporter gene activity (e.g., luciferase) as an indicator of cell fusion.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition for each Enfuvirtide concentration.
-
Determine the IC50 value as described in the pseudovirus entry assay protocol.
-
Visualizations
Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 entry.
Caption: Experimental workflow for determining the IC50 value of Enfuvirtide.
References
- 1. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determinants of Human Immunodeficiency Virus Type 1 Baseline Susceptibility to the Fusion Inhibitors Enfuvirtide and T-649 Reside outside the Peptide Interaction Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Impact of the enfuvirtide resistance mutation N43D and the associated baseline polymorphism E137K on peptide sensitivity and six-helix bundle structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enfuvirtide is active against HIV type 1 group O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Nonlinear Regression Analysis: Significance and symbolism [wisdomlib.org]
Application Notes: Evaluating the Antiviral Potency of T-20 (Enfuvirtide) Using a p24 Antigen-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-20 (enfuvirtide), the first-in-class HIV fusion inhibitor, offers a unique mechanism of action by preventing the entry of HIV-1 into host cells.[1][2] A critical step in the preclinical and clinical development of T-20 and other antiretroviral agents is the accurate determination of their antiviral potency. A widely used and reliable method for this is the p24 antigen-based antiviral assay. The HIV-1 p24 protein is a core structural component of the viral capsid, and its concentration in cell culture supernatants serves as a robust indicator of viral replication.[3] This document provides detailed protocols for utilizing a p24 antigen capture assay to quantify the in vitro antiviral activity of T-20.
The principle of this assay is to measure the reduction in p24 antigen production in HIV-1 infected cells cultured in the presence of varying concentrations of T-20. This allows for the calculation of key antiviral parameters, such as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which are fundamental for characterizing the potency of the inhibitor.
Mechanism of Action of T-20 (Enfuvirtide)
T-20 is a synthetic 36-amino acid peptide that mimics a region of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[4] The entry of HIV-1 into a target cell is initiated by the binding of the viral glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface.[5] This binding triggers conformational changes in gp41, leading to the fusion of the viral and cellular membranes. T-20 specifically binds to a region of gp41 called the first heptad repeat (HR1), preventing the conformational changes necessary for membrane fusion.[4][5] By blocking this critical step, T-20 effectively halts the viral life cycle before the viral genetic material can enter the host cell.[5]
Data Presentation
The antiviral activity of T-20 is typically quantified by its IC50 or EC50 value, which represents the concentration of the drug that inhibits 50% of viral replication in vitro. The following tables summarize the in vitro antiviral activity of T-20 against various HIV-1 strains, as determined by p24 antigen-based assays and other methods.
| Parameter | Value Range | Assay Method |
| IC50 (Clades A-G) | 4 to 280 nM (18 to 1260 ng/mL) | Not specified |
| IC50 (Baseline Clinical Isolates) | 0.089 to 107 nM (0.4 to 480 ng/mL) | cMAGI assay |
| IC50 (Cell-cell Fusion) | 23 ± 6 nM | Cell-cell fusion assay |
Table 1: In Vitro Antiviral Activity of Enfuvirtide.[1]
| HIV-1 Isolate | Assay Type | IC50 (nM) |
| NL4-3 | p24 Antigen ELISA | 0.052 |
| BaL | p24 Antigen ELISA | 0.022 |
| Clinical Isolate (Subtype B) | p24 Antigen ELISA | 0.040 |
| Clinical Isolate (Subtype C) | p24 Antigen ELISA | Not specified |
Table 2: Antiviral Activity of a Novel HIV-1 Inhibitor (for comparison) against Various HIV-1 Strains.[6]
Experimental Protocols
Protocol 1: HIV-1 Antiviral Activity Assay using a p24 Antigen-Based Method
This protocol outlines a standard method for determining the antiviral activity of T-20 by measuring the inhibition of HIV-1 p24 antigen production in infected cells.
Materials:
-
Target cells (e.g., MT-2, PM1, or Peripheral Blood Mononuclear Cells - PBMCs)
-
HIV-1 viral stock (e.g., NL4-3, BaL)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% Fetal Bovine Serum)
-
T-20 (Enfuvirtide) stock solution
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Plating: Seed target cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well).[1]
-
Compound Addition: Prepare serial dilutions of T-20 in complete cell culture medium. Add the diluted T-20 to the wells. Include "no drug" controls (virus-infected, untreated cells) and "cell" controls (uninfected, untreated cells).
-
Infection: Add a predetermined amount of HIV-1 viral stock to each well (except for the cell controls). The multiplicity of infection (MOI) should be optimized for the cell type and virus strain used.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for a period of 3 to 6 days.[1]
-
Supernatant Collection: After the incubation period, carefully collect the cell-free supernatant from each well.
-
p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each T-20 concentration relative to the "no drug" control.
-
Determine the EC50 value by plotting the percentage of inhibition against the T-20 concentration and fitting the data to a dose-response curve.
-
Protocol 2: General p24 Antigen Capture ELISA Procedure
This is a generalized protocol for a p24 antigen capture ELISA. It is essential to follow the specific instructions provided with the commercial ELISA kit being used.
Principle of the Assay:
The p24 antigen capture ELISA is a sandwich immunoassay. Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 protein. When a sample containing p24 is added, the antigen binds to the capture antibody. After washing, a second, enzyme-conjugated anti-p24 antibody is added, which binds to a different epitope on the captured p24. Following another wash, a substrate is added, and the resulting color change is proportional to the amount of p24 in the sample.
Procedure:
-
Sample Preparation: If necessary, lyse the viral particles in the collected supernatants to release the p24 antigen, typically by adding a lysis buffer containing a non-ionic detergent (e.g., Triton X-100).
-
Coating: The microplate wells are pre-coated with a capture anti-p24 antibody.
-
Sample Addition: Add the prepared samples and a series of p24 standards (of known concentrations) to the wells. Incubate as per the kit's instructions (e.g., 1-2 hours at 37°C).
-
Washing: Aspirate the contents of the wells and wash them multiple times with the provided wash buffer.
-
Detector Antibody Addition: Add the enzyme-conjugated detector antibody to each well and incubate.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the substrate solution to each well and incubate, typically in the dark, to allow for color development.
-
Stopping the Reaction: Add a stop solution to each well to halt the enzymatic reaction.
-
Reading the Plate: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Calculation: Generate a standard curve from the absorbance readings of the p24 standards. Use this curve to determine the concentration of p24 in the experimental samples.
Conclusion
The p24 antigen-based antiviral assay is a sensitive, specific, and reproducible method for determining the in vitro potency of T-20 and other antiretroviral compounds. By quantifying the reduction in viral replication, this assay provides crucial data for the characterization and development of novel HIV inhibitors. The protocols provided herein serve as a comprehensive guide for researchers to effectively implement this assay in their drug discovery and development workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enfuvirtide antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Chemical Synthesis of Enfuvirtide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfuvirtide (B549319) (also known as T-20) is a 36-amino acid synthetic peptide that represents a first-in-class HIV fusion inhibitor. It functions by binding to the first heptad repeat (HR1) in the gp41 transmembrane protein of HIV, preventing the conformational changes required for the fusion of the viral and cellular membranes. The large-scale chemical synthesis of a peptide of this length and complexity is a significant undertaking and a landmark in industrial peptide chemistry.[1]
This document provides a detailed overview of the methodologies and protocols for the large-scale chemical synthesis of Enfuvirtide, tailored for researchers and professionals in drug development. The synthesis is primarily achieved through a hybrid approach that combines solid-phase peptide synthesis (SPPS) for the creation of peptide fragments, followed by their condensation in a solution phase.[1]
Synthesis Strategy: A Hybrid Approach
The commercial production of Enfuvirtide employs a convergent synthesis strategy. The full 36-amino acid sequence is divided into smaller, more manageable fragments. These fragments are synthesized individually on a solid support resin using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[2] Following their synthesis and cleavage from the resin, the protected fragments are purified and then coupled together in solution to yield the full-length peptide. This hybrid strategy offers several advantages over a linear solid-phase synthesis for a peptide of this size, including higher overall yields and easier purification of intermediates.
A common industrial strategy for Enfuvirtide synthesis involves the creation of three key peptide fragments. These fragments are synthesized using a super acid-sensitive resin, such as 2-chlorotrityl resin, which allows for the cleavage of the peptide with its side-chain protecting groups intact. Each fragment can be synthesized on a large scale (300-500 kg) and is purified to over 90% purity before being used in the solution-phase condensation steps.[3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the large-scale synthesis of Enfuvirtide.
Table 1: Enfuvirtide Peptide Fragments
| Fragment ID | Amino Acid Sequence | Residue Range | Molecular Weight (Protected) |
| Fragment 1 | Ac-Tyr-Thr-Ser-Leu-Ile-His-Ser-Leu-Ile-Glu-Glu-Ser-Gln-Asn-Gln-Gln-Glu-Lys | 1-18 | ~2200 Da |
| Fragment 2 | Asn-Glu-Gln-Glu-Leu-Leu-Glu-Leu | 19-26 | ~1000 Da |
| Fragment 3 | Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH2 | 27-36 | ~1400 Da |
Table 2: Synthesis and Purification Yields & Purity
| Synthesis Stage | Description | Typical Yield | Purity |
| SPPS of Fragments | Solid-phase synthesis of individual protected fragments. | >85% per fragment[3] | >90% per fragment[3] |
| Fragment Cleavage | Cleavage of protected fragments from the resin. | High | High |
| Fragment Purification | Purification of protected fragments by RP-HPLC. | High | >95% |
| Solution-Phase Condensation | Coupling of purified fragments in solution. | Variable | Intermediate Purity |
| Global Deprotection | Removal of all side-chain protecting groups. | High | Crude |
| Crude Enfuvirtide Isolation | Precipitation and isolation of the crude product. | ~85%[1] | ~70%[1] |
| Final RP-HPLC Purification | Preparative RP-HPLC of crude Enfuvirtide. | ~30% (overall)[3] | >99% |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Representative Enfuvirtide Fragment (e.g., Fragment 3: Asp-Lys-Trp-Ala-Ser-Leu-Trp-Asn-Trp-Phe-NH2)
1. Resin Preparation:
-
Start with a Rink Amide resin (or similar) to yield a C-terminal amide.
-
Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.
2. First Amino Acid Loading:
-
Dissolve Fmoc-Phe-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add Diisopropylethylamine (DIEA) (6 eq.) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).
3. SPPS Cycle for Subsequent Amino Acids (Automated or Manual):
-
Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove residual piperidine.
-
Coupling:
-
Dissolve the next Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring: Perform a Kaiser test to ensure complete coupling before proceeding to the next cycle.
-
Repeat this cycle for each amino acid in the fragment sequence.
Protocol 2: Cleavage of the Protected Peptide Fragment from the Resin
-
Wash the peptide-resin with DCM (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of 1% Trifluoroacetic acid (TFA) in DCM.[4]
-
Add the cold cleavage cocktail to the resin and gently agitate for 1-2 hours at room temperature.
-
Filter the resin and collect the filtrate containing the protected peptide.
-
Neutralize the filtrate with DIEA.[4]
-
Precipitate the protected peptide by adding cold diethyl ether or isopropyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Protocol 3: Solution-Phase Condensation of Two Fragments
-
Dissolve the C-terminal protected fragment (with a free N-terminus) and the N-terminal protected fragment (with a free C-terminus) in DMF.
-
Add HBTU (1.5 eq.), HOBt (1.5 eq.), and DIEA (3 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, precipitate the fully protected peptide by adding water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
Protocol 4: Global Deprotection and Final Cleavage
-
Dissolve the fully protected peptide in a cleavage cocktail. A typical mixture consists of TFA/Water/Dithiothreitol (DTT) in a ratio of 94/5.2/0.8.[4]
-
Stir the mixture at room temperature for 4-6 hours.
-
Precipitate the crude Enfuvirtide by adding cold methyl tert-butyl ether (MTBE).
-
Centrifuge to collect the crude peptide, wash with cold MTBE, and dry under vacuum.
Protocol 5: Purification by Preparative Reverse-Phase HPLC (RP-HPLC)
-
Dissolve the crude Enfuvirtide in a minimal amount of a suitable solvent, such as a water/acetonitrile (B52724) mixture with 0.1% TFA.
-
Load the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient might be 20-50% acetonitrile over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final, highly purified Enfuvirtide.
Visualizations
Caption: Workflow for the large-scale synthesis of Enfuvirtide.
Caption: Mechanism of action of Enfuvirtide in inhibiting HIV-1 fusion.
References
- 1. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. szerves.chem.elte.hu [szerves.chem.elte.hu]
- 4. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
Application Notes and Protocols for Genotypic Analysis of Enfuvirtide Resistance Mutations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genotypic analysis of HIV-1 resistance to Enfuvirtide (B549319), the first-in-class fusion inhibitor. Understanding the genetic basis of resistance is crucial for clinical management, drug development, and surveillance efforts.
Introduction to Enfuvirtide and Resistance
Enfuvirtide is a synthetic 36-amino-acid peptide that mimics the C-terminal heptad repeat (HR2) domain of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[1] Its mechanism of action involves binding to the N-terminal heptad repeat (HR1) domain of gp41, preventing the conformational changes required for the fusion of the viral and cellular membranes, thereby blocking viral entry into host cells.[1][2][3]
Resistance to Enfuvirtide primarily arises from mutations within a specific 10-amino-acid region of the HR1 domain of gp41, spanning codons 36 to 45.[4][5][6][7] These mutations alter the binding site of Enfuvirtide, reducing its inhibitory activity. The genetic barrier to Enfuvirtide resistance is considered low, as single amino acid substitutions can lead to significant decreases in susceptibility.[4][6]
Key Genotypic Markers of Enfuvirtide Resistance
The primary determinant of Enfuvirtide resistance is the presence of mutations in the gp41 HR1 region (codons 36-45). The most frequently observed mutations are located at positions 36, 38, 40, 43, and 45.
Table 1: Common Enfuvirtide Resistance-Associated Mutations in HIV-1 gp41
| Amino Acid Position | Wild-Type | Common Mutations |
| 36 | G (Glycine) | D (Aspartic Acid), S (Serine), V (Valine) |
| 38 | V (Valine) | A (Alanine), M (Methionine), E (Glutamic Acid) |
| 40 | Q (Glutamine) | H (Histidine) |
| 42 | N (Asparagine) | D (Aspartic Acid), S (Serine), T (Threonine) |
| 43 | N (Asparagine) | D (Aspartic Acid), S (Serine) |
| 44 | L (Leucine) | M (Methionine) |
| 45 | L (Leucine) | M (Methionine) |
Source: Adapted from multiple studies.[4][6][7][8]
Quantitative Impact of Mutations on Enfuvirtide Susceptibility
The level of resistance conferred by different mutations can be quantified by measuring the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference virus. A higher fold change indicates greater resistance.
Table 2: Fold Change in Enfuvirtide IC50 for Specific gp41 Mutations
| Mutation | Fold Change in IC50 (Approximate Range) |
| G36D | 8 - 100+ |
| G36S | 7 |
| V38A | 16 - 100+ |
| V38M | >100 |
| V38E | Associated with sustained CD4 increase |
| Q40H | 21 - 100+ |
| N42T | 4 |
| N43D | 18 - 100+ |
| Q40H + L45M | Correlated with CD4 loss |
Note: Fold change values can vary depending on the viral backbone and the specific assay used. Data compiled from multiple sources.[2][4][8][9][10]
Experimental Protocols
Genotypic analysis of Enfuvirtide resistance typically involves sequencing the gp41 HR1 region from patient-derived HIV-1 RNA.
Protocol 1: Sanger Sequencing of the gp41 HR1 Region
Sanger sequencing is a reliable method for identifying dominant drug resistance mutations in a viral population.[11][12]
1. Sample Collection and RNA Extraction:
-
Collect patient plasma samples (requires a viral load of at least 500-1000 copies/mL).[13][14]
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
2. Reverse Transcription and Nested PCR:
-
Synthesize cDNA from the viral RNA using a reverse transcriptase and a reverse primer specific to a region downstream of the env gene.
-
Perform a nested PCR to amplify the gp41 HR1 region.
-
First Round PCR Primers (Outer):
-
Forward (E00-F): 5'-AGAAAGAGCAGAAGACAGTGGCAATG-3'
-
Reverse (E01-R): 5'-TCCRTGGTGGGTGCTACTCCTAAT-3'
-
-
Second Round PCR Primers (Inner):
-
Forward: 5'-GCTCCAGGCAAGGAATGGATG-3'
-
Reverse: 5'-CTTCTGGGTCCCCTCCTGAGG-3'
-
-
Primer sequences can be adapted based on specific laboratory protocols and HIV-1 subtype considerations.[15][16]
-
3. PCR Product Purification:
-
Purify the second-round PCR product to remove unincorporated dNTPs and primers using a commercial PCR purification kit.
4. Sequencing Reaction:
-
Perform cycle sequencing using the purified PCR product as a template and both forward and reverse inner PCR primers in separate reactions. Utilize fluorescently labeled dideoxy terminators.
5. Sequence Analysis:
-
Run the sequencing products on a capillary electrophoresis-based DNA analyzer.
-
Analyze the resulting chromatograms using sequencing analysis software.
-
Assemble the forward and reverse sequences to generate a consensus sequence.
-
Align the consensus sequence with a wild-type HIV-1 reference sequence (e.g., HXB2) to identify mutations in the gp41 HR1 region (codons 36-45).
Protocol 2: Next-Generation Sequencing (NGS) for Detection of Minority Variants
NGS offers higher sensitivity than Sanger sequencing, allowing for the detection of low-frequency resistance mutations (as low as 1-5% of the viral population).[11][17][18][19]
1. Sample Preparation and RNA Extraction:
-
Follow the same procedure as for Sanger sequencing.
2. Library Preparation:
-
Perform reverse transcription and PCR amplification of the gp41 region as described above.
-
Fragment the amplified DNA and ligate platform-specific adapters with unique barcodes for each sample.
3. Sequencing:
-
Perform deep sequencing on an NGS platform (e.g., Ion Torrent, Illumina).
4. Bioinformatic Analysis:
-
Use a dedicated bioinformatics pipeline to:
-
Demultiplex the reads based on the barcodes.
-
Align the reads to a reference HIV-1 gp41 sequence.
-
Call variants and determine their frequencies within the viral population.
-
Identify Enfuvirtide resistance-associated mutations and their prevalence.
-
Protocol 3: Phenotypic Resistance Assay
Phenotypic assays measure the ability of the virus to replicate in the presence of varying concentrations of Enfuvirtide, providing a direct measure of drug susceptibility.[14][20]
1. Generation of Recombinant Viruses:
-
Amplify the patient-derived env gene (containing the gp41 region) by RT-PCR.
-
Clone the amplified env gene into an expression vector.
-
Co-transfect cells with the env expression vector and an env-deficient HIV-1 backbone vector to produce recombinant viruses.
2. Drug Susceptibility Testing:
-
Infect target cells (e.g., TZM-bl cells) with the recombinant viruses in the presence of serial dilutions of Enfuvirtide.
-
After a set incubation period (e.g., 48 hours), measure viral replication (e.g., via luciferase activity or p24 antigen levels).
3. Data Analysis:
-
Calculate the IC50 value, which is the concentration of Enfuvirtide required to inhibit viral replication by 50%.
-
Determine the fold change in IC50 by dividing the IC50 of the patient-derived virus by the IC50 of a wild-type reference virus.
Visualizations
Caption: Mechanism of Enfuvirtide action and resistance.
Caption: Workflow for genotypic analysis of Enfuvirtide resistance.
References
- 1. Emergence and Evolution of Enfuvirtide Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to Enfuvirtide during Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of genotypic resistance to enfuvirtide in HIV-1 isolates from different group M subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid emergence of enfuvirtide resistance in HIV-1-infected patients: results of a clonal analysis [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of determinants of genotypic and phenotypic resistance to enfuvirtide in baseline and on-treatment HIV-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance and replicative capacity of HIV-1 strains selected in vivo by long-term enfuvirtide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Viruses | Special Issue : Next Generation Sequencing for HIV Drug Resistance Testing [mdpi.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 14. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 15. researchgate.net [researchgate.net]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. myadlm.org [myadlm.org]
- 18. microbiologysociety.org [microbiologysociety.org]
- 19. Next-Generation Sequencing for HIV Drug Resistance Testing: Laboratory, Clinical, and Implementation Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Solid-Phase and Solution-Phase Synthesis of Enfuvirtide (T-20)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfuvirtide (B549319) (T-20) is a 36-amino acid synthetic peptide that represents a significant milestone in antiretroviral therapy as the first-in-class HIV fusion inhibitor.[1][2] It functions by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[3][4] This action effectively blocks the entry of HIV-1 into host cells.[2][5] The complex structure of T-20 presents considerable challenges for chemical synthesis, making the choice of an appropriate manufacturing strategy critical for achieving high purity, yield, and cost-effectiveness.
This document provides a detailed comparison of the two primary methodologies for peptide synthesis—solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS)—in the context of producing Enfuvirtide. We will also explore the hybrid approach, which combines elements of both techniques and has become the industry standard for the large-scale production of T-20.[1][3]
Comparative Analysis of Synthesis Methodologies
The synthesis of a long peptide such as Enfuvirtide is a formidable task. While both solid-phase and solution-phase synthesis have their merits, they also present distinct challenges when applied to a 36-residue sequence. The hybrid approach has emerged as a practical solution that leverages the advantages of both methods.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) | Hybrid Approach |
| Overall Yield | Generally lower for long peptides due to cumulative inefficiencies in coupling and deprotection steps. | Can be higher for shorter peptides, but becomes progressively lower for longer peptides due to losses at each purification step. | Optimized for higher yields by synthesizing shorter, more manageable fragments on solid support and then coupling them in solution.[3] |
| Product Purity | Can be lower for long peptides due to the accumulation of deletion and truncated sequences that are difficult to separate from the final product.[6] | Intermediates can be purified at each step, potentially leading to a purer final product, though this is labor-intensive. | High purity is achievable as fragments are purified before the final condensation, simplifying the purification of the full-length peptide.[4] |
| Synthesis Time | Significantly faster for research and small-scale synthesis due to the elimination of intermediate purification steps and the potential for automation.[7] | Very time-consuming due to the need for isolation and purification of each intermediate peptide. | More time-consuming than full SPPS but significantly faster than full LPPS for long peptides. |
| Scalability | Can be challenging to scale up for very long peptides due to physical and chemical constraints of the solid support. | More readily scalable for the production of large quantities of shorter peptides. | The preferred method for large-scale industrial production of Enfuvirtide.[3] |
| Cost-Effectiveness | Can be more expensive on a large scale due to the high cost of resins and the use of a large excess of reagents. | Can be more cost-effective for shorter peptides due to lower raw material consumption. | Generally considered the most cost-effective method for the large-scale synthesis of Enfuvirtide. |
| Solvent & Reagent Consumption | High, due to the need for extensive washing of the resin at each step. | Can be lower for shorter peptides, but increases significantly with the number of purification steps. | More moderate, as it balances the high consumption of SPPS with the multiple workups of LPPS. |
| Applicability to T-20 | Not ideal for full-length synthesis due to the length of the peptide, which can lead to low yield and purity.[4] | Impractical for the full-length synthesis of T-20 due to the large number of steps and purification challenges.[4] | The most efficient and widely used method for the commercial production of Enfuvirtide.[1][3] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of T-20 (Generalized Protocol)
This protocol outlines the general steps for the synthesis of Enfuvirtide using a fully solid-phase approach. It is important to note that this method is not typically used for the large-scale production of T-20 due to the aforementioned challenges.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIEA)
-
Deprotection agent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA, water, TIS)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Phe-OH) to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Subsequent Amino Acid Coupling: Sequentially couple the remaining 35 amino acids according to the T-20 sequence, repeating the deprotection, washing, and coupling steps for each amino acid.
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPPS) of T-20 (Generalized Protocol)
This protocol provides a general outline for the synthesis of Enfuvirtide using a fully solution-phase approach. This method is exceptionally challenging and not practical for a peptide of this length.
Materials:
-
N- and C-terminally protected amino acids
-
Coupling reagents (e.g., DCC, HOBt)
-
Deprotection agents (for both N- and C-terminal protecting groups)
-
Solvents for reaction and purification
Procedure:
-
Dipeptide Formation: Couple the first two C-terminal amino acids in solution.
-
Purification: Purify the resulting dipeptide by extraction, crystallization, or chromatography.
-
Selective Deprotection: Selectively remove either the N-terminal or C-terminal protecting group.
-
Fragment Condensation: Couple the deprotected dipeptide with the next protected amino acid.
-
Iterative Steps: Repeat the purification, deprotection, and coupling steps for each of the remaining 34 amino acids.
-
Final Deprotection: Once the full-length peptide is assembled, remove all remaining protecting groups.
-
Final Purification: Purify the final Enfuvirtide peptide using RP-HPLC.
Hybrid Solid-Phase and Solution-Phase Synthesis of T-20 (Industrial Protocol)
This protocol describes the more practical and industrially adopted hybrid approach for Enfuvirtide synthesis, involving the solid-phase synthesis of peptide fragments followed by their condensation in solution.[3][4]
Part 1: Solid-Phase Synthesis of Peptide Fragments
-
Fragment Selection: Divide the 36-amino acid sequence of T-20 into smaller, manageable fragments (e.g., two or three fragments).
-
Resin Selection and Loading: Choose a suitable resin (e.g., 2-chlorotrityl chloride resin) and load the C-terminal amino acid of the first fragment.[3]
-
Fragment Synthesis: Synthesize each peptide fragment on the solid support using standard Fmoc-based SPPS protocols as described in the SPPS section.
-
Fragment Cleavage: Cleave the protected peptide fragments from the resin under mild acidic conditions to retain the side-chain protecting groups.[3]
-
Fragment Purification: Purify each protected fragment to a high degree using techniques like RP-HPLC.
Part 2: Solution-Phase Condensation of Fragments
-
Fragment Solubilization: Dissolve the purified, protected peptide fragments in a suitable solvent.
-
Fragment Coupling: Couple the fragments in the desired order using a coupling agent (e.g., HBTU/HOBt/DIEA).[4] For example, the N-terminus of one fragment is coupled to the C-terminus of another.
-
Purification of Protected T-20: Purify the resulting full-length, protected Enfuvirtide.
-
Global Deprotection: Remove all side-chain protecting groups using a strong acid cocktail (e.g., TFA-based).[3]
-
Final Purification: Purify the final Enfuvirtide product to pharmaceutical grade using preparative RP-HPLC.[4]
Visualizations
Mechanism of Action of Enfuvirtide (T-20)
Caption: HIV-1 fusion mechanism and its inhibition by Enfuvirtide (T-20).
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Workflow: Hybrid Synthesis
Caption: Workflow for the hybrid synthesis of T-20.
Conclusion
The synthesis of Enfuvirtide (T-20) is a complex undertaking that highlights the strengths and weaknesses of different peptide synthesis strategies. While purely solid-phase and solution-phase methods have significant drawbacks for a peptide of this length, the hybrid approach has proven to be a robust and scalable method for industrial production.[3] This strategy effectively combines the speed and efficiency of SPPS for fragment synthesis with the purification advantages of LPPS for the final condensation, ultimately enabling the large-scale manufacturing of this important therapeutic peptide. For researchers and drug development professionals, understanding the nuances of these synthetic routes is crucial for the efficient and successful development of peptide-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 4. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 5. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 6. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for Conjugating Enfuvirtide to Carrier Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical conjugation of the anti-HIV peptide drug Enfuvirtide (B549319) to various carrier molecules. The primary goals of these conjugation strategies are to improve the pharmacokinetic profile, enhance solubility, and potentially increase the therapeutic efficacy of Enfuvirtide. This document outlines protocols for two key conjugation methods: PEGylation and conjugation to a carrier pentasaccharide, both primarily utilizing maleimide-thiol chemistry. Additionally, an overview of lipid conjugation is provided as an emerging strategy.
Introduction to Enfuvirtide Conjugation
Enfuvirtide (also known as T-20) is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with host cells.[1] Despite its potent antiviral activity, its clinical use is hampered by a short plasma half-life of approximately 2-4 hours, requiring twice-daily subcutaneous injections, which can lead to injection site reactions and poor patient compliance.[2][3][4] To overcome these limitations, Enfuvirtide can be conjugated to carrier molecules to enhance its therapeutic properties. The most common strategies involve covalent attachment of polyethylene (B3416737) glycol (PEG), carrier pentasaccharides, or lipids.
Conjugation Chemistry: Maleimide-Thiol Coupling
A widely used and efficient method for site-specific conjugation of peptides is the reaction between a maleimide (B117702) group and a thiol (sulfhydryl) group, forming a stable thioether bond.[5][6][7] This reaction is highly selective for thiols under mild, near-physiological pH conditions (6.5-7.5), minimizing side reactions with other amino acid residues.[7] For this chemistry to be applied to Enfuvirtide, which lacks a native cysteine residue, a cysteine must be genetically engineered or chemically synthesized at a specific position, typically the N-terminus, to provide the reactive thiol group.[2][8]
Method 1: PEGylation of Enfuvirtide
PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a therapeutic molecule. This process can increase the hydrodynamic size of the molecule, leading to reduced renal clearance, prolonged plasma half-life, and decreased immunogenicity.[8][9]
Quantitative Data Summary for PEGylated Enfuvirtide
| Conjugate | Carrier Molecule | Linker | Half-life (rats) | Aqueous Solubility | Antiviral Activity (EC50) | Binding Affinity (Kd) | Reference |
| ENF-PEG | 2 kDa mPEG | Maleimide | 16.1 h | ≥3 mg/mL | 6-91 nM | 307 nM | [8][10] |
| Unmodified ENF | - | - | 1.5 h | Negligible | Similar to conjugate | - | [8][10] |
| ENF-PEG Complex | 30 kDa PEG | - | Significantly increased | - | Activity decreased 3-6 fold, but overall exposure increased | - | [11] |
Experimental Protocol: N-terminal PEGylation of Enfuvirtide via Maleimide-Thiol Coupling
This protocol describes the site-specific conjugation of a methoxy-PEG-maleimide (mPEG-MAL) to the N-terminus of a cysteine-modified Enfuvirtide (Cys-Enfuvirtide).
Materials:
-
Cys-Enfuvirtide (synthesized with an additional N-terminal cysteine)
-
Methoxy-PEG-maleimide (mPEG-MAL, e.g., 2 kDa)
-
Degassed conjugation buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (optional, for reducing disulfide bonds)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system: Preparative High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC)
-
Characterization instruments: MALDI-TOF Mass Spectrometry, Analytical HPLC
Procedure:
-
Preparation of Cys-Enfuvirtide:
-
Dissolve Cys-Enfuvirtide in the degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
(Optional) If disulfide bond formation is suspected, add a 10- to 100-fold molar excess of TCEP to the peptide solution. Incubate for 20-30 minutes at room temperature after flushing the vial with an inert gas (e.g., argon or nitrogen).[7]
-
-
Preparation of mPEG-MAL:
-
Immediately before use, dissolve the mPEG-MAL in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[7]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the mPEG-MAL stock solution to the Cys-Enfuvirtide solution while gently stirring.[7]
-
Flush the reaction vial with an inert gas, seal it, and mix thoroughly.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7] If using a fluorescently tagged PEG, protect the reaction from light.
-
-
Purification of the Conjugate:
-
Purify the resulting Enfuvirtide-PEG conjugate using preparative HPLC or SEC to remove unreacted mPEG-MAL, unconjugated Cys-Enfuvirtide, and the reducing agent.[7][8]
-
For HPLC, a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid is commonly used.
-
For SEC, choose a column with a suitable fractionation range to separate the higher molecular weight conjugate from the smaller reactants.
-
Lyophilize the purified fractions to obtain the final product as a white powder.[8]
-
-
Characterization:
-
Confirm the successful conjugation and determine the molecular weight of the final product using MALDI-TOF Mass Spectrometry.[8]
-
Assess the purity of the conjugate using analytical HPLC. Purity should ideally be >95%.[8]
-
Determine the concentration of the purified conjugate using UV-Vis spectroscopy by measuring the absorbance at 280 nm.
-
Experimental Workflow for PEGylation of Enfuvirtide
Caption: Workflow for PEGylation of Cys-Enfuvirtide.
Method 2: Conjugation of Enfuvirtide to a Carrier Pentasaccharide
To achieve a significantly longer duration of action, Enfuvirtide can be conjugated to a carrier pentasaccharide (CP) that binds to antithrombin.[2][3] This conjugation also utilizes a PEG linker and maleimide-thiol chemistry.
Quantitative Data Summary for Enfuvirtide-Pentasaccharide Conjugates
| Conjugate | Carrier Molecule | Linker | Half-life (rats) | Antiviral Activity (EC50) | Yield | Reference |
| EP40114 | Pentasaccharide | PEG4 | - | 6-18 nM | 46% | [2] |
| EP40111 | Pentasaccharide | PEG12 | 10.4 h | 6-18 nM | 96% | [2][3] |
| EP40112 | Pentasaccharide | PEG28 | - | 6-18 nM | 76% | [2] |
| EP40113 | Pentasaccharide | PEG70 | - | 6-18 nM | 80% | [2] |
| Unmodified ENF | - | - | 2.8 h | 3 nM | - | [2][3] |
Experimental Protocol: Conjugation of Enfuvirtide to a Maleimide-Functionalized Pentasaccharide-PEG
This protocol details the ligation of Cys-Enfuvirtide to a maleimide-functionalized PEG-pentasaccharide carrier (Mal-PEGn-CP).
Materials:
-
Cys-Enfuvirtide
-
Maleimide-functionalized PEGn-Pentasaccharide (Mal-PEGn-CP)
-
Phosphate (B84403) buffer (100 mM, pH 7.2)
-
Acetonitrile
-
Purification system: Gel filtration chromatography (e.g., Superdex Peptide or Superdex 200)
-
Characterization instruments: ESI-Q-TOF or MALDI-TOF Mass Spectrometry
Procedure:
-
Preparation of Reactants:
-
Conjugation Reaction:
-
Initial Product Recovery:
-
Lyophilize the reaction mixture to obtain a freeze-dried product.[2]
-
-
Purification:
-
Dissolve the lyophilized product in water.
-
Purify the conjugate using gel filtration chromatography to remove unreacted Mal-PEGn-CP and unconjugated Cys-Enfuvirtide.[2]
-
Elute the column with water and monitor the elution by measuring the absorbance at 280 nm.
-
Collect the fractions containing the purified conjugate and lyophilize to obtain the final product.
-
-
Characterization:
-
Confirm the molecular weight of the final Enfuvirtide-PEGn-CP conjugate using ESI-Q-TOF or MALDI-TOF Mass Spectrometry.[2]
-
Experimental Workflow for Enfuvirtide-Pentasaccharide Conjugation
Caption: Workflow for Pentasaccharide Conjugation.
Method 3: Lipid Conjugation of Enfuvirtide (Overview)
Lipid conjugation, such as the attachment of a cholesterol moiety, is another strategy to improve the pharmacokinetic properties and antiviral potency of Enfuvirtide.[12] The lipid anchor can enhance the peptide's affinity for cell membranes, increasing its local concentration at the site of viral fusion.[12]
General Strategy:
-
Peptide Modification: Similar to PEGylation, a reactive handle such as a cysteine residue is introduced into the Enfuvirtide sequence, often at the C-terminus with a spacer (e.g., Gly-Ser-Gly).[12]
-
Lipid Activation: A lipid molecule, such as cholesterol, is functionalized with a reactive group that can couple to the peptide. Thioether conjugation methods are commonly employed.[]
-
Conjugation and Purification: The modified peptide and activated lipid are reacted, followed by purification, typically using HPLC.
While a detailed, step-by-step protocol is highly specific to the chosen lipid and linker chemistry, the general workflow resembles that of the maleimide-thiol coupling described above.
Signaling Pathway/Logical Relationship Diagram
Caption: Rationale for Enfuvirtide Conjugation.
Conclusion
The conjugation of Enfuvirtide to carrier molecules like PEG and pentasaccharides represents a promising strategy to overcome its pharmacokinetic limitations. The detailed protocols provided herein for maleimide-thiol based conjugation offer a robust framework for researchers to develop long-acting formulations of Enfuvirtide. Careful purification and characterization are critical to ensure the quality and efficacy of the resulting conjugates. Further exploration of other conjugation chemistries and carrier molecules may lead to even more advanced and effective anti-HIV therapeutics.
References
- 1. Enfuvirtide: the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-lasting enfuvirtide carrier pentasaccharide conjugates with potent anti-human immunodeficiency virus type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 7. benchchem.com [benchchem.com]
- 8. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent conjugation of poly(ethylene glycol) to proteins and peptides: strategies and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enfuvirtide-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 30 kDa polyethylene glycol-enfuvirtide complex enhances the exposure of enfuvirtide in lymphatic viral reservoirs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cholesterol‐conjugated peptide antivirals: a path to a rapid response to emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biosynthesis of Enfuvirtide using E. coli Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enfuvirtide (also known as T-20) is a 36-amino acid peptide that acts as an HIV fusion inhibitor, preventing the virus from entering host cells.[1] While effective, the chemical synthesis of Enfuvirtide is a complex and costly process, limiting its widespread use.[1][2][3] Recombinant expression in Escherichia coli (E. coli) offers a promising and cost-effective alternative for the large-scale production of this therapeutic peptide.[1][2][3] These application notes provide an overview of the strategies and detailed protocols for the biosynthesis of Enfuvirtide in E. coli expression systems.
The general strategy involves expressing Enfuvirtide as a fusion protein to enhance stability, prevent proteolytic degradation, and simplify purification.[1][2][3][4][5] The fusion protein is typically overexpressed, leading to the formation of insoluble inclusion bodies.[1][2][3] Following cell lysis, these inclusion bodies are isolated, solubilized, and the fusion protein is purified. Subsequently, the Enfuvirtide peptide is cleaved from its fusion partner and further purified to a high degree.
Key Strategies for Recombinant Enfuvirtide Production
Several strategies have been successfully employed for the high-yield production of recombinant Enfuvirtide in E. coli. These approaches primarily differ in the choice of fusion partner and the subsequent cleavage and purification methods.
-
Growth Hormone (GH) Fusion Tag: A common approach involves fusing Enfuvirtide to the N-terminus of a Growth Hormone (GH) tag.[1] This strategy has been shown to yield high levels of expression in the form of inclusion bodies.[1] Cleavage of the fusion protein is typically achieved using a specific protease, such as enterokinase, which recognizes a cleavage site engineered between the GH tag and the Enfuvirtide sequence.[1]
-
Gene Polymerization: To increase the overall yield of the target peptide, a gene polymerization strategy can be employed.[4] This method involves constructing a synthetic gene encoding multiple copies of the Enfuvirtide peptide linked by a cleavable motif, such as a methionine residue for cyanogen (B1215507) bromide (CNBr) cleavage.[4] The resulting poly-peptide is expressed and then cleaved to release multiple monomeric Enfuvirtide units.[4]
-
Thermostable Chaperone Fusion: Another innovative approach utilizes a thermostable chaperone, such as a modified GroEL from Thermus thermophilus, as a fusion partner.[5] The thermal stability of the fusion partner allows for a simplified initial purification step where host proteins are denatured by heat, leaving the soluble fusion protein intact.[5][6] Subsequent cleavage, often with CNBr, releases the Enfuvirtide peptide.[5]
Quantitative Data Summary
The following table summarizes the quantitative data from various reported strategies for recombinant Enfuvirtide production in E. coli.
| Fusion Strategy | Host Strain | Yield | Purity | Reference |
| Growth Hormone (GH) Tag | E. coli Rosetta | 220-240 mg/L | >98.5% | [1] |
| Five-Copy Repeat Polypeptide (His-tag) | E. coli | 400 mg/L | >95% | [4] |
| Growth Hormone (GH) Fusion Tag | Not Specified | >250 mg/L | 98% | [2][3] |
| Thermostable Chaperone (GroEL) | E. coli BL21(DE3) | 2.86–3.31 mg/L | 94% | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the biosynthesis of Enfuvirtide using a Growth Hormone (GH) fusion tag strategy.
Vector Construction
The gene encoding the Enfuvirtide peptide (T20) is chemically synthesized with optimized codons for E. coli expression. It is then cloned into an expression vector, such as a pGH vector, containing the gene for the Growth Hormone (GH) fusion tag under the control of a T7 promoter. A specific protease cleavage site, for example, for enterokinase (recognizing the sequence DDDDK), is engineered between the GH tag and the T20 gene.[1] The resulting plasmid, for instance, pGHET, is then transformed into a suitable E. coli expression host.[1]
Expression in E. coli
Protocol:
-
Transformation: Transform the expression plasmid (e.g., pGHET) into a competent E. coli expression strain, such as Rosetta or BL21(DE3).[1][5] Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.[1][5]
-
Starter Culture: Inoculate a single colony into 100 mL of LB medium containing the selective antibiotic in a shake flask.[1] Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches approximately 1.0.[1]
-
Fermentation: For larger-scale production, transfer the starter culture to a fermenter containing modified Terrific Broth (TB) medium.[1] Grow the culture at 37°C, maintaining the pH between 7.0 and 7.2.[1]
-
Induction: Once the desired cell density is reached, induce the expression of the fusion protein by adding an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.4 mM.[5] Continue the incubation for an additional 3-4 hours.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -20°C or -70°C until further processing.[1][2]
Inclusion Body Purification and Solubilization
Protocol:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0). Lyse the cells using methods such as sonication or high-pressure homogenization.
-
Inclusion Body Washing: Centrifuge the cell lysate to pellet the inclusion bodies. Wash the inclusion bodies multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins and cell debris.
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant, such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride.
Fusion Protein Purification and Cleavage
Protocol:
-
Chromatography of Fusion Protein: Purify the solubilized fusion protein using chromatographic techniques. For a GH-tagged protein, anion-exchange chromatography using a Q-Sepharose column can be employed.[1] Elute the bound protein using a salt gradient (e.g., 0-200 mM NaCl).[1]
-
Enzymatic Cleavage: Dialyze the purified fusion protein against a cleavage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 2 mM CaCl2, and urea to maintain solubility).[1] Add enterokinase to cleave the GH tag from the Enfuvirtide peptide.[1] Incubate the reaction under optimal conditions for the enzyme. The cleavage efficiency can be monitored by SDS-PAGE.[1]
Purification of Enfuvirtide Peptide
Protocol:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of the cleaved Enfuvirtide peptide is typically achieved by RP-HPLC.[1][4][5]
-
Column and Solvents: Use a C18 column. The mobile phases usually consist of 0.1% Trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (B52724) (Solvent B).[1]
-
Elution: Load the cleavage reaction mixture onto the equilibrated column. Elute the peptide using a linear gradient of acetonitrile.[1] Enfuvirtide is expected to elute at a specific acetonitrile concentration (e.g., around 40%).[1]
-
Fraction Analysis and Lyophilization: Collect the fractions and analyze their purity by analytical RP-HPLC and SDS-PAGE.[1] Pool the pure fractions and lyophilize to obtain the final Enfuvirtide peptide powder.[1]
Visualizations
Caption: Overall workflow for recombinant Enfuvirtide production.
Caption: Fusion protein cleavage strategy.
Conclusion
The biosynthesis of Enfuvirtide in E. coli expression systems presents a viable and scalable alternative to chemical synthesis. By employing fusion protein strategies, researchers can achieve high yields of this important antiretroviral peptide. The protocols outlined in these application notes provide a comprehensive guide for the successful production and purification of recombinant Enfuvirtide, which can be adapted and optimized for specific laboratory and industrial settings. Further research into novel fusion partners, more efficient cleavage methods, and streamlined purification processes will continue to enhance the economic feasibility of producing this life-saving therapeutic.
References
- 1. bipublication.com [bipublication.com]
- 2. researchgate.net [researchgate.net]
- 3. Recombinant approach for the production of HIV fusion inhibitor Enfuvirtide using Escherichia coli. [out-dev-sap.genscript.com]
- 4. Gene fragment polymerization for increased yield of recombinant HIV fusion inhibitor enfuvirtide. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermostable chaperone-based polypeptide biosynthesis: Enfuvirtide model product quality and protocol-related impurities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Enfuviride (T-20) Resistance in HIV-1 Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome Enfuvirtide (B549319) (T-20) resistance in HIV-1. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
I. Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Problem 1: Low-level Enfuvirtide resistance detected in baseline (pre-treatment) patient samples.
Possible Cause: Natural polymorphisms in the HIV-1 envelope glycoprotein (B1211001) (gp120 or gp41) can influence Enfuvirtide susceptibility. While primary resistance is considered rare, some variations may lead to reduced sensitivity.[1][2]
Suggested Solution:
-
Sequence the gp41 Heptad Repeat 1 (HR1) and 2 (HR2) regions: Analyze the amino acid sequence of the gp41 HR1 (codons 36-45) and HR2 domains to identify any known or novel polymorphisms.[3][4]
-
Phenotypic Susceptibility Testing: Perform a cell-based fusion assay to determine the 50% inhibitory concentration (IC50) of Enfuvirtide for the patient-derived virus. Compare this value to a known sensitive reference strain.
-
Investigate gp120 Variability: Sequence the gp120 region, as changes in this protein can indirectly affect Enfuvirtide susceptibility.[5]
Problem 2: Rapid emergence of high-level Enfuvirtide resistance in vitro or in vivo.
Possible Cause: Selection of specific mutations within the HR1 domain of gp41 is the primary mechanism of acquired resistance to Enfuvirtide.[4][6] These mutations directly interfere with the binding of Enfuvirtide to its target.[5]
Suggested Solution:
-
Genotypic Resistance Testing: Sequence the gp41 HR1 region to identify key resistance mutations. Common mutations occur at amino acid positions 36, 38, 40, 43, and 45.[3][6]
-
Clonal Analysis: Perform clonal sequencing of the gp41 region from plasma viral RNA to understand the dynamics and evolution of resistant variants.[6]
-
Evaluate Viral Fitness: Enfuvirtide resistance mutations can sometimes impair the replicative capacity of the virus.[2][4] Assess the fitness of resistant variants compared to the wild-type strain through viral growth kinetics assays.
Problem 3: Discordance between genotypic and phenotypic resistance results.
Possible Cause:
-
Complex Resistance Pathways: Resistance may not always be due to direct mutations in the Enfuvirtide binding site.[5] Changes in other regions of the envelope glycoprotein, such as gp120 or the HR2 domain of gp41, can indirectly confer resistance.[3]
-
Limitations of Assays: The specific cell lines, viral backbones, and assay formats used can influence the outcome of phenotypic tests.
Suggested Solution:
-
Comprehensive Sequencing: Sequence the entire env gene (gp120 and gp41) to identify potential compensatory or secondary mutations outside the primary resistance region.
-
Use of Pseudotyped Viruses: Employ pseudovirus assays with patient-derived env genes in a standardized backbone to obtain more consistent phenotypic results.
-
Cross-Validation: Compare results with a different phenotypic assay or a reference laboratory if possible.
II. Frequently Asked Questions (FAQs)
General Questions
Q1: What is the mechanism of action of Enfuvirtide (T-20)?
A1: Enfuvirtide is a synthetic 36-amino-acid peptide that mimics a segment of the HR2 region of HIV-1 gp41.[1][7] It competitively binds to the HR1 region of gp41, preventing the conformational changes necessary for the fusion of the viral and cellular membranes, thus blocking viral entry into the host cell.[1][7][8]
Q2: What is the primary mechanism of resistance to Enfuvirtide?
A2: The primary mechanism of resistance is the selection of amino acid substitutions within a 10-amino acid motif (residues 36-45) in the HR1 domain of gp41.[1][2][4] These mutations reduce the binding affinity of Enfuvirtide to its target.[5]
Q3: Do Enfuvirtide resistance mutations affect viral fitness?
A3: Yes, Enfuvirtide-resistant mutants often exhibit reduced replicative capacity compared to the wild-type virus.[1][2] This is because the resistance-conferring mutations are in a region of gp41 that is critical for the viral fusion process.[1] In some cases, a reversion to a drug-sensitive, wild-type state has been observed after the withdrawal of Enfuvirtide.[1][2]
Experimental Design and Interpretation
Q4: How can I test for Enfuvirtide susceptibility in the lab?
A4: Enfuvirtide susceptibility is typically measured using cell-based phenotypic assays. These assays involve infecting target cells with HIV-1 (either lab-adapted strains, clinical isolates, or pseudoviruses) in the presence of serial dilutions of Enfuvirtide. The concentration of the drug that inhibits viral replication by 50% (IC50) is then calculated.
Q5: What are the key mutations associated with Enfuvirtide resistance?
A5: The most common resistance mutations are found in the gp41 HR1 region at codons 36-45. Specific mutations include G36D/E/S, V38A/E/G/M, Q40H, N43D, and L45M.[6][9]
Q6: Are there second-generation fusion inhibitors that can overcome Enfuvirtide resistance?
A6: Yes, several next-generation fusion inhibitors have been developed with improved potency against Enfuvirtide-resistant strains.[10] Examples include T-1249 and Sifuvirtide.[10][11] These newer inhibitors may have different binding sites or a higher genetic barrier to resistance.[10][12]
Q7: Can combination therapy with other antiretrovirals help overcome Enfuvirtide resistance?
A7: Combining Enfuvirtide with other active antiretroviral drugs is crucial to prevent the rapid emergence of resistance.[6] Furthermore, studies have shown that combining Enfuvirtide with next-generation fusion inhibitors can result in synergistic effects against both sensitive and resistant strains.[10][11]
III. Data Presentation
Table 1: Common Enfuvirtide Resistance Mutations in HIV-1 gp41 HR1
| Amino Acid Position | Wild-Type | Common Resistance Mutations |
| 36 | Glycine (G) | Aspartic Acid (D), Glutamic Acid (E), Serine (S)[6] |
| 38 | Valine (V) | Alanine (A), Glutamic Acid (E), Glycine (G), Methionine (M)[6][9] |
| 40 | Glutamine (Q) | Histidine (H)[6] |
| 43 | Asparagine (N) | Aspartic Acid (D)[6] |
| 45 | Leucine (L) | Methionine (M)[9] |
Table 2: In Vitro Efficacy of Fusion Inhibitors Against Enfuvirtide-Sensitive and -Resistant HIV-1 Strains
| HIV-1 Strain | Enfuvirtide (IC50, nM) | Sifuvirtide (IC50, nM) | Enfuvirtide + Sifuvirtide (IC50, nM) |
| HIV-1 IIIB (Sensitive) | 1.8 | 0.9 | 0.3 |
| HIV-1 Bal (Sensitive) | 2.5 | 1.1 | 0.4 |
| NL4-3 V38A (Resistant) | 48.2 | 1.5 | 3.2 |
| NL4-3 V38A/N42D (Resistant) | >1000 | 2.1 | 65.8 |
| Data adapted from synergistic efficacy studies.[11] |
IV. Experimental Protocols
Protocol 1: Genotypic Analysis of Enfuvirtide Resistance
Objective: To identify mutations in the HIV-1 gp41 HR1 region associated with Enfuvirtide resistance.
Materials:
-
Patient plasma or viral culture supernatant
-
Viral RNA extraction kit
-
Reverse transcriptase and PCR reagents
-
Primers flanking the gp41 HR1 region
-
DNA sequencing reagents and equipment
Methodology:
-
Viral RNA Extraction: Extract viral RNA from 200-500 µL of plasma or supernatant using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription and PCR (RT-PCR):
-
Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
Amplify the gp41 HR1 region using nested PCR with specific primers.
-
-
DNA Sequencing:
-
Purify the PCR product.
-
Perform Sanger sequencing of the purified product.
-
-
Sequence Analysis:
-
Align the obtained sequence with a wild-type HIV-1 reference sequence (e.g., HXB2).
-
Identify amino acid substitutions at positions 36-45 of the gp41 HR1 domain.
-
Protocol 2: Phenotypic Analysis of Enfuvirtide Susceptibility using a Pseudovirus Assay
Objective: To determine the 50% inhibitory concentration (IC50) of Enfuvirtide against HIV-1 Env-pseudotyped viruses.
Materials:
-
HEK293T cells
-
HIV-1 env expression plasmid (patient-derived or site-directed mutant)
-
HIV-1 backbone plasmid lacking env and containing a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Target cells expressing CD4, CCR5, and/or CXCR4 (e.g., TZM-bl cells)
-
Enfuvirtide stock solution
-
Luciferase assay reagent
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the env expression plasmid and the HIV-1 backbone plasmid.
-
Harvest the supernatant containing pseudoviruses 48-72 hours post-transfection.
-
-
Infection and Drug Treatment:
-
Seed target cells in a 96-well plate.
-
Prepare serial dilutions of Enfuvirtide.
-
Pre-incubate the pseudovirus with the Enfuvirtide dilutions for 1 hour at 37°C.
-
Add the virus-drug mixture to the target cells.
-
-
Reporter Gene Assay:
-
After 48-72 hours of incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Enfuvirtide concentration relative to the no-drug control.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
V. Visualizations
Caption: HIV-1 entry and the mechanism of Enfuvirtide inhibition.
Caption: Experimental workflow for assessing Enfuvirtide resistance.
Caption: Logical relationship of strategies to combat Enfuvirtide resistance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Resistance to enfuvirtide, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emergence and Evolution of Enfuvirtide Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enfuvirtide, the first fusion inhibitor to treat HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV resistance to the fusion inhibitor enfuvirtide: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid emergence of enfuvirtide resistance in HIV-1-infected patients: results of a clonal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 8. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Enfuvirtide
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the pharmacokinetic profile of Enfuvirtide (B549319) (ENF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of Enfuvirtide's pharmacokinetic profile?
Enfuvirtide, a 36-amino acid synthetic peptide, is a potent HIV-1 fusion inhibitor.[1][2] However, its clinical application is hampered by a short plasma half-life of approximately 2 to 4 hours in humans, requiring twice-daily subcutaneous injections of 90 mg.[3][4][5] This frequent dosing regimen can lead to a high incidence of injection site reactions, patient inconvenience, and ultimately, poor treatment adherence.[3][6] Furthermore, Enfuvirtide exhibits poor aqueous solubility.[6][7]
Q2: What are the main strategies to improve the pharmacokinetic profile of Enfuvirtide?
Several strategies have been explored to extend the half-life and improve the therapeutic convenience of Enfuvirtide. These primarily include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide to increase its hydrodynamic size, thereby reducing renal clearance and proteolytic degradation.[3][6][8][9]
-
Lipidation: Conjugation of fatty acids to the peptide to promote binding to serum albumin, which acts as a carrier and prolongs circulation time.[5][10][11]
-
Fusion to Albumin-Binding Moieties: Genetically fusing Enfuvirtide to peptides or domains that have a high affinity for serum albumin.[4]
-
Glycosylation: Attaching sugar moieties to the peptide, which can enhance solubility and stability.[12]
-
Novel Delivery Systems: Encapsulating Enfuvirtide in systems like poly lactic-co-glycolic acid (PLGA) or alginate formulations to achieve sustained release.[13][14]
-
Peptide Engineering: Introducing modifications such as salt bridges or staples to enhance proteolytic stability.[6][15]
Troubleshooting Guides
Problem 1: Decreased antiviral activity after PEGylation.
Possible Cause: Steric hindrance from the PEG chain at the N-terminus of Enfuvirtide might interfere with its binding to the gp41 N-terminal heptad repeat (NHR).
Troubleshooting Steps:
-
Optimize PEG size: Experiment with different molecular weights of PEG (e.g., 2 kDa, 5 kDa, 20 kDa). While larger PEGs can offer a longer half-life, they may also lead to a greater reduction in activity.[8][16]
-
Site of attachment: While N-terminal attachment is common, explore other potential conjugation sites if your Enfuvirtide analog has suitable amino acid residues. Note that C-terminal modification is generally detrimental to activity.[6]
-
Linker technology: Utilize different linker chemistries between Enfuvirtide and PEG to optimize the spatial orientation and minimize steric hindrance.
Problem 2: Low yield of lipidated Enfuvirtide conjugate.
Possible Cause: Inefficient conjugation chemistry or purification challenges.
Troubleshooting Steps:
-
Reaction conditions: Optimize the pH, temperature, and molar ratio of reactants for the lipidation reaction.
-
Purification method: Employ high-resolution purification techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to effectively separate the lipidated peptide from unreacted starting materials.
-
Solubility: Ensure that both the peptide and the lipid component are soluble in the reaction buffer. The use of organic co-solvents may be necessary.
Problem 3: High inter-patient variability in pharmacokinetic studies.
Possible Cause: Inherent biological variability in drug absorption, distribution, metabolism, and excretion.
Troubleshooting Steps:
-
Population Pharmacokinetic Modeling: Utilize population PK modeling to identify covariates (e.g., age, weight, renal function) that may influence Enfuvirtide's pharmacokinetics and explain variability.[17]
-
Standardize Administration: Ensure consistent subcutaneous injection technique, as the site of injection can influence absorption.[2]
-
Monitor for Anti-Drug Antibodies: In the case of PEGylated or other modified versions, the development of anti-drug antibodies could lead to accelerated clearance in some subjects.[8]
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Enfuvirtide and its Modified Analogs in Rats
| Compound | Modification | Half-life (t½) in rats (hours) | Antiviral Activity (EC50/IC50 in nM) | Reference |
| Enfuvirtide (T20) | None | 1.5 - 2.8 | 3 - 24.17 | [3][5][6][7] |
| PEG2k-ENF | 2 kDa PEG at N-terminus | 16.1 | 4 | [6][7] |
| PEG2kC34 | 2 kDa PEG at N-terminus of C34 | 2.6 | ~4-5 | [8] |
| PEG5kC34 | 5 kDa PEG at N-terminus of C34 | 5.1 | ~4-5 | [8] |
| Enfuvirtide-PEG12-CP | PEG12 linker and Carrier Pentasaccharide | 10.4 | Not specified in abstract | [3] |
| M5-T20 | Pentamannosylated at N-terminus | 8.56 | 0.3-0.8 | [12] |
| YIK-C16 | Palmitic acid at C-terminus of YIK peptide | 5.9 | Not specified in abstract | [10] |
| FLT | Fusion to FN3 (albumin-binding monobody) | ~27 | 11.6 - 15.3 | [4] |
| LP-40 | C16 fatty acid substitution for TRM | Not specified in abstract | 0.41 | [5] |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of Enfuvirtide (N-terminus)
This protocol is based on the methodology described for the synthesis of PEG2k-ENF.[6]
Materials:
-
Enfuvirtide (cysteine-modified at the N-terminus, cENF)
-
mPEG-MAL (methoxy-polyethylene glycol-maleimide), 2 kDa
-
Phosphate buffered saline (PBS), pH 7.2
-
RP-HPLC system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve cENF in PBS to a final concentration of 1 mg/mL.
-
Add mPEG-MAL to the cENF solution at a 1.2-fold molar excess.
-
Allow the reaction to proceed at room temperature for 2 hours with gentle stirring. The thiol group of the N-terminal cysteine will react with the maleimide (B117702) group of the mPEG.
-
Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, purify the ENF-PEG conjugate using a preparative RP-HPLC column.
-
Lyophilize the purified fractions containing the desired product.
-
Confirm the identity and purity of the final product by mass spectrometry.
Protocol 2: Pharmacokinetic Analysis in Rats
This protocol is a general guideline based on studies evaluating modified Enfuvirtide analogs.[3][6]
Materials:
-
Sprague-Dawley rats
-
Test compound (e.g., PEG2k-ENF) and control (Enfuvirtide)
-
Sterile saline for injection
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast the animals overnight before dosing.
-
Administer a single subcutaneous injection of the test compound or control at a specified dose (e.g., 4 mg/kg).
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., half-life, AUC, clearance) using non-compartmental analysis software.
Mandatory Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by Enfuvirtide.
Caption: Strategies to improve the pharmacokinetic profile of Enfuvirtide.
Caption: General experimental workflow for developing long-acting Enfuvirtide.
References
- 1. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 2. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Protein-Based, Long-Acting HIV-1 Fusion Inhibitor with an Improved Pharmacokinetic Profile [mdpi.com]
- 5. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enfuvirtide-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinampark.com [kinampark.com]
- 10. A Peptide-Based HIV-1 Fusion Inhibitor with Two Tail-Anchors and Palmitic Acid Exhibits Substantially Improved In Vitro and Ex Vivo Anti-HIV-1 Activity and Prolonged In Vivo Half-Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving Anti-HIV activity and pharmacokinetics of enfuvirtide (T20) by modification with oligomannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Generation of a long-acting fusion inhibitor against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 30 kDa polyethylene glycol-enfuvirtide complex enhances the exposure of enfuvirtide in lymphatic viral reservoirs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of enfuvirtide in patients treated in typical routine clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Half-Life of T-20 (Enfuvirtide)
This technical support guide provides researchers, scientists, and drug development professionals with strategies to extend the in vivo half-life of T-20 (enfuvirtide), a synthetic peptide inhibitor of HIV-1 fusion.[1][2][3] T-20's therapeutic efficacy is limited by its short plasma half-life of approximately 2-4 hours, necessitating frequent subcutaneous injections which can lead to injection site reactions and reduced patient compliance.[3][4] This guide details various chemical modification strategies, presents quantitative data on their effectiveness, outlines experimental protocols, and offers troubleshooting advice in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is T-20 and why is its in vivo half-life a concern?
T-20, also known by its generic name enfuvirtide (B549319) and brand name Fuzeon, is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with host cells.[1][3] It functions by binding to the gp41 subunit of the viral envelope glycoprotein, preventing the conformational changes required for membrane fusion and subsequent entry of the viral capsid into the host cell.[2][5][6] Despite its potent antiviral activity, T-20 has a short in vivo half-life of about 3.8 +/- 0.6 hours, which requires patients to undergo twice-daily subcutaneous injections.[7] This frequent dosing schedule can be inconvenient and is often associated with local injection site reactions.[3][8] Therefore, developing long-acting formulations of T-20 is a key objective to improve patient adherence and quality of life.
Q2: What are the primary strategies to increase the in vivo half-life of T-20?
Several protein engineering and chemical modification strategies have been explored to prolong the systemic circulation of T-20. The most common and effective approaches include:
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide.[3][9][10][11] PEGylation increases the hydrodynamic radius of the molecule, which reduces renal clearance and shields it from proteolytic degradation.[3][9]
-
Fusion to Albumin or Albumin-Binding Moieties: Genetically fusing or chemically conjugating T-20 to serum albumin, the most abundant protein in plasma with a long half-life of about 19 days in humans.[4][12]
-
Fatty Acid Conjugation (Lipidation): Attaching a lipid moiety, such as a fatty acid, to T-20.[13] This modification can enhance binding to plasma proteins like albumin and promote interaction with cell membranes, thereby reducing clearance.[13]
-
Glycosylation: The addition of carbohydrate moieties (glycans) to the peptide.[10][14] This can improve solubility, stability, and pharmacokinetic properties.
Quantitative Data Summary
The following tables summarize the reported increases in the in vivo half-life of T-20 using different modification strategies.
Table 1: PEGylation of T-20 and Analogs
| Modified Peptide | PEG Size (kDa) | Animal Model | Half-life (t½) | Fold Increase vs. Unmodified | Reference |
| ENF-PEG (EP) | 2 | Rats | 16.1 h | ~10.7 | [10][11] |
| Unmodified ENF | - | Rats | 1.5 h | - | [10][11] |
| PEG2kC34 | 2 | Not specified | 2.6 h | ~2.4 | [9] |
| PEG5kC34 | 5 | Not specified | 5.1 h | ~4.6 | [9] |
| Unmodified C34 | - | Not specified | ~1.1 h | - | [9] |
Table 2: Albumin Fusion/Conjugation of T-20 Analogs
| Modified Peptide | Strategy | Animal Model | Half-life (t½) | Fold Increase vs. Unmodified | Reference |
| FB006M | MPA modification for in vivo albumin conjugation | Rats | ~24 h | Not directly compared to T-20 in this study | [4] |
| FB006M | MPA modification for in vivo albumin conjugation | Monkeys | ~5 days | Not directly compared to T-20 in this study | [4] |
| FLT (FN3-L35-T1144) | Fusion to albumin-binding domain | SD Rats | ~27 h | ~18 | [12] |
| Unmodified T1144 | - | SD Rats | Not specified | - | [12] |
| Unmodified T-20 | - | SD Rats | ~1.5 h | - | [12] |
Table 3: Other Modification Strategies
| Modified Peptide | Strategy | Animal Model | Half-life (t½) | Fold Increase vs. Unmodified | Reference |
| M5-T20 | Pentamannosylation | Rats | 8.56 h | ~5.2 | [14] |
| Unmodified T-20 | - | Rats | 1.64 h | - | [14] |
| Enfuvirtide-PEG12-CP | Conjugation to pentasaccharide | Rats | >10 h | ~3.6 | [3] |
| Unmodified Enfuvirtide | - | Rats | 2.8 h | - | [3] |
Experimental Protocols and Methodologies
1. Site-Specific PEGylation of Enfuvirtide (EP Conjugate)
This protocol describes the synthesis of an N-terminally PEGylated T-20.
-
Diagram of Experimental Workflow:
Caption: Workflow for site-specific PEGylation of T-20.
-
Methodology:
-
Peptide Synthesis: Synthesize T-20 with an additional cysteine residue at the N-terminus (cENF) using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[10]
-
Peptide Purification: Cleave the peptide from the resin and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conjugation Reaction: Dissolve cENF and a maleimide-activated methoxy-polyethylene glycol (mPEG-MAL, 2 kDa) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). The thiol group of the N-terminal cysteine will react with the maleimide (B117702) group of the PEG to form a stable thioether bond.[10]
-
Purification of the Conjugate: Purify the resulting ENF-PEG (EP) conjugate by RP-HPLC to remove unreacted peptide and PEG.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.
-
2. In Vivo Half-Life Determination in a Rat Model
This protocol outlines a general procedure for assessing the pharmacokinetic profile of modified T-20.
-
Diagram of Pharmacokinetic Study Workflow:
Caption: General workflow for an in vivo pharmacokinetic study.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.[10]
-
Administration: Administer a single dose of the modified T-20 (e.g., 2 mg/kg) via subcutaneous or intravenous injection.[15]
-
Blood Collection: Collect blood samples from the tail vein or another appropriate site at various time points post-injection (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).[16]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.[15]
-
Quantification: Measure the concentration of the T-20 analog in the plasma samples using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[15]
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time data and calculate pharmacokinetic parameters, including the elimination half-life (t½), using non-compartmental analysis software.[12]
-
Troubleshooting Guide
Q3: My PEGylated T-20 shows significantly reduced antiviral activity. What could be the cause?
-
Issue: Steric hindrance from the PEG chain may be interfering with the binding of T-20 to its target, the gp41 N-terminal heptad repeat (NHR).
-
Troubleshooting Steps:
-
Change PEGylation Site: If you PEGylated at the N-terminus, consider moving the attachment site to a less critical region of the peptide. This requires introducing a unique reactive handle (e.g., a cysteine or an unnatural amino acid) at a different position.
-
Use a Different PEG Linker: Employ a longer or more flexible linker between the peptide and the PEG moiety to reduce direct steric clash.
-
Reduce PEG Size: While larger PEG chains generally lead to longer half-lives, they can also cause a greater loss of activity. Experiment with smaller PEG sizes (e.g., 2 kDa vs. 5 kDa) to find a balance between half-life extension and retained potency.[9]
-
Confirm Conjugation Site: Use peptide mapping or tandem mass spectrometry to confirm that the PEGylation occurred at the intended site. Off-target modifications could impact activity.
-
Q4: I am having trouble with the solubility of my fatty acid-conjugated T-20. How can I address this?
-
Issue: The addition of a hydrophobic lipid tail can decrease the aqueous solubility of the peptide, leading to aggregation and difficulties in formulation and administration.
-
Troubleshooting Steps:
-
Formulation Optimization: Experiment with different formulation buffers. The inclusion of solubility-enhancing excipients such as arginine, or surfactants like polysorbate 80, may be beneficial.
-
Incorporate a Hydrophilic Linker: Insert a short, hydrophilic spacer (e.g., a mini-PEG linker) between the T-20 peptide and the fatty acid to improve the overall solubility of the conjugate.
-
Adjust pH: Determine the isoelectric point (pI) of the lipopeptide and formulate it at a pH away from the pI to increase net charge and electrostatic repulsion, which can improve solubility.
-
Lyophilization Strategy: Optimize the lyophilization (freeze-drying) process, including the choice of cryoprotectants (e.g., sucrose, trehalose), to produce a stable, easily reconstitutable powder.
-
Q5: The in vivo half-life of my modified T-20 is not as long as expected. What are the potential reasons?
-
Issue: The modification may not be providing sufficient protection from clearance mechanisms, or there may be unexpected immunogenicity.
-
Troubleshooting Steps:
-
Assess Proteolytic Stability: Perform an in vitro stability assay by incubating your modified T-20 in serum or plasma and measuring its degradation over time by HPLC or LC-MS.[17] If it is still rapidly degraded, a more effective modification strategy may be needed.
-
Increase Hydrodynamic Size: If using PEGylation, a larger PEG chain may be necessary to further reduce renal filtration.[9] For albumin fusion, ensure the linkage is stable in vivo.
-
Check for Immunogenicity: In multi-dose studies, an unexpectedly rapid clearance of the second or subsequent doses could indicate an anti-drug antibody (ADA) response. An ADA assay can be performed to investigate this possibility. While PEGylation is known to reduce immunogenicity, it does not always eliminate it.[3]
-
Review Analytical Methods: Ensure that the assay used to measure the peptide concentration in plasma is accurate and specific. Cross-reactivity with metabolites or interfering substances could lead to an underestimation of the true half-life.
-
-
Diagram of Troubleshooting Logic:
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 2. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]
- 3. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 6. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Enfuvirtide | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enfuvirtide-PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Protein-Based, Long-Acting HIV-1 Fusion Inhibitor with an Improved Pharmacokinetic Profile [mdpi.com]
- 13. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving Anti-HIV activity and pharmacokinetics of enfuvirtide (T20) by modification with oligomannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-20 (Enfuvirtide) Clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing injection site reactions (ISRs) in clinical studies involving T-20 (enfuvirtide).
Frequently Asked Questions (FAQs)
Q1: What are injection site reactions (ISRs) and how common are they with T-20?
A1: Injection site reactions are inflammatory responses that occur at or near the site of a subcutaneous injection. In Phase 3 clinical studies of T-20 (enfuvirtide), ISRs were the most common adverse event, with up to 98% of subjects experiencing at least one local reaction.[1][2][3][4] The majority of these reactions first appear during the initial week of treatment.[1] Despite the high frequency, only about 3-4% of subjects discontinue treatment due to ISRs.[1][5]
Q2: What are the common signs and symptoms of T-20 related ISRs?
A2: The most frequently observed signs and symptoms are typically mild to moderate and include:
The average duration of an individual ISR is often between three to seven days for many subjects.[2]
Q3: What is the underlying mechanism of T-20 induced ISRs?
A3: T-20, as a peptide-based therapeutic, can trigger a local immune response. The mechanism is thought to involve the activation of antigen-presenting cells at the injection site.[6] Studies have shown that enfuvirtide (B549319) can stimulate human monocytic cells (THP-1 cells) to release pro-inflammatory cytokines such as TNFα, MIP-1β, and MCP-1.[6] Additionally, for some subcutaneous biologics, ISRs can be triggered by the activation of skin-resident mast cells, potentially through receptors like Mas-related G-protein coupled receptor member X2 (MRGPRX2), leading to the release of histamine (B1213489) and other inflammatory mediators.[7][8][9]
Troubleshooting Guide for ISR Management
This guide provides a structured approach to managing ISRs in a clinical trial setting.
Step 1: Assess and Grade the Reaction
Properly characterizing the ISR is the first step. This involves a consistent assessment methodology to grade the severity of the reaction. See the "Experimental Protocols" section for a detailed grading scale.
Step 2: Review Injection Technique
Improper injection technique is a common cause of severe ISRs.[7][10] Key points to verify with the study participant include:
-
Reconstitution: Ensure the lyophilized powder is fully dissolved with Sterile Water for Injection (1.1 mL for a 108 mg vial) by gently rolling or tapping, not shaking, which can take up to 45 minutes.[6][11][12] The final solution should be clear and colorless.[11]
-
Site Selection: Are they using appropriate sites (upper arm, anterior thigh, or abdomen)?[3][7]
-
Site Rotation: Is a systematic rotation schedule being followed to avoid injecting into an area with an existing reaction?[7][11]
-
Injection Angle and Depth: The injection should be subcutaneous. Injecting into the muscle can worsen reactions.[12][13]
-
Aseptic Technique: Reinforce the importance of hand washing and cleaning the vial and injection site to prevent infection.[1]
Step 3: Implement Mitigation Strategies
Based on the assessment, implement appropriate management strategies. The following diagram illustrates a logical workflow for troubleshooting ISRs.
Q4: Are there alternative administration methods that can reduce ISRs?
A4: Yes, studies have evaluated the use of a needle-free gas-powered injection system (Biojector B2000). Research indicates that this device can significantly reduce the severity of ISRs compared to standard needles and syringes, while maintaining comparable plasma levels of the drug.[1][5] In one study, 87.2% of participants preferred the needle-free delivery system.[11]
Q5: When should a participant seek immediate medical attention for an ISR?
A5: Participants should be instructed to contact the clinical site immediately if they experience:
-
Signs of a potential infection, such as oozing, increased heat, or redness that spreads from the injection site.[14]
-
Symptoms of a systemic hypersensitivity (allergic) reaction, which can include rash, fever, nausea, vomiting, chills, trouble breathing, or low blood pressure.[2][9][14]
-
Pain, redness, or swelling that does not improve within a few days or continues to worsen.[9][14]
Data on Injection Site Reactions
The following tables summarize quantitative data related to T-20 ISRs from clinical studies.
Table 1: Incidence and Characteristics of T-20 ISRs
| Parameter | Finding | Source |
| Incidence Rate | 98% of subjects experience at least one ISR. | [1][2] |
| Discontinuation Rate | 3-4% of subjects discontinue treatment due to ISRs. | [1][5] |
| Time to First ISR | 86% of subjects experience their first ISR in the initial week. | [1] |
| Common Manifestations | Erythema, induration, nodules/cysts, mild-to-moderate pain. | [1][2] |
Table 2: Comparison of ISR Severity by Injection Method
| Injection Method | Median ISR Score (IQR) | p-value | Source |
| Standard Needle/Syringe | 11 (9-12) | < 0.001 | [1][5] |
| Biojector Needle-Free Device | 5 (1-8) | [1][5] | |
| ISR scores were graded on a scale from 0 to 31 based on signs, symptoms, duration, and number of lesions.[5] |
Experimental Protocols
Protocol for Assessment and Grading of Injection Site Reactions
A standardized assessment is crucial for collecting reliable data. While some T-20 studies used a composite 31-point scale, a detailed public breakdown is unavailable.[5] A widely accepted and practical alternative is to adapt the FDA's Toxicity Grading Scale for vaccine trials.[15][16]
Objective: To standardize the evaluation and grading of local injection site reactions.
Methodology:
-
Timing of Assessment: Evaluate the injection site at predetermined intervals (e.g., 30 minutes, 24 hours, 48 hours, and 7 days post-injection).
-
Visual Inspection: Assess the site for the presence of erythema, swelling, bruising, or other visible signs.
-
Palpation: Gently palpate the area to assess for induration (hardness) and the presence of nodules.
-
Measurement: Use a caliper or ruler to measure the diameter (in millimeters) of the erythema and induration at their widest points. Record measurements as continuous variables.
-
Participant-Reported Symptoms: Use a standardized questionnaire to ask the participant to rate the severity of pain or tenderness at the site.
-
Grading: Assign a grade to each sign/symptom based on the criteria in the table below.
Table 3: Adapted FDA Toxicity Grading Scale for Local Injection Reactions
| Reaction | Grade 1 (Mild) | Grade 2 (Moderate) | Grade 3 (Severe) | Grade 4 (Potentially Life-Threatening) |
| Pain/Tenderness | Does not interfere with activity | Interferes with activity | Prevents daily activity | Emergency room visit or hospitalization indicated |
| Erythema (Redness) | 25 - 50 mm in diameter | 51 - 100 mm in diameter | > 100 mm in diameter | Necrosis or ulcerative lesion |
| Induration/Swelling | 25 - 50 mm in diameter | 51 - 100 mm in diameter | > 100 mm in diameter | Necrosis or ulcerative lesion |
| (Source: Adapted from the FDA Toxicity Grading Scale for Healthy Adult and Adolescent Volunteers Enrolled in Preventive Vaccine Clinical Trials)[15][16] |
Visualizations
Immunological Pathway of Peptide-Induced ISR
The following diagram illustrates a simplified potential pathway for the local inflammatory response following the subcutaneous injection of a peptide therapeutic like T-20.
References
- 1. Biojector Improved Fuzeon ISRs, Ease of Use, with PK The Same [natap.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Enfuvirtide and Cutaneous Injection-Site Reactions - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. New Gas-Powered T20 Injection Device: 48 week study [natap.org]
- 5. Enfuvirtide plasma levels and injection site reactions using a needle-free gas-powered injection system (Biojector) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunostimulatory effects on THP-1 cells by peptide or protein pharmaceuticals associated with injection site reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revolutionhealth.org [revolutionhealth.org]
- 8. Understanding and De-risking Drug-induced Injection Site Reactions (ISRs) with an Immunocompetent Human Skin Model - Keystone Symposia [virtual.keystonesymposia.org]
- 9. Injection site reaction research platform | Genoskin [genoskin.com]
- 10. A prospective clinical and pathological examination of injection site reactions with the HIV-1 fusion inhibitor enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An open-label safety study of enfuvirtide injection with a needle-free injection device or needle/syringe: the Biojector 2000 Open-label Safety Study (BOSS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized study to evaluate injection site reactions using three different enfuvirtide delivery mechanisms (the OPTIONS study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A post hoc analysis utilizing the FDA toxicity grading scale to assess injection site adverse events following immunization with the live attenuated Zoster Vaccine (ZVL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. hhs.gov [hhs.gov]
Technical Support Center: Optimizing T-20 Peptide Sequence for Enhanced Potency
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at optimizing the T-20 (Enfuvirtide) peptide sequence for enhanced anti-HIV-1 potency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the T-20 peptide?
A1: T-20 is an HIV fusion inhibitor that mimics the C-terminal heptad repeat (CHR) region of the HIV-1 envelope glycoprotein (B1211001) gp41. It acts by binding to the N-terminal heptad repeat (NHR) of gp41 in a transient pre-hairpin intermediate state. This binding event prevents the conformational changes required for the formation of the six-helix bundle (6-HB), a critical step for the fusion of the viral and host cell membranes. By disrupting this fusion process, T-20 effectively blocks the entry of the virus into the host cell.[1][2][3][4][5]
Q2: What are the common strategies to enhance the potency of the T-20 peptide?
A2: Common strategies to improve the efficacy of T-20 include:
-
Amino Acid Substitutions: Introducing specific amino acid changes can enhance the binding affinity of the peptide to the gp41 NHR.
-
Truncations: Removing non-essential amino acids can lead to a more stable and potent peptide.
-
Chemical Modifications:
-
Lipidation: The addition of a fatty acid moiety (lipopeptide) can increase the local concentration of the peptide at the cell membrane where fusion occurs, significantly boosting its inhibitory activity.[6][7]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can improve the pharmacokinetic properties of the peptide, such as increasing its half-life in vivo.[8]
-
Q3: How does a lipopeptide derivative of T-20, like LP-40, show enhanced potency?
A3: LP-40 is a lipopeptide derived from T-20 where the C-terminal tryptophan-rich motif (TRM) is replaced with a C16 fatty acid. This modification dramatically enhances its antiviral activity. The lipid moiety is thought to interact with the cell membrane, thereby increasing the local concentration of the peptide at the site of viral fusion. This leads to a much higher binding affinity for the gp41 target and, consequently, a significant increase in inhibitory potency compared to the original T-20 peptide.[6][7]
Q4: What are the primary assays used to evaluate the potency of T-20 and its analogs?
A4: The most common assays are:
-
Pseudovirus Neutralization Assay: This assay uses engineered viruses that express the HIV-1 envelope glycoprotein (Env) and contain a reporter gene (e.g., luciferase). The potency of the inhibitor is measured by the reduction in reporter gene expression in target cells.[9][10][11][12][13]
-
Cell-Cell Fusion Assay: This assay measures the ability of an inhibitor to block the fusion of cells expressing HIV-1 Env with target cells expressing CD4 and co-receptors. Fusion is typically quantified by the activation of a reporter gene in the target cells.[14][15]
Troubleshooting Guides
Pseudovirus Neutralization Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background signal in luciferase assay | 1. Bacterial or mycoplasma contamination in cell culture.2. High intrinsic background luminescence of the luciferase substrate.3. High cell density leading to increased background.4. Incomplete cell lysis. | 1. Regularly test cell lines for contamination.2. Use a high-quality, low-background luciferase substrate.3. Optimize the cell seeding number.4. Ensure the lysis buffer is effective and incubation time is sufficient. |
| Positive control inhibitor shows low potency | 1. Degradation of the inhibitor due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light).2. Development of viral resistance in the laboratory-adapted strain.3. Presence of interfering substances in the serum (e.g., serum proteins binding to the inhibitor). | 1. Prepare fresh dilutions from a properly stored stock solution.2. Use a fresh, validated viral stock.3. Maintain a consistent concentration of serum across all experiments. |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting inaccuracies.3. "Edge effects" due to evaporation in the outer wells of the microplate. | 1. Ensure a standardized cell number is used for seeding.2. Use calibrated pipettes and ensure proper mixing.3. Avoid using the outer wells or fill them with sterile media to create a humidity barrier.[16] |
Cell-Cell Fusion Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low fusion signal | 1. Low expression of Env on effector cells or CD4/co-receptors on target cells.2. Suboptimal co-culture incubation time.3. Effector and target cells are not in close proximity. | 1. Verify protein expression by flow cytometry or Western blot.2. Optimize the co-culture incubation time (typically 6-8 hours).3. Gently centrifuge the plate after adding effector cells to promote cell contact. |
| High background (spontaneous reporter activation) | 1. "Leaky" reporter gene in the target cell line.2. Contamination of cell cultures. | 1. Use a target cell line with a low basal reporter activity.2. Regularly check for and eliminate any cell culture contamination. |
| Inconsistent results | 1. Variation in the ratio of effector to target cells.2. Inconsistent timing of inhibitor addition. | 1. Maintain a consistent effector-to-target cell ratio across experiments.2. Add the inhibitor to the target cells at the same time point before co-culture. |
Data Presentation
Table 1: Comparative Potency of T-20 and its Analogs against HIV-1
| Peptide | Modification | Target Virus/Assay | IC50 / EC50 (nM) | Fold Improvement vs. T-20 | Reference |
| T-20 (Enfuvirtide) | - | HIV-1 HXB2 (Cell-cell fusion) | 24.17 | - | [6] |
| HIV-1 NL4-3 (Pseudovirus entry) | 9.41 | - | [6] | ||
| LP-40 | C-terminal TRM replaced with C16 fatty acid | HIV-1 HXB2 (Cell-cell fusion) | 0.41 | ~59 | [6] |
| HIV-1 NL4-3 (Pseudovirus entry) | 0.44 | ~21 | [6] | ||
| T20v1 | Multiple amino acid substitutions | HIV-1 JRCSF (Pseudovirus) | 0.50 µg/mL | - | [17] |
| PEG2kC34 | PEGylation (2 kDa) | HIV-1 NL4-3 | - | - | [8] |
| PEG5kC34 | PEGylation (5 kDa) | HIV-1 NL4-3 | - | - | [8] |
Note: Direct comparison of fold improvement may not be straightforward due to variations in assay conditions and virus strains between studies. IC50/EC50 values are highly dependent on the specific experimental setup.
Experimental Protocols
Protocol 1: HIV-1 Pseudovirus Neutralization Assay
This protocol outlines the measurement of the inhibitory activity of T-20 analogs using Env-pseudotyped viruses and a reporter cell line.
Materials:
-
TZM-bl cells (or other suitable target cell line)
-
HIV-1 Env-pseudotyped virus stock
-
Complete Growth Medium (DMEM with 10% FBS)
-
T-20 analog to be tested
-
96-well flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight.[9][11]
-
Compound Dilution: Prepare serial dilutions of the T-20 analog in complete growth medium.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with an equal volume of HIV-1 Env-pseudotyped virus. Incubate for 1 hour at 37°C.[11]
-
Infection: Remove the medium from the TZM-bl cells and add 100 µL of the virus-inhibitor mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.[11]
-
Lysis and Luminescence Reading: Add 100 µL of luciferase assay reagent to each well. After a 2-minute incubation at room temperature, measure the luminescence using a luminometer.[11]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control (no inhibitor). Determine the EC50 value by fitting the data to a dose-response curve.[11]
Protocol 2: Cell-Cell Fusion Assay
This protocol measures the ability of T-20 analogs to inhibit HIV-1 Env-mediated cell-cell fusion.
Materials:
-
Effector cells (e.g., HEK293T) expressing HIV-1 Env and Tat
-
Target cells (e.g., TZM-bl) expressing CD4, co-receptors, and a Tat-inducible reporter gene (e.g., luciferase)
-
Complete Growth Medium
-
T-20 analog to be tested
-
96-well plates
-
Luciferase assay system
Procedure:
-
Effector Cell Preparation: Transfect HEK293T cells with plasmids expressing the desired HIV-1 Env glycoprotein and Tat.[15]
-
Target Cell Plating: Plate TZM-bl cells in a 96-well plate as described in the pseudovirus assay.[15]
-
Compound Addition: Add serial dilutions of the T-20 analog to the target cells.
-
Co-culture: Add the Env-expressing effector cells to the wells containing the target cells and inhibitor.[15]
-
Incubation: Incubate the co-culture for 6-8 hours at 37°C to allow for cell fusion.[15]
-
Luciferase Measurement: Measure the luciferase activity as an indicator of cell fusion.[15]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC50 value.[15]
Mandatory Visualizations
Caption: HIV-1 entry and T-20 mechanism of action.
References
- 1. Conformational changes in HIV-1 gp41 in the course of HIV-1 envelope glycoprotein-mediated fusion and inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational Changes in HIV-1 gp41 in the Course of HIV-1 Envelope Glycoprotein-Mediated Fusion and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Distinct conformational states of HIV-1 gp41 are recognized by neutralizing and non-neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Acting HIV-1 Fusion Inhibitory Peptides and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. benchchem.com [benchchem.com]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Optimization of peptidic HIV‐1 fusion inhibitor T20 by phage display - PMC [pmc.ncbi.nlm.nih.gov]
Why does Enfuvirtide have a low genetic barrier to resistance
This technical support center provides in-depth information and troubleshooting guidance for researchers, scientists, and drug development professionals studying Enfuvirtide (B549319) and the mechanisms of HIV-1 resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Enfuvirtide?
Enfuvirtide is an HIV fusion inhibitor, the first in its class of antiretroviral drugs.[1] It is a synthetic 36-amino-acid peptide that mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41, specifically the C-terminal heptad repeat (HR2) domain.[2][3] Its mechanism of action involves disrupting the final stage of the HIV-1 fusion process with a target cell.[1]
Normally, after the HIV-1 envelope protein gp120 binds to the host cell's CD4 receptor, gp41 undergoes a conformational change. This change facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[1][2] Enfuvirtide acts by binding to the N-terminal heptad repeat (HR1) domain of gp41.[2][4] This binding event prevents the interaction between HR1 and HR2, which is a critical step for the formation of the six-helix bundle structure necessary for membrane fusion.[5][6] By blocking this conformational change, Enfuvirtide effectively inhibits the entry of the virus into the host cell.[2][7]
Q2: Why is Enfuvirtide considered to have a low genetic barrier to resistance?
Enfuvirtide is considered to have a low genetic barrier to resistance because a limited number of amino acid substitutions within the drug's binding site on gp41 can lead to a significant reduction in its antiviral activity.[6][8] Resistance to Enfuvirtide can emerge rapidly, sometimes within weeks of initiating therapy, particularly in the absence of a fully suppressive antiretroviral regimen.[9]
The primary mechanism of resistance involves mutations in a specific 10-amino acid region of the gp41 HR1 domain, spanning codons 36 to 45.[5][6] This region is the direct binding site for Enfuvirtide. Even single amino acid changes at key positions within this motif can confer high-level resistance.[5] This is in contrast to some other antiretroviral drugs that may require the accumulation of multiple mutations to develop significant resistance. The rapid emergence of these resistance mutations underscores the importance of using Enfuvirtide in combination with other active antiretroviral agents.[6][9]
Q3: What are the primary and secondary mutations associated with Enfuvirtide resistance?
Primary resistance mutations for Enfuvirtide are located within the HR1 domain of gp41, specifically between amino acid positions 36 and 45.[5][6] Common primary mutations include changes at positions G36, V38, Q40, N42, N43, and L45.[9][10] These mutations directly interfere with the binding of Enfuvirtide to its target.
Secondary or compensatory mutations can also arise, sometimes outside of the primary binding site. For instance, mutations in the HR2 domain of gp41 have been identified in patients with virological failure on Enfuvirtide-containing regimens.[3] These secondary mutations may help to improve the replicative capacity of viruses that have developed primary resistance mutations, which can sometimes impair viral fitness.[3][5] There is also evidence that mutations in the gp120 envelope glycoprotein can indirectly affect Enfuvirtide susceptibility by altering the kinetics of viral fusion.[11][12]
Troubleshooting Guide
Issue: An in-vitro experiment shows a sudden loss of Enfuvirtide efficacy against a previously susceptible HIV-1 isolate.
Possible Cause: Emergence of resistance mutations in the viral population.
Troubleshooting Steps:
-
Sequence the gp41 Gene: The primary step is to sequence the gp41 gene of the viral isolate, focusing on the HR1 domain (codons 36-45). The presence of mutations in this region is the most likely cause of resistance.
-
Phenotypic Susceptibility Testing: Conduct a phenotypic assay to quantify the level of resistance. This involves determining the concentration of Enfuvirtide required to inhibit viral replication by 50% (IC50) and comparing it to the IC50 of a wild-type, susceptible virus.
-
Clonal Analysis: If resources permit, perform a clonal analysis of the viral population to understand the diversity of resistance mutations. This can provide insights into the evolutionary pathway of resistance.[9]
Quantitative Data on Enfuvirtide Resistance Mutations
The following table summarizes the fold-change in resistance to Enfuvirtide conferred by specific mutations in the HR1 domain of gp41. The data is compiled from various in-vitro studies.
| Amino Acid Position | Wild-Type Amino Acid | Mutant Amino Acid | Fold-Change in Resistance (IC50) |
| 36 | Glycine (G) | Aspartic Acid (D) | 3.5 - 4.5 |
| 38 | Valine (V) | Methionine (M) | 7.5 |
| 36 & 38 (Double Mutant) | Glycine (G) & Valine (V) | Aspartic Acid (D) & Methionine (M) | 30 - 360 |
Note: Fold-change values can vary depending on the specific HIV-1 strain and the experimental assay used.[10]
Experimental Protocols
Protocol: Phenotypic Assay for Enfuvirtide Susceptibility
This protocol outlines a method for determining the susceptibility of HIV-1 isolates to Enfuvirtide using a cell-based assay.
Materials:
-
Target cells permissive to HIV-1 infection (e.g., TZM-bl cells)
-
HIV-1 isolate to be tested
-
Enfuvirtide (lyophilized powder)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Prepare Enfuvirtide Stock Solution: Reconstitute lyophilized Enfuvirtide in sterile water or an appropriate solvent to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Perform serial dilutions of the Enfuvirtide stock solution in cell culture medium to create a range of concentrations to be tested.
-
Plate Target Cells: Seed TZM-bl cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell adherence.
-
Infection: Pre-incubate the HIV-1 isolate with the various concentrations of Enfuvirtide for a short period (e.g., 30-60 minutes) at 37°C.
-
Add Virus-Drug Mixture to Cells: After pre-incubation, add the virus-drug mixture to the plated TZM-bl cells. Include control wells with virus only (no drug) and cells only (no virus).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Measure Viral Replication: After incubation, lyse the cells and measure luciferase activity using a luminometer. The luciferase gene in TZM-bl cells is under the control of the HIV-1 LTR promoter, so luciferase activity is a direct measure of viral replication.
-
Data Analysis: Calculate the percentage of viral inhibition for each Enfuvirtide concentration relative to the virus-only control. Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Enfuvirtide mechanism of action and resistance pathway.
References
- 1. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 2. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emergence and Evolution of Enfuvirtide Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid emergence of enfuvirtide resistance in HIV-1-infected patients: results of a clonal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HIV resistance to the fusion inhibitor enfuvirtide: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Compensatory Mutations in gp120 Affecting T-20 Sensitivity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries for researchers, scientists, and drug development professionals investigating the role of gp120 mutations in HIV-1 sensitivity to the fusion inhibitor T-20 (Enfuvirtide).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of T-20 (Enfuvirtide) resistance?
A1: The primary mechanism of T-20 resistance involves mutations in the first heptad repeat (HR1) of the HIV-1 gp41 protein, which is the direct target of T-20.[1][2] These mutations, typically within amino acid residues 36-45, reduce the binding affinity of T-20 to HR1, thereby allowing the fusion process to proceed.
Q2: How can mutations in gp120, which is not the direct target of T-20, confer resistance?
A2: Mutations in gp120 can indirectly lead to T-20 resistance by altering the kinetics of viral entry.[3][4] Changes in the V3 loop or the co-receptor binding site of gp120 can increase the affinity for co-receptors (CCR5 or CXCR4), leading to a more rapid fusion process.[5][6] This accelerated entry shortens the time window during which the T-20 binding site on gp41 is exposed, thereby reducing the drug's effectiveness.[6]
Q3: What are compensatory mutations in the context of T-20 resistance?
A3: Primary resistance mutations in gp41 can sometimes impair the virus's replicative fitness. Compensatory mutations can arise in either gp120 or gp41 to restore this fitness cost without reversing the primary resistance mutation.[7] For instance, a mutation in gp120 might enhance co-receptor binding to compensate for a less efficient fusion process caused by a mutation in gp41.[7][8]
Q4: Can gp120 mutations increase sensitivity to T-20?
A4: Yes, certain mutations in the gp120 co-receptor binding site that reduce the affinity for the co-receptor can increase sensitivity to T-20.[6] By slowing down the fusion kinetics, these mutations prolong the exposure of the T-20 target site on gp41, making the virus more susceptible to the inhibitor.[6]
Q5: Does the glycosylation of gp120 affect T-20 sensitivity?
A5: The heavy glycosylation of gp120 acts as a "glycan shield" that can modulate antibody recognition and may also influence the dynamics of co-receptor binding.[9] While direct studies on the impact of specific glycan shifts on T-20 sensitivity are complex, alterations in glycosylation that affect co-receptor affinity or the stability of the Env trimer could indirectly influence T-20 susceptibility.[10][11]
Troubleshooting Guides
This section addresses common issues encountered during in vitro T-20 sensitivity assays.
Problem 1: Inconsistent IC50 values for T-20 against the same viral clone.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Ensure target cells (e.g., TZM-bl) are healthy, within a consistent and low passage number range, and plated at a uniform density for each experiment.[12][13] |
| Reagent Variability | Use the same lot of fetal bovine serum (FBS) and other culture reagents for a set of comparative experiments. New lots should be validated.[12] |
| Inaccurate Virus Titer | Re-titer viral stocks regularly. Inconsistent viral input can significantly shift IC50 values.[14] |
| Compound Degradation | Prepare fresh dilutions of T-20 for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.[14] |
| Assay Readout Timing | Ensure that the timing of the addition of lysis buffer and substrate for luciferase assays is consistent across all plates and experiments. |
Problem 2: Unexpectedly high resistance to T-20 in a virus expected to be sensitive.
| Potential Cause | Recommended Solution |
| Contamination of Viral Stock | Sequence the env gene of your viral stock to confirm the absence of known resistance mutations in gp41 and gp120. |
| Mycoplasma Contamination | Test cell cultures for mycoplasma contamination, which can affect cell health and viral replication, leading to skewed results. |
| High Co-receptor Expression on Target Cells | Characterize the expression levels of CD4, CCR5, and CXCR4 on your target cells. Unusually high co-receptor levels can accelerate fusion kinetics and reduce T-20 sensitivity. |
| Incorrect Data Normalization | Review your data analysis pipeline. Ensure that background luminescence is properly subtracted and that data is normalized to the no-drug control. |
Problem 3: A known gp120 mutation is not conferring the expected change in T-20 sensitivity.
| Potential Cause | Recommended Solution |
| Different Viral Backbone | The phenotypic effect of a gp120 mutation can be dependent on the overall genetic context of the env gene. The same mutation may have a different impact in a different viral strain.[2] |
| Presence of Other Mutations | Sequence the entire env gene to check for other mutations in gp120 or gp41 that might be masking or altering the effect of the mutation of interest. |
| Assay System Differences | The observed effect of a mutation can vary between different assay formats (e.g., cell-cell fusion vs. single-round infection). Ensure your assay system is appropriate for the question being asked. |
Data Presentation: gp120 Mutations and T-20 Sensitivity
The following tables summarize quantitative data on the effect of specific mutations in gp120 on T-20 sensitivity, as measured by the fold change in the 50% inhibitory concentration (IC50).
Table 1: Mutations in the gp120 V3 Loop and Co-receptor Binding Site
| Virus Strain | gp120 Mutation | Effect on Co-receptor | Fold Change in T-20 IC50 | Reference |
| Chimeric NL4.3 | R5 V3 loop | CCR5 usage | 4-6 fold increase | [5] |
| Chimeric NL4.3 | X4 V3 loop | CXCR4 usage | Baseline | [5] |
| YU-2 | K421D | Reduced CCR5 affinity | ~30-fold decrease | [6] |
Table 2: Compensatory Mutations in gp120
| Primary Resistance Mutation (gp41) | Compensatory Mutation (gp120) | Effect on Viral Fitness | Fold Change in T-20 IC50 | Reference |
| Multiple mutations in HR1 and HR2 | R298K (V3 loop) | Partial rescue of replication | Maintained high-level resistance | [8] |
Experimental Protocols
Protocol 1: Single-Round HIV-1 Entry Assay using TZM-bl Reporter Cells
This assay measures the ability of T-20 to inhibit the entry of pseudotyped HIV-1 into TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.
-
Cell Seeding:
-
One day prior to infection, seed TZM-bl cells in a 96-well white, solid-bottom assay plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of T-20 in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of T-20 in culture medium to achieve the desired final concentrations.
-
-
Infection:
-
On the day of infection, carefully remove the culture medium from the cells.
-
Add 50 µL of the diluted T-20 to the appropriate wells. Include wells with medium only (no-drug control) and medium with the highest concentration of solvent (vehicle control).
-
Add 50 µL of a standardized amount of HIV-1 pseudovirus to each well. The amount of virus should be pre-determined to yield a luciferase signal that is within the linear range of the assay.
-
Incubate for 48 hours at 37°C.
-
-
Luciferase Measurement:
-
After the incubation period, remove the culture medium and lyse the cells according to the manufacturer's protocol for your chosen luciferase assay reagent (e.g., Bright-Glo™).
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from cell-free wells) from all readings.
-
Calculate the percentage of inhibition for each T-20 concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the T-20 concentration and use a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
HIV-1 Entry and T-20 Mechanism of Action
Caption: HIV-1 entry pathway and the inhibitory mechanism of T-20.
Experimental Workflow for T-20 Sensitivity Assay
Caption: Workflow for a single-round HIV-1 entry assay to determine T-20 sensitivity.
Logical Relationship of gp120 Mutations and T-20 Resistance
Caption: How gp120 mutations can indirectly lead to T-20 resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in gp120 contribute to the resistance of human immunodeficiency virus type 1 to membrane-anchored C-peptide maC46 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV resistance to the fusion inhibitor enfuvirtide: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitivity of Human Immunodeficiency Virus Type 1 to the Fusion Inhibitor T-20 Is Modulated by Coreceptor Specificity Defined by the V3 Loop of gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Mutations in the Coreceptor Binding Site on Human Immunodeficiency Virus Type 1 Fusion, Infection, and Entry Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in the HIV-1 envelope glycoprotein can broadly rescue blocks at multiple steps in the virus replication cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resistance of Human Immunodeficiency Virus Type 1 to a Third-Generation Fusion Inhibitor Requires Multiple Mutations in gp41 and Is Accompanied by a Dramatic Loss of gp41 Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sequential Analysis of the N/O-Glycosylation of Heavily Glycosylated HIV-1 gp120 Using EThcD-sceHCD-MS/MS [frontiersin.org]
- 10. N-glycosylation of HIV-gp120 may constrain recognition by T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glycosylation of the core of the HIV-1 envelope subunit protein gp120 is not required for native trimer formation or viral infectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enfuvirtide Efficacy and Coreceptor Tropism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of HIV-1 coreceptor tropism on the efficacy of Enfuvirtide (B549319) (T-20).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Enfuvirtide, and how does it relate to coreceptor binding?
A1: Enfuvirtide is a synthetic peptide that belongs to the fusion inhibitor class of antiretroviral drugs.[1][2] Its mechanism is to disrupt the final stage of the HIV-1 entry process.[2][3] After the HIV surface protein gp120 binds to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4), the viral transmembrane protein gp41 undergoes a series of conformational changes.[2][4] This change involves the interaction of two domains within gp41, known as Heptad Repeat 1 (HR1) and Heptad Repeat 2 (HR2), which fold into a six-helix bundle, bringing the viral and cellular membranes close enough to fuse.[4][5] Enfuvirtide, which mimics the HR2 domain, binds to the HR1 domain of gp41 after it becomes exposed post-CD4 binding.[2][5][6][7] This binding action physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the fusion pore and blocking the viral capsid from entering the host cell.[2][3][5][7] Therefore, Enfuvirtide acts after coreceptor engagement but before membrane fusion.
Q2: Does HIV-1 coreceptor tropism (CCR5 vs. CXCR4) affect Enfuvirtide's efficacy?
A2: This has been a topic of considerable investigation with some initial conflicting reports. Early, small-scale in vitro studies suggested that CCR5-tropic (R5) isolates might be less susceptible to Enfuvirtide than CXCR4-tropic (X4) isolates.[8] However, larger studies and subsequent clinical trial data have shown that there is no clinically significant correlation between baseline coreceptor use and virological or immunological responses to Enfuvirtide-based therapy.[8][9] Patients with R5, X4, or dual/mixed-tropic virus populations respond to Enfuvirtide with equivalent decreases in viral load.[8][9] While a wide range of baseline susceptibility to Enfuvirtide exists among primary viral isolates, this does not appear to be dictated by coreceptor tropism in a clinical setting.[8]
Q3: If clinical efficacy is similar, why do some in vitro studies show differences in susceptibility between R5 and X4 viruses?
A3: The discrepancies in some in vitro results may be due to several factors. The affinity of the gp120 envelope protein for the coreceptor and the density of the coreceptor on the target cell surface can influence the kinetics of membrane fusion.[4][10] A higher affinity or higher coreceptor expression can lead to faster fusion kinetics.[4][5] This rapid process reduces the time the HR1 domain of gp41 is exposed and available for Enfuvirtide to bind, potentially leading to an apparent decrease in susceptibility (higher IC50).[4][11] Therefore, observed differences in vitro may be linked more to the specific fusion kinetics of the viral isolate and the experimental cell line used rather than a fundamental difference in Enfuvirtide's mechanism against R5 vs. X4 viruses.[4][8]
Q4: Can the development of Enfuvirtide resistance cause a shift in coreceptor tropism?
A4: Enfuvirtide resistance primarily arises from mutations in the 10-amino acid binding site within the HR1 domain of gp41 (residues 36-45).[5][8] These resistance mutations have been shown to have minimal to no effect on the virus's sensitivity to other classes of entry inhibitors, including those that target CD4, CCR5, or CXCR4.[5][12] Interestingly, some clinical studies have observed that changes in virus tropism from dual/mixed to R5 were more common in patients receiving Enfuvirtide.[9] Conversely, other studies focusing on proviral DNA have reported a higher frequency of tropism change from R5 to X4 in patients on Enfuvirtide-based regimens compared to controls.[13] The relationship is complex and may be influenced by the patient's overall treatment regimen and disease stage.[14] However, the primary mechanism of resistance is not a switch in tropism but rather a direct reduction in the binding affinity of Enfuvirtide to its gp41 target.[11]
Troubleshooting Guides
Issue 1: High IC50 values for Enfuvirtide against an R5-tropic virus in a cell-based assay.
| Potential Cause | Troubleshooting Step |
| High Coreceptor Expression on Target Cells: The cell line used (e.g., TZM-bl, U87-CD4-CCR5) may express high levels of CCR5, leading to rapid fusion kinetics that reduce Enfuvirtide's window of opportunity to act.[4][10] | 1. Quantify Coreceptor Levels: If possible, use flow cytometry to quantify CCR5 expression on your target cells and compare it to other standard cell lines. 2. Use a Different Cell Line: Test susceptibility in a cell line known to have lower, more physiologically relevant CCR5 expression levels. 3. Interpret Kinetically: Acknowledge that high IC50 may reflect faster fusion kinetics rather than true resistance, especially if the virus lacks canonical HR1 resistance mutations. |
| High-Affinity Env-Coreceptor Interaction: The specific R5 viral envelope may have an intrinsically high affinity for CCR5, also accelerating fusion.[4][11] | 1. Sequence the V3 Loop: Analyze the gp120 V3 loop sequence, as it is a key determinant of coreceptor affinity. 2. Perform a Fusion Kinetics Assay: Use a dye-transfer assay or similar method to directly measure the rate of fusion for your viral isolate compared to reference strains. |
| Pre-existing Resistance Mutations: Although primary resistance is not observed clinically, the isolate may have polymorphisms in the gp41 HR1 region that reduce susceptibility.[8] | 1. Genotype gp41: Sequence the gp41 HR1 domain (codons 36-45) to check for known Enfuvirtide resistance-associated mutations (e.g., G36D, V38A/M, Q40H, N43D, L45M). |
Issue 2: Inconsistent Enfuvirtide susceptibility results between experiments.
| Potential Cause | Troubleshooting Step |
| Variable Cell Passage Number: Coreceptor expression levels on cell lines like TZM-bl can vary with passage number, affecting fusion kinetics and assay results.[15] | 1. Standardize Cell Culture: Use cells within a narrow, defined passage number range for all experiments. 2. Re-validate Cell Stocks: Periodically re-validate coreceptor expression on your working cell bank. |
| Inconsistent Virus Titer: Inaccurate or inconsistent virus input can lead to variability in the final readout (e.g., luciferase activity). | 1. Re-titer Virus Stock: Always use a freshly titrated virus stock or one that has been thawed only once.[16] Determine the TCID50 in TZM-bl cells before each set of neutralization assays.[17] |
| Reagent Variability: Differences in serum lots, media, or DEAE-Dextran concentration can impact cell health and virus infectivity. | 1. Use Consistent Reagent Lots: Use the same lot of FBS, media, and other reagents for a set of comparative experiments. 2. Optimize DEAE-Dextran: The optimal concentration of DEAE-Dextran should be determined for each new batch to maximize infectivity without causing cytotoxicity.[17][18] |
Quantitative Data Summary
The following table summarizes representative 50% inhibitory concentration (IC50) or effective concentration (EC50) data for Enfuvirtide (T-20) against HIV-1 strains with different tropisms from cited literature. Note that absolute values vary significantly based on the specific viral strain and assay system used.
| Virus Strain / Type | Coreceptor Tropism | Assay System | Enfuvirtide IC50 / EC50 (µg/mL) | Reference |
| R5X4 Strains | CCR5 | U87/CD4/CCR5 Cells | 0.006 - 0.386 | [15] |
| R5X4 Strains | CXCR4 | U87/CD4/CXCR4 Cells | 0.028 - 0.703 | [15] |
| NLHX | CXCR4 | Env-mediated Fusion | 0.07 | [4] |
| NLHXADA-V3B | CCR5 | Env-mediated Fusion | 0.13 | [4] |
| NLHXSF162-V3 | CCR5 | Env-mediated Fusion | 0.31 | [4] |
| NLHX | CXCR4 | Pseudovirus Infection | 0.009 | [4] |
| NLHXADA-V3B | CCR5 | Pseudovirus Infection | 0.06 | [4] |
| NLHXSF162-V3 | CCR5 | Pseudovirus Infection | 0.18 | [4] |
These values illustrate the range of in vitro susceptibilities and highlight that while differences exist, there is significant overlap between R5 and X4 tropic viruses.
Experimental Protocols
Protocol: Determining Enfuvirtide IC50 using an Env-Pseudotyped Virus in TZM-bl Cells
This protocol outlines a standard method for assessing the susceptibility of an HIV-1 Env-pseudotyped virus to Enfuvirtide using a luciferase-based reporter assay in TZM-bl cells.
1. Materials and Reagents:
-
TZM-bl cells (NIH AIDS Reagent Program)[16]
-
Complete Growth Medium (DMEM, 10% FBS, antibiotics)
-
Env-pseudotyped virus stock (previously titrated)
-
Enfuvirtide (T-20) stock solution
-
DEAE-Dextran
-
96-well flat-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo, Brite-Glo)
-
Luminometer
2. Procedure:
-
Prepare Enfuvirtide Dilutions: Serially dilute the Enfuvirtide stock solution in growth medium in a 96-well plate. Include a "no drug" control (virus control).
-
Add Virus: Dilute the Env-pseudotyped virus stock to a predetermined optimal concentration (based on prior titration) in growth medium. Add the diluted virus to each well containing the Enfuvirtide dilutions.
-
Incubation: Incubate the plate for 30-90 minutes at 37°C to allow the drug to bind to the virus.[19]
-
Prepare TZM-bl Cells: Trypsinize a confluent flask of TZM-bl cells. Resuspend the cells in growth medium containing the optimal concentration of DEAE-Dextran.[19] A typical cell density is 1 x 10⁴ cells per 100 µL.[20]
-
Add Cells: Add 100 µL of the TZM-bl cell suspension to each well of the 96-well plate containing the virus-drug mixture. Also include "cell control" wells that receive cells but no virus.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.[17][20]
-
Measure Luciferase Activity: Remove the plates from the incubator. Lyse the cells and measure luciferase activity by adding the luciferase assay reagent to each well according to the manufacturer's instructions. Read the relative light units (RLU) on a luminometer.[17]
-
Data Analysis:
-
Subtract the average RLU of the cell control wells from all other wells.
-
Calculate the percent inhibition for each Enfuvirtide concentration relative to the virus control wells (0% inhibition).
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to determine the IC50 value, which is the concentration of Enfuvirtide that inhibits virus infection by 50%.
-
Visualizations
Caption: HIV entry pathway and the point of Enfuvirtide inhibition.
Caption: Experimental workflow for assessing Enfuvirtide susceptibility.
References
- 1. [Enfuvirtide, mechanism of action and pharmacological properties] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 3. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 4. Sensitivity of HIV-1 to entry inhibitors correlates with envelope/coreceptor affinity, receptor density, and fusion kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Enfuvirtide, first fusion inhibitor in the treatment of human immunodeficiency virus infection: mechanism of action and pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. academic.oup.com [academic.oup.com]
- 9. HIV-1 coreceptor use in triple-class treatment-experienced patients: baseline prevalence, correlates, and relationship to enfuvirtide response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resistance to entry inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Impact of Mutations in the Coreceptor Binding Site on Human Immunodeficiency Virus Type 1 Fusion, Infection, and Entry Inhibitor Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Entry coreceptor use and fusion inhibitor T20 sensitivity of dual-tropic R5X4 HIV-1 in primary macrophage infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. researchgate.net [researchgate.net]
- 18. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development and implementation of an international proficiency testing program for a neutralizing antibody assay for HIV-1 in TZM-bl cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting T-20 (Enfuvirtide) Efficacy in Clinical Isolates
Welcome to the technical support center for T-20 (Enfuvirtide). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the factors contributing to the low efficacy of T-20 in clinical HIV-1 isolates.
Troubleshooting Guide
This guide provides solutions to common issues encountered during in vitro experiments with T-20.
| Issue | Possible Cause | Recommended Action |
| 1. Higher than expected IC50 value for a known wild-type virus. | a) Reagent Integrity: T-20 peptide may have degraded. | - Prepare fresh serial dilutions of T-20 for each experiment using low-protein-binding tubes. - Aliquot T-20 stock solutions to avoid repeated freeze-thaw cycles. |
| b) Assay Conditions: Suboptimal cell density or viral input. | - Ensure target cells are healthy and seeded at the correct density. - Titrate the virus stock and use a consistent multiplicity of infection (MOI) for each experiment. | |
| c) Viral Backbone: The specific HIV-1 backbone used for pseudovirus production can influence susceptibility. | - If possible, test T-20 efficacy using different well-characterized laboratory-adapted viral backbones. | |
| 2. Discrepancy between genotypic and phenotypic results (e.g., genotype predicts sensitivity, but phenotype shows resistance). | a) Presence of Minor Resistant Variants: Genotypic sequencing may not detect resistant variants that constitute a small fraction of the viral population. | - Consider using more sensitive sequencing methods, such as next-generation sequencing (NGS), to identify minor variants. |
| b) Complex Resistance Pathways: Resistance may be conferred by mutations outside the primary resistance region in gp41, or by interactions between multiple mutations.[1] | - Sequence the entire env gene to identify potential secondary or compensatory mutations. - Review the literature for newly identified resistance mutations or patterns. | |
| c) Indirect Resistance Mechanisms: Changes in the gp120 glycoprotein (B1211001) can indirectly affect T-20 susceptibility.[1] | - Analyze the gp120 sequence for mutations that may alter Env conformation or fusion kinetics. | |
| 3. High variability in results between experimental repeats. | a) Inconsistent Viral Titer: Degradation of pseudovirus stock. | - Aliquot virus stocks after production and use a fresh aliquot for each experiment. Re-titer stored virus stocks periodically. |
| b) Pipetting Inaccuracy: Errors in preparing serial dilutions of T-20. | - Use calibrated pipettes and ensure proper mixing at each dilution step. Prepare fresh dilutions for each experiment. | |
| c) Cell Culture Conditions: Variations in cell passage number, confluence, or media composition. | - Maintain consistent cell culture practices. Use cells within a defined passage number range for all experiments. | |
| 4. No inhibition of viral entry observed even at high T-20 concentrations. | a) High-Level Resistance: Presence of multiple resistance mutations in the gp41 HR1 region. | - Perform genotypic analysis to identify key resistance mutations (see Table 1). - A combination of mutations can lead to a significant decrease in susceptibility.[2] |
| b) Experimental Artifact: Issues with the reporter gene assay or cell line. | - Include a positive control inhibitor known to be effective against the virus strain. - Verify the functionality of the reporter gene system and the susceptibility of the target cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of T-20?
A1: T-20 is a synthetic peptide that mimics a portion of the HIV-1 envelope glycoprotein gp41.[3][4][5] It works by binding to the first heptad repeat (HR1) of gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes.[6] This blockage of the fusion process inhibits the entry of the viral capsid into the host cell.[4][7]
Q2: Which genetic mutations are associated with T-20 resistance?
A2: Resistance to T-20 is primarily associated with mutations in a 10-amino-acid motif within the HR1 region of gp41, specifically between codons 36 and 45.[8] Common mutations include G36D/S, V38A/M/E, Q40H, N42T, and N43D.[6] The presence of single or multiple mutations in this region can significantly reduce T-20 susceptibility.[2]
Q3: What is the difference between genotypic and phenotypic resistance testing for T-20?
A3: Genotypic testing involves sequencing the HIV-1 gp41 gene to identify mutations known to be associated with T-20 resistance.[9][10] Phenotypic testing, on the other hand, directly measures the ability of a patient's viral isolate to replicate in the presence of varying concentrations of T-20 in a cell culture-based assay.[10] Phenotypic assays provide a quantitative measure of drug susceptibility, often reported as a fold-change in the IC50 value compared to a wild-type reference virus.[11]
Q4: Why is an optimized background regimen important when using T-20?
A4: T-20 should be administered with an optimized background regimen of other active antiretroviral drugs.[12] Resistance testing is recommended to select an appropriate therapeutic background regimen.[12] The effectiveness of the overall treatment is enhanced when T-20 is combined with other drugs to which the patient's virus is susceptible.
Q5: Can T-20 be used against all HIV-1 subtypes?
A5: T-20 has shown activity against various HIV-1 subtypes (clades A to G).[6] However, natural polymorphisms in the gp41 region can be more frequent in non-B subtypes, which may influence the rate and patterns of resistance development.[13]
Q6: Does T-20 have activity against HIV-2?
A6: T-20 is considered to be active against HIV-1 only, with low activity against HIV-2 isolates demonstrated in vitro.[4]
Data Presentation
Table 1: T-20 Resistance-Associated Mutations in HIV-1 gp41 and their Impact on Susceptibility
| Mutation(s) | Region | Fold Change in IC50 (Approximate) | Cross-Resistance with other Fusion Inhibitors |
| Wild-Type | - | 1.0 | - |
| G36D | HR1 | High | Yes |
| V38A/M | HR1 | Moderate to High | Yes |
| Q40H | HR1 | High | Yes |
| N42T | HR1 | Moderate | Yes |
| N43D | HR1 | High | Yes |
| G36D/V38M | HR1 | 30- to 360-fold | Yes |
| N42T + N43D | HR1 | >25-fold | Yes |
| S138A | HR2 | Can contribute to resistance in the context of HR1 mutations | Information not available |
Data compiled from multiple sources. The exact fold change can vary depending on the viral backbone and the assay used.[14][15][16][17]
Experimental Protocols
Protocol 1: Phenotypic Susceptibility Assay (Based on PhenoSense Assay)
This protocol outlines a single-round infectivity assay using pseudoviruses.
Materials:
-
HEK293T cells
-
HIV-1 env-expressing plasmid (from clinical isolate)
-
env-deficient HIV-1 backbone plasmid with a luciferase reporter gene
-
Transfection reagent
-
TZM-bl target cells
-
T-20 (Enfuvirtide)
-
Luciferase assay reagent
-
96-well cell culture plates (white, solid-bottom)
Methodology:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the HIV-1 env-expressing plasmid and the env-deficient backbone plasmid.
-
Culture for 48-72 hours.
-
Harvest the supernatant containing the pseudovirus.
-
Titer the pseudovirus stock.
-
-
Drug Susceptibility Assay:
-
Plate TZM-bl cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of T-20 in cell culture medium.
-
Add the diluted T-20 to the target cells.
-
Add a standardized amount of pseudovirus to each well.
-
Incubate for 48-72 hours.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the T-20 concentration.
-
Determine the fold change in IC50 by dividing the IC50 of the test virus by the IC50 of a wild-type reference virus.
-
Protocol 2: Genotypic Resistance Assay for gp41 HR1 Region
Materials:
-
Patient plasma sample
-
Viral RNA extraction kit
-
Reverse transcriptase and primers for cDNA synthesis
-
Taq polymerase and primers for nested PCR amplification of the gp41 HR1 region
-
PCR product purification kit
-
Sequencing primers
-
DNA sequencing equipment and reagents
Methodology:
-
RNA Extraction: Extract viral RNA from the patient's plasma sample.
-
cDNA Synthesis: Reverse transcribe the viral RNA to cDNA using a primer specific to a region downstream of the env gene.
-
Nested PCR:
-
Perform a first-round PCR to amplify a larger fragment of the env gene.
-
Use the product of the first round as a template for a second-round (nested) PCR with primers specific to the gp41 HR1 region.
-
-
PCR Product Purification: Purify the nested PCR product to remove primers and dNTPs.
-
DNA Sequencing: Sequence the purified PCR product using both forward and reverse primers.
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads.
-
Align the obtained sequence with a wild-type HIV-1 gp41 reference sequence.
-
Identify amino acid substitutions within the HR1 region, particularly between codons 36 and 45.
-
Mandatory Visualizations
Caption: Mechanism of action of T-20 (Enfuvirtide).
Caption: Workflow for T-20 resistance testing.
References
- 1. HIV resistance to the fusion inhibitor enfuvirtide: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hivresearch.org [hivresearch.org]
- 3. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]
- 4. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 5. T-20 (enfuvirtide, Fuzeon) | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 6. hivclinic.ca [hivclinic.ca]
- 7. benchchem.com [benchchem.com]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 10. stanfordhealthcare.org [stanfordhealthcare.org]
- 11. monogrambio.labcorp.com [monogrambio.labcorp.com]
- 12. The safety, plasma pharmacokinetics, and antiviral activity of subcutaneous enfuvirtide (T-20), a peptide inhibitor of gp41-mediated virus fusion, in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Natural resistance-associated mutations to Enfuvirtide (T20) and polymorphisms in the gp41 region of different HIV-1 genetic forms from T20 naive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Emergence and Evolution of Enfuvirtide Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Long-term monitoring of genotypic and phenotypic resistance to T20 in treated patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Reducing Enfuvirtide (T-20) Degradation in Experimental Solutions
Welcome to the Technical Support Center for Enfuvirtide (T-20). This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the degradation of the HIV fusion inhibitor T-20 in various experimental settings. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is Enfuvirtide (T-20) and how does it work?
Enfuvirtide is a 36-amino acid synthetic peptide that inhibits the fusion of HIV-1 with host cells.[1] It functions by binding to the gp41 subunit of the viral envelope glycoprotein (B1211001), preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[2][3] This action blocks the entry of the virus into the host cell, a critical step in the HIV life cycle.[2][4][5]
Q2: What are the primary causes of T-20 degradation in experimental solutions?
T-20, being a peptide, is susceptible to several degradation pathways in experimental solutions:
-
Hydrolysis: The key metabolic and chemical degradation pathway is the acid-catalyzed hydrolysis of the amide group on the C-terminal phenylalanine residue.
-
Aggregation and Precipitation: Peptides can self-associate and aggregate, leading to precipitation and loss of activity. This can be influenced by factors such as pH, temperature, and concentration.
-
Temperature Stress: Elevated temperatures can accelerate chemical degradation and induce aggregation.[6] Repeated freeze-thaw cycles should also be avoided as they can compromise stability.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of T-20. A study has shown that light and a temperature of 37°C can significantly accelerate its degradation in PBS.
-
Adsorption: Peptides can adsorb to the surfaces of plastic consumables, leading to a decrease in the effective concentration in the solution.
Q3: How should I properly prepare and store T-20 stock solutions?
For optimal stability, T-20 is supplied as a lyophilized powder which should be stored at room temperature.[7] To prepare a stock solution, reconstitute the powder with Sterile Water for Injection.[8] It may take up to 45 minutes for the powder to completely dissolve.[7][8] Once reconstituted, the solution should be refrigerated at 2-8°C and used within 24 hours.[7] For longer-term storage, it is advisable to prepare aliquots of the reconstituted solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: My T-20 solution appears cloudy or has visible particles. What should I do?
Cloudiness or the presence of visible particles is a sign of aggregation or precipitation. Here are some steps to troubleshoot this issue:
-
Verify Dissolution: Ensure the lyophilized powder is fully dissolved. Gentle rolling of the vial is recommended over vigorous shaking, which can induce aggregation.
-
Check pH: The pH of your experimental solution is critical. While T-20 has negligible solubility in pure water, its solubility increases in aqueous buffers at pH 7.5.[1] Ensure your buffer pH is appropriate.
-
Lower Concentration: High concentrations of peptides increase the likelihood of aggregation.[6] Consider working with more dilute solutions if your experimental design allows.
-
Add Excipients: In some cases, the addition of non-ionic surfactants like Polysorbate 20 at low concentrations (e.g., 0.01-0.1%) can help prevent aggregation by shielding hydrophobic regions of the peptide.[6]
Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with T-20.
Issue 1: Inconsistent or lower than expected bioactivity in cell-based assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Degradation in Aqueous Media | Minimize the time T-20 spends in aqueous buffers before and during the assay. Prepare fresh dilutions from a stable stock solution immediately before use. The addition of an organic solvent like acetonitrile (B52724) has been shown to improve stability in solution. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other sera can potentially interact with T-20. Perform control experiments to assess the impact of serum on T-20 activity. If necessary, reduce the serum concentration or use a serum-free medium during the incubation period. |
| Incorrect pH of Assay Medium | The pH of the cell culture medium can influence T-20 stability. Ensure the medium is properly buffered and the pH is within the optimal range for both the cells and the peptide. |
| Adsorption to Labware | Peptides can adsorb to plastic surfaces. To mitigate this, consider using low-adhesion microplates and pipette tips. Pre-rinsing pipette tips with the T-20 solution can also help. |
Issue 2: High variability in IC50 values between experiments.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Reagent Preparation | Ensure all reagents, including cell culture media and T-20 solutions, are prepared consistently across all experiments. Use the same batch of critical reagents whenever possible. |
| Variable Cell Health and Density | Maintain consistent cell health and plating density. Cells that are unhealthy or at an inappropriate confluency can lead to variable infection rates and, consequently, variable IC50 values.[6] |
| Fluctuations in Incubation Times | Adhere strictly to the defined incubation times for all steps of the assay, including pre-incubation with the inhibitor and the infection period. |
Quantitative Data on T-20 Degradation
The stability of T-20 is highly dependent on the experimental conditions. The following table summarizes the known degradation data.
| Condition | Buffer/Solvent | Temperature | Light Exposure | Time | Recovery (%) | Reference |
| In Vitro Release | PBS | 37°C | Exposed to light | 24 hours | < 85% | |
| In Vitro Release | PBS | 37°C | Protected from light | 24 hours | > 85% | |
| In Vitro Release | Mobile Phase (with Acetonitrile) | 37°C | Exposed to light | 14 days | > 85% | |
| Reconstituted Solution | Sterile Water | 2-8°C | Not specified | 24 hours | Stable | [7] |
Note: This table will be updated as more quantitative data becomes available.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments involving T-20.
Protocol 1: HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay measures the ability of T-20 to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and the appropriate co-receptors.[9]
Materials:
-
Effector cells (e.g., HEK293T) expressing HIV-1 Env.
-
Target cells (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and a reporter gene (e.g., luciferase).
-
T-20 stock solution.
-
Cell culture medium.
-
96-well cell culture plates.
-
Luciferase assay reagent.
Methodology:
-
Cell Plating: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of T-20 in cell culture medium.
-
Inhibitor Addition: Add the diluted T-20 solutions to the wells containing the target cells.
-
Effector Cell Addition: Add the effector cells to the wells.
-
Incubation: Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion.
-
Quantification: Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions. The amount of signal is proportional to the extent of cell-cell fusion.
-
Data Analysis: Calculate the percentage of inhibition for each T-20 concentration relative to the control (no inhibitor) and determine the IC50 value.
Protocol 2: Pseudovirus-Based HIV-1 Entry Assay
This single-round infectivity assay quantifies the inhibition of viral entry using pseudoviruses expressing HIV-1 Env.[6]
Materials:
-
HEK293T cells for pseudovirus production.
-
HIV-1 Env-expressing plasmid.
-
Env-deficient HIV-1 backbone plasmid with a reporter gene (e.g., luciferase).
-
Transfection reagent.
-
Target cells (e.g., TZM-bl).
-
T-20 stock solution.
-
Cell culture medium.
-
96-well cell culture plates.
-
Luciferase assay reagent.
Methodology:
-
Pseudovirus Production: Co-transfect HEK293T cells with the Env-expressing plasmid and the backbone plasmid to produce pseudoviruses. Harvest the supernatant containing the pseudoviruses after 48-72 hours.
-
Target Cell Plating: Seed target cells in a 96-well plate and allow them to adhere.
-
Inhibitor Preparation: Prepare serial dilutions of T-20 in cell culture medium.
-
Infection: Pre-incubate the target cells with the diluted T-20 for 1 hour at 37°C. Then, add the pseudovirus supernatant to the cells.
-
Incubation: Incubate the infected cells for 48 hours at 37°C.
-
Quantification: Lyse the cells and measure the reporter gene activity.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Key Processes
To aid in understanding the experimental workflows and mechanisms, the following diagrams have been generated.
Caption: Mechanism of HIV-1 fusion and inhibition by Enfuvirtide (T-20).
Caption: General troubleshooting workflow for T-20 degradation issues.
References
- 1. Enfuvirtide | C204H301N51O64 | CID 16130199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 3. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. hivclinic.ca [hivclinic.ca]
- 8. Enfuvirtide (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Sifuvirtide vs. Enfuvirtide (T-20): A Comparative Efficacy Guide for HIV Fusion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sifuvirtide and Enfuvirtide (B549319) (T-20), two prominent HIV-1 fusion inhibitors. The information is compiled from in vitro studies and clinical trial data to support research and development efforts in antiretroviral drug development.
Introduction
Enfuvirtide (T-20) was the first HIV fusion inhibitor approved for clinical use, establishing a novel mechanism of action against HIV-1 by preventing the virus from fusing with host cells.[1][2] Sifuvirtide, a next-generation fusion inhibitor, was subsequently developed to improve upon the efficacy and pharmacokinetic profile of Enfuvirtide.[1] Both drugs target the gp41 transmembrane glycoprotein (B1211001), a critical component of the HIV-1 fusion machinery.[1][3]
Mechanism of Action
HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of the target cell.[1][3] This binding triggers conformational changes in the gp41 subunit, leading to the insertion of its fusion peptide into the host cell membrane. Subsequently, the heptad repeat 1 (HR1) and heptad repeat 2 (HR2) domains of gp41 fold into a stable six-helix bundle (6-HB), which brings the viral and cellular membranes into close proximity, facilitating membrane fusion.[1][3]
Both Sifuvirtide and Enfuvirtide disrupt this process by binding to the HR1 domain of gp41, thereby preventing the formation of the 6-HB and blocking viral entry.[1][3] However, their molecular interactions with gp41 differ. Sifuvirtide was designed with specific amino acid substitutions to enhance its binding affinity and overall inhibitory profile.[3] While both are peptide-based and mimic the HR2 domain, these structural differences are believed to contribute to Sifuvirtide's enhanced potency.[1][3]
Mechanism of HIV-1 Fusion and Inhibition by Enfuvirtide and Sifuvirtide.
Comparative Efficacy: In Vitro Data
In vitro studies have consistently demonstrated the superior potency of Sifuvirtide compared to Enfuvirtide against a wide range of HIV-1 isolates, including those resistant to Enfuvirtide.[1][4][5]
| Parameter | Sifuvirtide | Enfuvirtide (T-20) | Reference(s) |
| IC50 (Cell-Cell Fusion Assay) | 1.2 ± 0.2 nM | 23 ± 6 nM | [4][5] |
| Potency vs. Wild-Type NL4-3 | ~80-fold more potent than Enfuvirtide | - | [6] |
| Activity against Enfuvirtide-Resistant Strains | Highly effective | Reduced efficacy | [1][7] |
Clinical Efficacy and Pharmacokinetics
Clinical data aligns with the in vitro findings, highlighting Sifuvirtide's improved pharmacokinetic profile, which allows for a more convenient dosing schedule.
| Parameter | Sifuvirtide | Enfuvirtide (T-20) | Reference(s) |
| Elimination Half-life (t½) | ~20.0 - 26.0 hours (human) | ~3.8 hours (human) | [4][8] |
| Dosing Frequency | Once daily | Twice daily | [8] |
| Equivalent Efficacy Dosage | 20 mg once-daily | 90 mg twice-daily | [4][5] |
In Phase III clinical trials (TORO 1 and TORO 2), the addition of Enfuvirtide to an optimized background regimen resulted in a significantly greater reduction in HIV-1 RNA levels compared to an optimized background regimen alone.[2][9] At 24 weeks, the mean change from baseline in viral load was a decrease of 1.4 to 1.7 log10 copies/ml in the Enfuvirtide group, compared to a decrease of 0.7 to 0.8 log10 copies/ml in the control group.[2] The mean increase in CD4+ cell count was also significantly higher in patients receiving Enfuvirtide.[9]
Resistance Profile
Resistance to both Enfuvirtide and Sifuvirtide is primarily associated with mutations in the HR1 region of gp41, specifically within amino acid positions 36-45.[2][3] While Sifuvirtide is effective against many Enfuvirtide-resistant strains, some degree of cross-resistance has been observed.[1][6] The selection of resistant variants can occur with both drugs through mutations in the N-terminal heptad repeat (NHR) of gp41.[1] Interestingly, studies have shown a synergistic effect when Enfuvirtide and Sifuvirtide are used in combination, suggesting this could be a strategy to improve efficacy and overcome resistance.[7]
Experimental Protocols
Cell-Cell Fusion Assay
This assay is utilized to determine the concentration of an inhibitor required to block 50% of cell-cell fusion (IC50).
Methodology:
-
Cell Culture: Effector cells (e.g., H9/HIV-1IIIB) expressing HIV-1 envelope glycoproteins are co-cultured with target cells (e.g., MT-2) that express CD4 and co-receptors.
-
Inhibitor Addition: The fusion inhibitors (Sifuvirtide or Enfuvirtide) are added to the co-culture at various concentrations.
-
Incubation: The cell mixture is incubated to allow for cell-cell fusion and the formation of syncytia.
-
Quantification: The number of syncytia is counted under a microscope.
-
Data Analysis: The IC50 value is calculated as the drug concentration that inhibits syncytia formation by 50% compared to the control (no inhibitor).
Workflow for a Cell-Cell Fusion Assay.
Surface Plasmon Resonance (SPR)
SPR is employed to study the binding kinetics and affinity of the fusion inhibitors to biomembrane models, providing insights into their mechanism of action at the membrane level.[10]
Methodology:
-
Chip Preparation: An SPR sensor chip is coated with a lipid bilayer to mimic the cell membrane.
-
Analyte Injection: The fusion inhibitor (analyte) is injected over the sensor surface at various concentrations.
-
Binding Measurement: The binding of the inhibitor to the lipid bilayer is measured in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The association and dissociation rates are determined from the sensorgram, and the equilibrium dissociation constant (KD) is calculated to quantify the binding affinity.[1]
Conclusion
Sifuvirtide demonstrates a significant improvement in in vitro potency and pharmacokinetic properties compared to Enfuvirtide.[1] Its higher efficacy against a broad range of HIV-1 isolates, including those resistant to Enfuvirtide, and its longer half-life allowing for once-daily administration, position it as a promising next-generation HIV fusion inhibitor.[1][4][5][8] The distinct structural features of Sifuvirtide are likely responsible for its enhanced antiviral activity.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance | PLOS One [journals.plos.org]
- 6. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to Sifuvirtide, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Enfuvirtide, an HIV-1 fusion inhibitor, for drug-resistant HIV infection in North and South America - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
T-20 vs. T-1249: A Comparative Analysis of HIV Fusion Inhibitor Activity on Resistant Strains
For Immediate Release
This guide provides a detailed comparison of the in vitro antiviral activities of two generations of HIV fusion inhibitors, T-20 (Enfuvirtide) and its successor, T-1249. The focus is on their efficacy against HIV-1 strains that have developed resistance to T-20, a critical challenge in antiretroviral therapy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
T-20, the first-in-class HIV fusion inhibitor, has been a valuable therapeutic option for treatment-experienced patients. However, its efficacy is limited by the emergence of drug resistance, primarily through mutations in the gp41 envelope glycoprotein (B1211001). T-1249 was developed as a second-generation fusion inhibitor with the aim of overcoming T-20 resistance and exhibiting broader and more potent antiviral activity. Experimental data confirms that while T-1249 demonstrates significantly greater potency against wild-type HIV-1, its activity against T-20 resistant strains is variable and dependent on the specific resistance mutations.
Comparative Antiviral Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of T-20 and T-1249 against a T-20 sensitive HIV-1 strain and various T-20 resistant mutants. The data clearly illustrates the enhanced potency of T-1249 and its activity profile against specific resistance mutations.
| HIV-1 Strain | Genotype | T-20 IC50 (nM) | T-1249 IC50 (nM) | Fold Change in T-1249 Potency vs. T-20 |
| NL4-3D36G | T-20 Sensitive | 49 | 6 | 8.2x more potent |
| NL4-3(36G)V38A | T-20 Resistant | 313 | 4 | 78.3x more potent |
| NL4-3(36G)V38A/N42D | T-20 Resistant | 2,646 | 10 | 264.6x more potent |
| NL4-3(36G)V38E/N42S | T-20 Resistant | 9,894 | 358 | 27.6x more potent |
Data sourced from Liu et al., 2009, Journal of Biological Chemistry.
Mechanism of Action and Resistance
HIV fusion inhibitors like T-20 and T-1249 target the viral envelope glycoprotein gp41, a key component of the virus's machinery for entering host cells. They work by binding to the first heptad repeat (HR1) of gp41, which prevents the conformational changes necessary for the fusion of the viral and cellular membranes. This mechanism effectively blocks the virus from injecting its genetic material into the host cell.
Resistance to T-20 typically arises from mutations within the HR1 domain of gp41, specifically in the amino acid region from positions 36 to 45.[1] These mutations reduce the binding affinity of T-20 to its target.
T-1249 is a synthetic peptide composed of sequences derived from HIV-1, HIV-2, and simian immunodeficiency virus (SIV).[2] It was designed to have a broader spectrum of activity and to be effective against T-20 resistant strains.[2] T-1249 also binds to the HR1 region of gp41, but its interaction is thought to be more robust, in part due to a "pocket-binding domain" that enhances its association with gp41. While T-1249 is potent against some T-20 resistant variants, certain mutations, such as the V38E/N42S combination, can confer cross-resistance.[1]
Visualizing the HIV Fusion and Inhibition Pathway
The following diagram illustrates the key steps in HIV entry and the mechanism by which T-20 and T-1249 inhibit this process.
Caption: HIV-1 entry and the mechanism of fusion inhibition.
Experimental Protocols
The data presented in this guide was generated using established in vitro virology assays. The following provides a general overview of the methodologies employed.
Single-Cycle Infectivity Assay
This assay measures the ability of the virus to complete one round of infection in the presence of an inhibitor.
-
Cell Lines:
-
Producer Cells: HEK293T cells are commonly used to produce pseudotyped HIV-1 particles. These cells are easily transfected with viral DNA.
-
Target Cells: TZM-bl cells are frequently used as target cells. They are a HeLa cell line that expresses CD4, CXCR4, and CCR5 and contains integrated luciferase and β-galactosidase genes under the control of the HIV-1 Tat promoter.
-
-
Virus Production:
-
HEK293T cells are co-transfected with an HIV-1 envelope expression plasmid (carrying the desired gp160 gene, either wild-type or with resistance mutations) and an HIV-1 genomic vector that lacks the env gene but contains a luciferase reporter gene.
-
The supernatant containing the pseudotyped virus particles is harvested 48-72 hours post-transfection.
-
-
Inhibition Assay:
-
TZM-bl cells are seeded in 96-well plates.
-
Serial dilutions of T-20 or T-1249 are prepared and added to the cells.
-
A standardized amount of the pseudotyped virus is then added to each well.
-
The plates are incubated for 48 hours to allow for viral entry and expression of the reporter gene.
-
-
Data Analysis:
-
The amount of viral infection is quantified by measuring the luciferase activity in the cell lysates.
-
The IC50 value, the concentration of the inhibitor that reduces luciferase activity by 50% compared to the no-drug control, is calculated using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for a single-cycle infectivity assay.
Caption: Workflow for a single-cycle infectivity assay.
Conclusion
T-1249 represents a significant advancement over T-20, demonstrating substantially higher potency against wild-type HIV-1. Its ability to inhibit some T-20 resistant strains highlights its potential as a second-line fusion inhibitor. However, the emergence of cross-resistance underscores the need for continued research and development of novel entry inhibitors with distinct resistance profiles. The experimental methodologies outlined provide a robust framework for the continued evaluation of such compounds.
References
- 1. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization [natap.org]
Navigating Resistance: A Comparative Guide to Enfuvirtide and Next-Generation HIV Fusion Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enfuvirtide (B549319) and next-generation HIV fusion inhibitors, focusing on the critical aspect of cross-resistance. Supported by experimental data, this document delves into the performance of these antiviral agents against resistant viral strains, offering insights into their mechanisms and potential clinical sequencing.
The emergence of drug resistance is a significant challenge in the long-term management of HIV-1 infection. Enfuvirtide (T-20), the first-in-class fusion inhibitor, marked a pivotal advancement in antiretroviral therapy by targeting the gp41 protein and preventing the fusion of the virus with host cells.[1][2][3] However, its clinical efficacy can be compromised by the development of resistance, primarily through mutations in the first heptad repeat (HR1) of gp41.[2][3][4][5] This has spurred the development of next-generation fusion inhibitors, such as T-1249, Sifuvirtide, and Albuvirtide (B10815435), designed to overcome these resistance mechanisms.[4][6][7] This guide provides a comparative analysis of the cross-resistance profiles of these inhibitors, supported by quantitative data from in vitro studies.
Comparative Analysis of Cross-Resistance
Experimental data consistently demonstrates that while Enfuvirtide-resistant HIV-1 variants exhibit significantly reduced susceptibility to Enfuvirtide, they often remain sensitive to next-generation fusion inhibitors. This suggests a limited cross-resistance profile, a crucial factor for sequential therapy in treatment-experienced patients.
A key finding is that mutations conferring resistance to Enfuvirtide, typically located in the HR1 domain of gp41, have minimal impact on the activity of other classes of entry inhibitors.[8][9] More importantly, within the class of fusion inhibitors, next-generation agents often retain significant potency against Enfuvirtide-resistant strains.[8][10][11] For instance, T-1249, a peptide with a broader binding site that overlaps with Enfuvirtide's target, has been shown to be active against Enfuvirtide-resistant viruses both in vitro and in vivo.[8][11] Similarly, Sifuvirtide, which incorporates a pocket-binding domain, demonstrates potent activity against a wide array of HIV-1 isolates, including those resistant to Enfuvirtide.[4][6] Albuvirtide has also shown efficacy against some Enfuvirtide-resistant variants.[7]
The following table summarizes the in vitro susceptibility of various HIV-1 strains, including those with known Enfuvirtide resistance mutations, to Enfuvirtide and next-generation fusion inhibitors. The data is presented as the fold change in the 50% inhibitory concentration (IC50) compared to a wild-type reference strain.
| Viral Strain/Mutation | Inhibitor | Fold Change in IC50 (Resistant vs. Wild-Type) | Reference(s) |
| Enfuvirtide-Resistant Mutants | |||
| G36D | Enfuvirtide | 3.5 - 30 | [8] |
| V38M | Enfuvirtide | 3.5 - 30 | [8] |
| G36D/V38M | Enfuvirtide | 30 - 360 | [8] |
| NL4-3V38A | Enfuvirtide | >100 | [6][10] |
| NL4-3V38A/N42D | Enfuvirtide | >100 | [6] |
| Various clinical isolates | Enfuvirtide | 116.3 (geometric mean) | [11] |
| Cross-Resistance Profile | |||
| G36D, V38M, G36D/V38M | T-1249 | < 2 | [8] |
| Enfuvirtide-resistant clinical isolates | T-1249 | No cross-resistance observed | [10][12] |
| Enfuvirtide-resistant clinical isolates | T-1249 | 2.0 (geometric mean) | [11] |
| NL4-3V38A | Sifuvirtide | Variable, but retains significant potency | [6][13] |
| NL4-3V38A/N42D | Sifuvirtide | Variable, but retains significant potency | [6][13] |
Experimental Protocols
The data presented in this guide is primarily derived from two key in vitro assays: the cell-cell fusion assay and the single-cycle viral infectivity assay using pseudotyped viruses.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (B1211001) (Env) with target cells expressing CD4 and a coreceptor (CCR5 or CXCR4).
Methodology:
-
Cell Lines: Effector cells (e.g., CHO-K1) are co-transfected with a plasmid expressing the HIV-1 Env and a reporter gene (e.g., luciferase). Target cells (e.g., TZM-bl) stably express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.
-
Co-culture: Effector and target cells are co-cultured in the presence of serial dilutions of the fusion inhibitor.
-
Fusion Event: If fusion occurs, the Tat protein from the effector cells transactivates the luciferase gene in the target cells.
-
Quantification: After a set incubation period (e.g., 48 hours), cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces luciferase activity by 50% compared to the no-drug control, is calculated.
Single-Cycle Viral Infectivity Assay
This assay quantifies the inhibitory effect of a compound on the entry of single-round infectious pseudoviruses into target cells.
Methodology:
-
Pseudovirus Production: Pseudoviruses are generated by co-transfecting producer cells (e.g., 293T) with a plasmid encoding the HIV-1 Env and a plasmid for an HIV-1 backbone that lacks the env gene but contains a reporter gene (e.g., luciferase or green fluorescent protein).
-
Infection: Target cells (e.g., TZM-bl) are incubated with the pseudoviruses in the presence of serial dilutions of the fusion inhibitor.
-
Reporter Gene Expression: After a defined period (e.g., 48-72 hours), the expression of the reporter gene is quantified. For luciferase, this involves cell lysis and measurement of luminescence. For GFP, this can be measured by flow cytometry.
-
Data Analysis: The IC50 is determined as the concentration of the inhibitor that reduces reporter gene expression by 50% relative to the virus control without inhibitor.
Visualizing the Mechanism of Action and Inhibition
The following diagrams illustrate the mechanism of HIV-1 entry and the points of intervention for fusion inhibitors, as well as a typical experimental workflow for assessing inhibitor potency.
Caption: Mechanism of HIV-1 Fusion and Inhibition by Fusion Inhibitors.
Caption: Workflow for a Cell-Based HIV Fusion Inhibition Assay.
References
- 1. Mutations Conferring Resistance to Human Immunodeficiency Virus Type 1 Fusion Inhibitors Are Restricted by gp41 and Rev-Responsive Element Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HIV resistance to the fusion inhibitor enfuvirtide: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enfuvirtide antiretroviral therapy in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerability and effectiveness of albuvirtide combined with dolutegravir for hospitalized people living with HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Resistance and replicative capacity of HIV-1 strains selected in vivo by long-term enfuvirtide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. T-1249 retains potent antiretroviral activity in patients who had experienced virological failure while on an enfuvirtide-containing treatment regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Resistance to Enfuvirtide Does Not Affect Susceptibility of Human Immunodeficiency Virus Type 1 to Other Classes of Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Selection and Characterization of HIV-1 Variants with Increased Resistance to Sifuvirtide, a Novel HIV-1 Fusion Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating T-20 Antiviral Activity: A Comparative Guide to Pseudovirus Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of T-20 (Enfuvirtide), a first-in-class HIV-1 fusion inhibitor, with other antiviral agents, supported by experimental data from pseudovirus neutralization assays. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.
T-20: A Potent Inhibitor of HIV-1 Entry
T-20 is a synthetic 36-amino-acid peptide that mimics a segment of the HIV-1 transmembrane glycoprotein (B1211001) gp41.[1][2] Its mechanism of action involves binding to the first heptad repeat (HR1) of gp41, which prevents the conformational changes required for the fusion of the viral and cellular membranes.[1][3] This ultimately blocks the entry of the virus into the host cell.[1][3] Pseudovirus neutralization assays are a critical tool for quantifying the in vitro efficacy of T-20 and other entry inhibitors. These assays utilize replication-defective viruses that express the HIV-1 envelope glycoproteins (Env) on their surface and carry a reporter gene, such as luciferase, to measure viral entry into target cells.[4][5]
Comparative Antiviral Activity of T-20 and Other HIV-1 Entry Inhibitors
The antiviral potency of T-20 is typically quantified by its 50% inhibitory concentration (IC50), the concentration of the drug required to inhibit 50% of viral activity in vitro. The following tables summarize the IC50 values for T-20 and other HIV-1 entry inhibitors, as determined by pseudovirus neutralization assays. It is important to note that IC50 values can vary depending on the specific HIV-1 isolate, the target cells used, and other experimental conditions.
| Fusion Inhibitors | HIV-1 Strain | IC50 (nM) | Reference |
| T-20 (Enfuvirtide) | HIV-1 HXB2 | 24.17 | [2] |
| T-20 (Enfuvirtide) | HIV-1 NL4-3 | 9.41 | [2] |
| LP-40 | HIV-1 HXB2 | 0.41 | [2] |
| LP-40 | HIV-1 NL4-3 | 0.44 | [2] |
| DP-C16 | HIV-1 HXB2 | 4.72 | [2] |
| DP-C16 | HIV-1 NL4-3 | 8.9 | [2] |
| C34-Chol | Various Primary Isolates | 25- to 100-fold more potent than C34, 50- to 400-fold more potent than T-20 | [3] |
| T1249 | Various Primary Isolates | 15- to 300-fold less potent than C34-Chol | [3] |
| Other Entry Inhibitors | Mechanism of Action | HIV-1 Strain | IC50 | Reference |
| Maraviroc | CCR5 co-receptor antagonist | CCR5-tropic HIV-1 BaL | Not directly compared in the same study as T-20 | [6] |
| AMD3100 | CXCR4 co-receptor antagonist | CXCR4-tropic HIV-1 NL4-3 | Not directly compared in the same study as T-20 | [6] |
| Ibalizumab | CD4 post-attachment inhibitor | Various | Potent inhibitor, synergistic with enfuvirtide | [7] |
Experimental Protocols
Production of HIV-1 Env-Pseudotyped Viruses
This protocol describes the generation of HIV-1 pseudoviruses by co-transfecting HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.[4][8][9]
Materials:
-
HEK293T cells
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Env-expressing plasmid (e.g., pcDNA3.1-Env)
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6 or Lipofectamine)
-
0.45 µm filters
Procedure:
-
Seed HEK293T cells in T-75 flasks to achieve 70-80% confluency on the day of transfection.
-
Prepare the transfection mixture by combining the Env-expressing plasmid and the Env-deficient HIV-1 backbone plasmid with the transfection reagent in serum-free medium, according to the manufacturer's instructions.
-
Add the transfection mixture dropwise to the HEK293T cells and incubate at 37°C.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot and store the pseudovirus stocks at -80°C.
Pseudovirus Neutralization Assay
This assay measures the ability of an antiviral agent to inhibit pseudovirus entry into target cells.[4][5]
Materials:
-
TZM-bl cells (or other suitable target cell line expressing CD4, CCR5, and CXCR4)
-
Complete Growth Medium
-
HIV-1 pseudovirus stock
-
T-20 and other antiviral agents to be tested
-
96-well flat-bottom plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of T-20 and other test compounds in growth medium.
-
In a separate plate, pre-incubate the pseudovirus with the serially diluted antiviral agents for 1 hour at 37°C.
-
Add the pseudovirus-antiviral mixture to the TZM-bl cells. Include virus control wells (virus only) and cell control wells (cells only).
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by determining the concentration of the antiviral agent that causes a 50% reduction in luciferase activity compared to the virus control.
Visualizing the Process
HIV-1 Entry and T-20 Mechanism of Action
Caption: HIV-1 entry pathway and the inhibitory action of T-20.
Pseudovirus Neutralization Assay Workflow
References
- 1. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Maraviroc and Other HIV-1 Entry Inhibitors Exhibit a Class-Specific Redistribution Effect That Results in Increased Extracellular Viral Load - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hiv.lanl.gov [hiv.lanl.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
A Head-to-Head Battle: T-20 Based Lipopeptides Demonstrate Superior Efficacy Over Native Enfuvirtide in HIV-1 Inhibition
For Immediate Release
Shanghai, China – December 15, 2025 – In the ongoing quest for more potent and durable antiretroviral therapies, a new wave of T-20 based lipopeptides is demonstrating significantly enhanced efficacy over the first-generation HIV fusion inhibitor, Enfuvirtide (B549319) (T-20). Extensive in vitro and in vivo studies reveal that the addition of a lipid moiety to the T-20 peptide backbone dramatically improves its antiviral activity, pharmacokinetic profile, and ability to combat drug-resistant HIV-1 strains. This comparison guide provides a detailed analysis of the performance of T-20 based lipopeptides versus native Enfuvirtide, supported by experimental data, for researchers, scientists, and drug development professionals.
Enfuvirtide, the first and only FDA-approved HIV fusion inhibitor, marked a significant milestone in antiretroviral therapy by targeting the viral entry process.[1][2] It functions by binding to the gp41 transmembrane glycoprotein (B1211001) of HIV-1, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[3][4][5] However, its clinical application has been hampered by relatively low antiviral activity, a short half-life requiring twice-daily subcutaneous injections, and the emergence of drug resistance.[1][6][7]
To address these limitations, researchers have developed T-20 based lipopeptides, which are modified with a lipid group, such as a fatty acid. This modification enhances the peptide's ability to anchor to the cell membrane, thereby increasing its local concentration at the site of viral entry and significantly boosting its inhibitory activity.[1]
Quantitative Data Presentation: A Clear Margin of Victory for Lipopeptides
The superior efficacy of T-20 based lipopeptides is most evident in their 50% inhibitory concentrations (IC50), which are orders of magnitude lower than that of Enfuvirtide. The following tables summarize the comparative antiviral activities and pharmacokinetic properties.
Table 1: Comparative Antiviral Activity (IC50) of Enfuvirtide vs. T-20 Based Lipopeptide (LP-40)
| Inhibitor | HIV-1 Strain/Assay | Mean IC50 (nM) | Fold Improvement (LP-40 vs. T-20) |
| Enfuvirtide (T-20) | Cell-Cell Fusion | 24.17 | - |
| LP-40 | Cell-Cell Fusion | 0.41 | 58.95 |
| Enfuvirtide (T-20) | Single-Cycle Entry Assay | 9.41 | - |
| LP-40 | Single-Cycle Entry Assay | 0.44 | 21.38 |
| Enfuvirtide (T-20) | HIV-1 JRCSF (Replicative Strain) | 5.19 | - |
| LP-40 | HIV-1 JRCSF (Replicative Strain) | 0.28 | 18.54 |
| Enfuvirtide (T-20) | Diverse HIV-1 Subtypes (Mean) | 29.45 | - |
| LP-40 | Diverse HIV-1 Subtypes (Mean) | 4.29 | 6.86 |
Data compiled from a study on T-20 based lipopeptide LP-40.[1]
Table 2: Efficacy Against Enfuvirtide-Resistant HIV-1 Strains
| Inhibitor | HIV-1 Mutant Strain | IC50 (nM) |
| Enfuvirtide (T-20) | T20-Resistant Strains (Various) | High Resistance Observed |
| LP-50 / LP-51 | T20-Resistant Strains (Various) | Highly Potent Inhibition (pM range) |
Next-generation lipopeptides LP-50 and LP-51 have shown exceptional potency against a panel of T-20 resistant mutant viruses.[8]
Table 3: Comparative Pharmacokinetic Properties
| Parameter | Enfuvirtide (T-20) | T-20 Based Lipopeptides (e.g., LP-51) |
| Half-life (in vivo) | ~3.8 hours[7] | Significantly longer, allowing for less frequent dosing |
| In vivo Stability | Susceptible to proteolytic degradation[9] | Enhanced due to lipidation |
| Dosing Frequency | Twice-daily subcutaneous injections[7] | Potential for once-daily or less frequent administration |
Mandatory Visualizations
References
- 1. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent HIV fusion inhibitors against Enfuvirtide-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry and Biophysics of HIV-1 gp41 – membrane interactions: Implications for HIV-1 Envelope Protein Mediated Viral-Cell Fusion and Fusion Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV - Wikipedia [en.wikipedia.org]
- 5. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety, plasma pharmacokinetics, and antiviral activity of subcutaneous enfuvirtide (T-20), a peptide inhibitor of gp41-mediated virus fusion, in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics, pharmacodynamics and drug interaction potential of enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of Novel HIV-1/2 Fusion Inhibitors with High Therapeutic Efficacy in Rhesus Monkey Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Entry Inhibitors for HIV-1 via a New De Novo Protein Design Framework - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Comparative Analysis of Enfuvirtide and C34 Peptide HIV-1 Fusion Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two pivotal HIV-1 fusion inhibitor peptides: Enfuvirtide (B549319) (T-20) and the C34 peptide. By examining their mechanisms of action, antiviral potencies, and the experimental frameworks used for their evaluation, this document aims to provide a clear, data-driven perspective on their relative performance.
Enfuvirtide, the first clinically approved HIV fusion inhibitor, and the C34 peptide are both derived from the C-terminal heptad repeat (CHR) region of the HIV-1 envelope glycoprotein (B1211001) gp41. They are designed to interrupt the viral fusion process, a critical step in the HIV lifecycle. While initially thought to share an identical mechanism, further research has revealed significant differences in their mode of action and in vitro efficacy. This guide will delve into these distinctions, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Inhibition Strategies
The fusion of HIV-1 with a host cell is a multi-step process orchestrated by the viral envelope glycoproteins gp120 and gp41. Upon binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a series of conformational changes. A key intermediate in this process is the "pre-hairpin" structure, where the N-terminal heptad repeat (NHR) and CHR regions of gp41 are exposed. The subsequent collapse of the CHR onto the NHR forms a highly stable six-helix bundle (6-HB), which drives the merger of the viral and cellular membranes, allowing the viral capsid to enter the host cell.
Both Enfuvirtide and C34 peptides are designed to interfere with the formation of this critical 6-HB. However, they achieve this through distinct molecular interactions.
C34 , and its derivatives like Sifuvirtide, act as classic competitive inhibitors. Possessing a pocket-binding domain (PBD), C34 effectively mimics the viral CHR and binds with high affinity to the hydrophobic pocket of the gp41 NHR in the pre-hairpin intermediate. This action directly prevents the viral CHR from folding back, thus potently inhibiting 6-HB formation and subsequent membrane fusion.[1][2]
Enfuvirtide (T-20) , in contrast, lacks a defined PBD.[1][2] Its mechanism is understood to be more complex. While it is derived from the CHR region, it does not form a stable 6-HB with N-peptides. Instead, it is thought to interact with the NHR to form unstable or insoluble complexes, and may also target multiple sites on both gp41 and gp120, thereby disrupting the fusion process through a less direct, and consequently less potent, mechanism.[3]
Quantitative Comparison of Antiviral Activity
In vitro assays consistently demonstrate the superior potency of C34 and its analogs compared to Enfuvirtide against a range of HIV-1 strains. The 50% inhibitory concentration (IC50), a standard measure of a drug's potency, is significantly lower for C34-derived peptides.
| Peptide | HIV-1 Strain | Assay Type | IC50 (nM) | Fold Difference (approx.) | Reference |
| Enfuvirtide (T-20) | HIV-1 IIIB | Cell-Cell Fusion | 28 | - | [1] |
| CP32M (C34-derived) | HIV-1 IIIB | Cell-Cell Fusion | 4 | 7x more potent | [1] |
| Enfuvirtide (T-20) | HIV-1 IIIB | p24 Production | 26 | - | [1] |
| CP32M (C34-derived) | HIV-1 IIIB | p24 Production | 5 | 5.2x more potent | [1] |
| Enfuvirtide (T-20) | Laboratory Adapted Strains | Cell-Cell Fusion | 23 ± 6 | - | [2] |
| Sifuvirtide (C34-derived) | Laboratory Adapted Strains | Cell-Cell Fusion | 1.2 ± 0.2 | 19x more potent | [2] |
| Enfuvirtide (T-20) | Enfuvirtide-Resistant (V38A/N42D) | p24 Production | 1584.2 | - | [4] |
| Sifuvirtide (C34-derived) | Enfuvirtide-Resistant (V38A/N42D) | p24 Production | 11.5 | 137x more potent | [4] |
Note: IC50 values can vary between experiments and laboratories due to differences in cell lines, viral stocks, and assay conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of Enfuvirtide and C34 activity.
HIV-1 Mediated Cell-Cell Fusion Assay
This assay measures the ability of a fusion inhibitor to prevent the fusion of cells expressing the HIV-1 envelope glycoprotein (effector cells) with target cells expressing CD4 and co-receptors.
a. Cell Lines and Plasmids:
-
Effector Cells: HEK293T cells are co-transfected with an HIV-1 Env-expressing plasmid (e.g., from various HIV-1 strains like IIIB, Bal) and a Tat-expressing plasmid.
-
Target Cells: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain a Tat-responsive luciferase reporter gene.
b. Protocol:
-
Effector Cell Preparation: Plate HEK293T cells in a 6-well plate to achieve 70-80% confluency. Co-transfect the cells with the Env and Tat plasmids using a suitable transfection reagent. Incubate for 24-48 hours.
-
Target Cell Preparation: Seed TZM-bl cells in a white, flat-bottom 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Inhibitor Preparation: Prepare serial dilutions of Enfuvirtide, C34, or other test peptides in culture medium.
-
Treatment: Remove the medium from the TZM-bl cells and add 50 µL of the diluted peptide solutions or control medium to the wells.
-
Co-culture: Detach the transfected HEK293T effector cells, resuspend them, and add 1 x 10^4 cells in 50 µL of medium to each well containing the target cells and peptide.
-
Incubation: Co-culture the cells for 6-8 hours at 37°C with 5% CO2.
-
Luminescence Measurement: Add a luciferase assay reagent (e.g., Bright-Glo™) to each well. After a 2-minute incubation, measure the luminescence using a plate luminometer.
-
Data Analysis: Calculate the percent inhibition for each peptide concentration relative to the "no drug" control. Use non-linear regression analysis to determine the IC50 value.[5]
Single-Cycle Infectivity Assay (p24 Antigen-based)
This assay quantifies the amount of viral replication in a single round of infection by measuring the production of the HIV-1 p24 capsid protein.
a. Cell Lines and Virus:
-
Target Cells: MT-2 cells or P4C5 cells (HeLa cells expressing CD4, CCR5, and an LTR-driven lacZ reporter gene).
-
Virus Stocks: Laboratory-adapted HIV-1 strains (e.g., HIV-1 IIIB, NL4-3) or pseudoviruses. Viral titers are predetermined using a p24 ELISA assay.
b. Protocol:
-
Cell Plating: Plate target cells (e.g., 8 x 10^4 P4C5 cells) in a 96-well plate and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of the fusion inhibitors. Pre-incubate the cells with the diluted peptides for a specified time (e.g., 30 minutes).
-
Infection: Infect the cells in triplicate with a known amount of HIV-1 (e.g., 1 or 5 ng of p24 per well).
-
Incubation: Incubate the infected cells for a period that allows for a single round of replication (e.g., 36-72 hours).
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit. This involves lysing the virus to release p24, capturing the antigen on an antibody-coated plate, and detecting it with a secondary antibody conjugate that produces a colorimetric signal.
-
Data Analysis: Determine the p24 concentration for each inhibitor dilution. Calculate the percent inhibition relative to the untreated infected control and determine the IC50 value using non-linear regression.[4][6][7]
Conclusion
The in vitro data unequivocally demonstrates that the C34 peptide and its derivatives are significantly more potent inhibitors of HIV-1 fusion than Enfuvirtide. This enhanced activity is attributed to a more direct and stable interaction with the gp41 NHR, effectively preventing the formation of the fusogenic six-helix bundle. In contrast, Enfuvirtide's less direct mechanism of action results in higher IC50 values. This comparative analysis, supported by detailed experimental protocols, provides a valuable resource for researchers engaged in the discovery and development of novel HIV entry inhibitors, highlighting the structural and mechanistic advantages of C34-based peptides.
References
- 1. Potent HIV fusion inhibitors against Enfuvirtide-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different from the HIV fusion inhibitor C34, the anti-HIV drug Fuzeon (T-20) inhibits HIV-1 entry by targeting multiple sites in gp41 and gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HIV-1 Single Cycle Infection [bio-protocol.org]
- 7. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HIV Fusion Inhibitors: Enfuvirtide, Albuvirtide, and Sifuvirtide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical performance of Enfuvirtide (B549319) and other notable fusion inhibitors, supported by available clinical trial data. The information is presented to facilitate a clear understanding of their relative efficacy, safety, and dosing profiles.
The advent of fusion inhibitors marked a significant advancement in antiretroviral therapy, offering a novel mechanism of action against HIV-1 by preventing the virus from fusing with and entering host immune cells. Enfuvirtide (T-20) was the first-in-class drug to be approved. Subsequently, next-generation fusion inhibitors, including Albuvirtide and Sifuvirtide (B10832413), have been developed to address some of the limitations of Enfuvirtide, such as dosing frequency and resistance. This guide synthesizes head-to-head and comparative clinical trial data for these three key fusion inhibitors.
Mechanism of Action: A Shared Target
Enfuvirtide, Albuvirtide, and Sifuvirtide share a common mechanism of action. They are synthetic peptides that target the gp41 transmembrane glycoprotein, a critical component of the HIV-1 fusion machinery.[1][2] By binding to the first heptad repeat (HR1) region of gp41, these drugs inhibit the conformational changes required for the fusion of the viral and cellular membranes, thus blocking viral entry into the host cell.[1][2]
Head-to-Head Clinical Trial Data
While extensive head-to-head clinical trials for all three fusion inhibitors are not available, data from individual pivotal trials and comparative pharmacokinetic studies provide valuable insights into their relative performance.
Enfuvirtide: The TORO 1 and 2 Trials
The efficacy and safety of Enfuvirtide were primarily established in the TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only) phase 3 clinical trials.[1][3][4] These studies enrolled heavily treatment-experienced patients with HIV-1 infection.
Table 1: Summary of Efficacy Data from the TORO 1 and 2 Trials (Week 48)
| Endpoint | Enfuvirtide + Optimized Background (OB) | Optimized Background (OB) Alone |
| Viral Load <400 copies/mL | 30.4% | 12.0% |
| Viral Load <50 copies/mL | 18.3% | 7.8% |
| Mean Change in CD4+ Cell Count | +91 cells/mm³ | +45 cells/mm³ |
Data compiled from the TORO 1 and 2 trials.[3][5]
Albuvirtide: The TALENT Study
Albuvirtide, a long-acting fusion inhibitor, was evaluated in the phase 3 TALENT study. This trial compared a once-weekly Albuvirtide-based regimen to a standard second-line triple-drug regimen in treatment-experienced HIV-1 infected adults in China.[6][7][8][9]
Table 2: Efficacy Data from the TALENT Study (Week 48)
| Endpoint | Albuvirtide + Lopinavir (B192967)/ritonavir | 2 NRTIs + Lopinavir/ritonavir |
| Viral Load <50 copies/mL (mITT) | 80.4% | 66.0% |
| Viral Load <50 copies/mL (Per-Protocol) | 94.9% | 74.4% |
mITT: modified Intent-to-Treat. Data from the interim analysis of the TALENT study.[9] The study concluded that the once-weekly Albuvirtide regimen was non-inferior to the standard second-line therapy.[8][9]
Sifuvirtide: Comparative Efficacy with Enfuvirtide
Direct, large-scale head-to-head clinical trial data comparing Sifuvirtide and Enfuvirtide is limited. However, pharmacokinetic studies in Chinese HIV-infected patients have provided a basis for comparing their clinical efficacy. These studies indicated that a once-daily administration of 20 mg of Sifuvirtide is equivalent in efficacy to a twice-daily 90 mg administration of Enfuvirtide .[7][8] Furthermore, Sifuvirtide has a significantly longer half-life of approximately 39 hours compared to 3.8 hours for Enfuvirtide, allowing for less frequent dosing.[7][8] In vitro studies have also demonstrated that Sifuvirtide has a higher potency against a wide range of HIV-1 strains, including those resistant to Enfuvirtide.[6][7]
Table 3: Comparative Profile of Enfuvirtide, Albuvirtide, and Sifuvirtide
| Feature | Enfuvirtide | Albuvirtide | Sifuvirtide |
| Dosing Regimen | 90 mg twice daily (subcutaneous injection) | 320 mg once weekly (intravenous infusion) | 20 mg once daily (subcutaneous injection) |
| Half-life | ~3.8 hours | ~10-12 days | ~39 hours |
| Key Clinical Trial(s) | TORO 1 and 2 | TALENT | Pharmacokinetic studies |
| Primary Indication | Treatment-experienced HIV-1 | Treatment-experienced HIV-1 | Treatment-experienced HIV-1 |
| Notable Adverse Events | Injection site reactions (very common) | Diarrhea, increased triglycerides | Not extensively documented in large trials |
Experimental Protocols
TORO 1 and 2 Trials (Enfuvirtide)
-
Study Design: Randomized, open-label, multicenter, phase 3 trials.
-
Patient Population: HIV-1 infected adults with prior treatment experience with at least three classes of antiretroviral agents and evidence of viral replication.
-
Intervention: Patients were randomized to receive either an optimized background (OB) regimen of 3 to 5 antiretroviral drugs or the OB regimen plus Enfuvirtide (90 mg twice daily via subcutaneous injection).
-
Primary Endpoint: The primary efficacy endpoint was the change in plasma HIV-1 RNA level from baseline to week 24.[1]
TALENT Study (Albuvirtide)
-
Study Design: Randomized, controlled, open-label, non-inferiority, phase 3 trial conducted at 12 sites in China.[8][9]
-
Patient Population: HIV-1 infected adults who had failed first-line antiretroviral therapy with a plasma viral load >1000 copies/mL.[8][9]
-
Intervention: Patients were randomized (1:1) to receive either Albuvirtide (once weekly by intravenous infusion) plus ritonavir-boosted lopinavir or the WHO-recommended second-line treatment of two NRTIs plus ritonavir-boosted lopinavir.[8][9]
-
Primary Endpoint: The proportion of patients with a plasma viral load below 50 copies/mL at 48 weeks.[8][9]
Conclusion
The landscape of HIV fusion inhibitors has evolved from the pioneering introduction of Enfuvirtide to the development of next-generation agents like Albuvirtide and Sifuvirtide. While direct head-to-head comparative trials are not abundant, the available data indicates a clear progression towards improved dosing convenience and potentially enhanced potency. Albuvirtide offers a significant advantage with its once-weekly dosing regimen, and Sifuvirtide demonstrates comparable efficacy to Enfuvirtide with a more convenient once-daily schedule and a longer half-life. For researchers and drug development professionals, these findings underscore the continued potential for innovation within this important class of antiretroviral drugs, with a focus on improving patient adherence and overcoming resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics of sifuvirtide in treatment-naive and treatment-experienced HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sifuvirtide, a potent HIV fusion inhibitor peptide (Journal Article) | OSTI.GOV [osti.gov]
- 4. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic efficacy of combination of enfuvirtide and sifuvirtide, the first- and next-generation HIV-fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The improved efficacy of Sifuvirtide compared with enfuvirtide might be related to its selectivity for the rigid biomembrane, as determined through surface plasmon resonance | PLOS One [journals.plos.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Phenotypic and Genotypic Resistance Assays for Enfuvirtide
For researchers and clinicians managing HIV-1 infection, particularly in treatment-experienced patients, understanding viral resistance to antiretroviral drugs is critical. Enfuvirtide (B549319) (Fuzeon®), the first-in-class HIV fusion inhibitor, offers a unique mechanism of action but is not immune to the development of resistance. This guide provides an objective comparison of the two primary methods used to detect Enfuvirtide resistance: phenotypic and genotypic assays.
Enfuvirtide: Mechanism of Action and Resistance
Enfuvirtide is a synthetic peptide that targets the HIV-1 envelope glycoprotein (B1211001) gp41, a critical component of the viral fusion machinery.[1] It works by binding to the first heptad repeat (HR1) region of gp41.[2] This binding event obstructs the conformational change necessary for the fusion of the viral and cellular membranes, thus preventing the virus from entering the host cell.[1][3]
Resistance to Enfuvirtide primarily arises from mutations within a specific 10-amino acid segment of the gp41 HR1 region, spanning codons 36 to 45.[2][4] These genetic alterations can reduce the binding affinity of Enfuvirtide to its target, diminishing the drug's efficacy.[5] Monitoring for these resistance-associated mutations is essential for effective therapeutic management.
Overview of Resistance Assays
Two principal methodologies are employed to assess HIV-1 resistance to Enfuvirtide:
-
Phenotypic Assays: These assays provide a direct, functional measure of drug susceptibility. They determine the concentration of a drug required to inhibit viral replication in a laboratory setting.[6]
-
Genotypic Assays: These assays identify the presence of specific genetic mutations in the viral genome that are known to confer drug resistance.[6] For Enfuvirtide, this involves sequencing the env gene, specifically the region encoding the gp41 protein.[7]
Quantitative Comparison of Assay Performance
The choice between a phenotypic and genotypic assay often depends on a balance of factors including turnaround time, cost, sensitivity, and the specific clinical question being addressed.
| Feature | Phenotypic Assay | Genotypic Assay |
| Principle of Method | Measures virus replication in the presence of varying drug concentrations (functional assay).[6][8] | Detects specific resistance-associated mutations by sequencing the viral target gene (gp41).[9][10] |
| Primary Result | Fold-change in 50% inhibitory concentration (IC50) compared to a wild-type reference virus.[8] | List of amino acid substitutions at key resistance codons (e.g., G36D, V38A, Q40H, N43D).[11] |
| Turnaround Time | Slower (typically 2 to 5 weeks).[12][13] | Faster (typically 1 to 2 weeks).[7] |
| Cost | More expensive.[7] | Less expensive.[7][14] |
| Sensitivity | May not detect minor resistant variants (<10-20% of the viral population).[8] | More sensitive in detecting mixtures of wild-type and resistant virus.[7] Can detect variants comprising >10-20% of the population.[10] |
| Interpretation | Straightforward (higher fold-change indicates greater resistance).[14] | Requires interpretation using algorithms or expert knowledge; complex mutation patterns can be challenging.[6][15] |
| Detection of Novel Mutations | Can detect resistance caused by novel or unexpected mutation patterns.[14] | Limited to identifying known resistance mutations; novel mutations may be missed or their impact unknown.[16] |
Experimental Protocols
Detailed methodologies are crucial for understanding the data generated by these assays. Below are representative protocols for each type.
Phenotypic Assay: Recombinant Virus Luciferase-Based Entry Assay
This method measures the ability of pseudoviruses containing the patient-derived env gene to enter target cells in the presence of Enfuvirtide.
-
RNA Extraction and RT-PCR: Viral RNA is extracted from patient plasma. The env gene is then amplified using reverse transcription-polymerase chain reaction (RT-PCR).
-
Cloning: The amplified env gene is cloned into an expression vector.
-
Pseudovirus Production: HEK293T cells are co-transfected with the patient-derived env expression vector and an env-deficient HIV-1 backbone plasmid that contains a luciferase reporter gene.[17] The resulting "pseudoviruses" are harvested from the cell supernatant.
-
Neutralization Assay: TZM-bl target cells, which express CD4, CCR5, and CXCR4, are seeded in 96-well plates.
-
Serial dilutions of Enfuvirtide are prepared. The pseudovirus is pre-incubated with these dilutions for approximately one hour at 37°C.[17]
-
The virus-drug mixture is added to the TZM-bl cells and incubated for 48 hours.[17]
-
Data Analysis: Cell lysates are collected, and luciferase activity is measured. The light output is proportional to the level of viral entry. The IC50 is calculated by fitting the data to a dose-response curve. The result is reported as a fold-change relative to the IC50 of a known drug-sensitive reference virus.[18]
Genotypic Assay: Population-Based Sequencing of gp41
This protocol identifies mutations in the HR1 region of gp41.
-
Viral RNA Extraction: RNA is extracted from patient plasma. A viral load of at least 500-1,000 copies/mL is generally required.[7]
-
RT-PCR: The gp41 region of the pol gene is amplified from the viral RNA using RT-PCR with specific primers flanking the HR1 domain (codons 36-45).[19]
-
PCR Product Purification: The amplified DNA (amplicon) is purified to remove primers and other reactants.[19]
-
Sequencing: The purified PCR product is sequenced using the Sanger sequencing method.[19]
-
Sequence Analysis: The resulting nucleotide sequence is compared to a wild-type HIV-1 reference sequence (e.g., HXB2). Identified mutations are translated into amino acid changes at codons associated with Enfuvirtide resistance.[9][19]
Visualizing Mechanisms and Workflows
Diagrams can clarify complex biological processes and laboratory procedures.
Caption: Enfuvirtide's mechanism of action and viral fusion.
Caption: Comparative workflow of genotypic and phenotypic assays.
Conclusion and Recommendations
Both genotypic and phenotypic assays are valuable tools for guiding Enfuvirtide therapy. The choice of assay depends on the clinical context.
-
Genotypic assays are generally the preferred first-line test due to their lower cost, faster turnaround time, and greater sensitivity for detecting mixed viral populations.[7] They are particularly useful for treatment-naive patients or those experiencing initial virologic failure where resistance patterns are often predictable.[8]
-
Phenotypic assays are recommended for patients with complex treatment histories and extensive resistance mutation patterns.[8] In these cases, the functional data provided by a phenotypic test can offer a clearer picture of susceptibility, especially when novel or complex combinations of mutations make genotypic interpretation difficult.[15][16]
Ultimately, an integrated approach that considers a patient's treatment history alongside results from both types of assays, when necessary, will provide the most comprehensive guidance for constructing an effective antiretroviral regimen.
References
- 1. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 4. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV resistance to the fusion inhibitor enfuvirtide: mechanisms and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 8. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 9. Performance of Human Immunodeficiency Virus Type 1 gp41 Assays for Detecting Enfuvirtide (T-20) Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 11. Characterization of determinants of genotypic and phenotypic resistance to enfuvirtide in baseline and on-treatment HIV-1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 14. academic.oup.com [academic.oup.com]
- 15. HIV Drug Resistance Database [hivdb.stanford.edu]
- 16. thebody.com [thebody.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to HIV Entry Inhibitors: Enfuvirtide and Beyond
For Researchers, Scientists, and Drug Development Professionals
The entry of HIV into host cells is a critical first step in its lifecycle and a key target for antiretroviral therapy. This guide provides an in-depth comparison of Enfuvirtide (B549319), the first-in-class fusion inhibitor, with other HIV entry inhibitors, including attachment inhibitors, co-receptor antagonists, and post-attachment inhibitors. We will delve into their distinct mechanisms of action, comparative efficacy, resistance profiles, and the experimental methodologies used to evaluate them.
Mechanisms of Action: A Multi-pronged Attack on Viral Entry
HIV entry is a sequential process involving the viral envelope glycoproteins gp120 and gp41 interacting with the host cell's CD4 receptor and a co-receptor (either CCR5 or CXCR4). Entry inhibitors disrupt this cascade at different stages.
Enfuvirtide (Fusion Inhibitor): Enfuvirtide is a synthetic peptide that mimics a region of the HIV gp41 protein called heptad repeat 2 (HR2). After gp120 binds to CD4 and a co-receptor, gp41 undergoes a conformational change to facilitate the fusion of the viral and cellular membranes. Enfuvirtide binds to the heptad repeat 1 (HR1) region of gp41, preventing the formation of the six-helix bundle structure necessary for membrane fusion and subsequent viral entry.[1]
Maraviroc (CCR5 Co-receptor Antagonist): Maraviroc is a small molecule that binds to the human CCR5 co-receptor on the host cell surface. This binding induces a conformational change in CCR5, which in turn prevents the viral gp120 from interacting with it. By blocking this interaction, Maraviroc effectively prevents the entry of CCR5-tropic (R5) HIV strains.[2][3][4][5]
Ibalizumab (Post-attachment Inhibitor): Ibalizumab is a humanized monoclonal antibody that binds to the second domain of the human CD4 receptor. Unlike other entry inhibitors, it does not block the initial binding of gp120 to CD4. Instead, after gp120 is attached to CD4, Ibalizumab prevents the conformational changes in the gp120-CD4 complex that are necessary for its subsequent interaction with the CCR5 or CXCR4 co-receptors. This steric hindrance effectively blocks viral entry of both R5 and X4-tropic viruses.[6][7][8][9]
Fostemsavir (B1673582) (Attachment Inhibitor): Fostemsavir is a prodrug that is converted to the active compound temsavir. Temsavir directly binds to the viral gp120 glycoprotein (B1211001), near the CD4 binding site. This interaction prevents the initial attachment of the virus to the host cell's CD4 receptor, thereby inhibiting the first step of viral entry for both R5 and X4-tropic strains.[10][11][12][13]
Comparative Efficacy: Insights from Clinical Trials
The clinical efficacy of these entry inhibitors has been evaluated in several key clinical trials, primarily in treatment-experienced patients with multidrug-resistant HIV.
| Drug | Key Clinical Trial(s) | Primary Endpoint(s) | Key Efficacy Results |
| Enfuvirtide | TORO 1 & 2 | Proportion of patients with HIV-1 RNA <400 copies/mL at week 48 | At week 48, 30% of patients in the Enfuvirtide + Optimized Background (OB) group achieved HIV-1 RNA <400 copies/mL, compared to 12% in the OB alone group.[14][15] The mean increase in CD4+ T-cell count from baseline was also significantly greater in the Enfuvirtide group (91 cells/mm³ vs. 45 cells/mm³).[15] |
| Maraviroc | MOTIVATE 1 & 2 | Proportion of patients with HIV-1 RNA <50 copies/mL at 48 weeks | In a pooled analysis at 48 weeks, significantly more patients receiving Maraviroc (once or twice daily) + OB achieved viral suppression (<50 copies/mL) compared to placebo + OB.[16][17][18][19] |
| Ibalizumab | TMB-301 | Proportion of patients with ≥0.5 log10 copies/mL reduction in HIV-1 RNA from baseline to day 7 | 83% of patients receiving Ibalizumab achieved the primary endpoint, compared to 3% during the control period. At week 24, 43% of patients achieved HIV-1 RNA levels <50 copies/mL.[20][21] |
| Fostemsavir | BRIGHTE | Proportion of patients with HIV-1 RNA <40 copies/mL at week 96 | In the randomized cohort, 60% of participants achieved virologic suppression at week 96. The mean increase in CD4+ T-cell count from baseline was 205 cells/µL.[22][23][24] |
Resistance Profiles: Mechanisms of Viral Escape
As with all antiretroviral agents, HIV can develop resistance to entry inhibitors through various mutations.
| Drug | Target | Key Resistance Mutations |
| Enfuvirtide | gp41 (HR1 domain) | Mutations in the 10-amino-acid motif of the gp41 HR1 region (codons 36-45) are the primary mechanism of resistance.[1][25][26][27][28] |
| Maraviroc | CCR5 co-receptor | Resistance can occur through the emergence of HIV strains that can utilize the drug-bound conformation of CCR5 for entry or by a switch in co-receptor usage from CCR5 to CXCR4 (tropism switch).[2][3][5][29] |
| Ibalizumab | CD4 receptor (domain 2) | Resistance is associated with the loss of potential N-linked glycosylation sites in the V5 loop of the gp120 envelope protein.[6][7] |
| Fostemsavir | gp120 | Mutations in the gp120 protein, particularly at positions S375, M426, and M434, are associated with reduced susceptibility to temsavir.[10][11][12][13][30] |
It is important to note that cross-resistance between different classes of entry inhibitors is generally not observed, making them valuable options in salvage therapy regimens.[6][25]
Experimental Protocols
The evaluation of HIV entry inhibitors relies on a variety of in vitro assays to determine their potency and resistance profiles.
HIV Pseudovirus Neutralization Assay
This assay is a cornerstone for evaluating the inhibitory activity of drugs and antibodies against HIV entry.
Objective: To determine the concentration of an inhibitor that reduces viral entry by 50% (IC50) or 90% (IC90).
Methodology:
-
Pseudovirus Production: Co-transfect HEK293T cells with two plasmids: one expressing the HIV-1 envelope glycoprotein (Env) of interest and another containing an Env-deficient HIV-1 backbone with a reporter gene (e.g., luciferase or green fluorescent protein).
-
Virus Harvest: After 48-72 hours, harvest the supernatant containing the pseudoviruses.
-
Neutralization Assay: a. Seed target cells (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4) in a 96-well plate. b. Prepare serial dilutions of the entry inhibitor. c. Incubate the pseudoviruses with the diluted inhibitor for a defined period (e.g., 1 hour at 37°C). d. Add the virus-inhibitor mixture to the target cells.
-
Infection and Readout: After 48-72 hours of incubation, measure the reporter gene expression (e.g., luciferase activity using a luminometer).
-
Data Analysis: Calculate the percentage of neutralization for each inhibitor concentration relative to a no-inhibitor control and determine the IC50/IC90 values.[31][32][33][34]
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block the fusion of cells expressing HIV Env with cells expressing CD4 and the appropriate co-receptors.
Objective: To assess the inhibition of membrane fusion, a critical step in viral entry.
Methodology:
-
Cell Lines: Use two cell lines:
-
Effector cells: Engineered to express HIV-1 Env on their surface.
-
Target cells: Express CD4 and a co-receptor (CCR5 or CXCR4) and contain a reporter gene system (e.g., luciferase under the control of a Tat-responsive promoter).
-
-
Co-culture: Co-culture the effector and target cells in the presence of serial dilutions of the entry inhibitor.
-
Fusion and Reporter Activation: When the cells fuse, the Tat protein from the effector cells activates the reporter gene in the target cells.
-
Readout: After a set incubation period (e.g., 24-48 hours), lyse the cells and measure the reporter gene activity.
-
Data Analysis: Calculate the percentage of fusion inhibition and determine the IC50 value.[35][36][37][38]
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways of HIV entry and the workflows of the key experimental assays.
Caption: Mechanism of HIV Entry and Action of Inhibitors.
Caption: Workflow of a Pseudovirus Neutralization Assay.
Caption: Workflow of a Cell-Cell Fusion Assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Analysis of Clinical HIV-1 Strains with Resistance to Maraviroc Reveals Strain-Specific Resistance Mutations, Variable Degrees of Resistance, and Minimal Cross-Resistance to Other CCR5 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Resistance to Maraviroc Conferred by a CD4 Binding Site Mutation in the Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Loss of Asparagine-Linked Glycosylation Sites in Variable Region 5 of Human Immunodeficiency Virus Type 1 Envelope Is Associated with Resistance to CD4 Antibody Ibalizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibalizumab Targeting CD4 Receptors, An Emerging Molecule in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Efficacy of an anti-CD4 Monoclonal Antibody for HIV-1 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibalizumab, a Novel Monoclonal Antibody for the Management of Multidrug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Gp120 substitutions at positions associated with resistance to fostemsavir in treatment-naive HIV-1-positive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Durable efficacy of enfuvirtide over 48 weeks in heavily treatment-experienced HIV-1-infected patients in the T-20 versus optimized background regimen only 1 and 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FUZEON: EFFICACY OF ENFUVIRTIDE (Fuzeon) IN SUBGROUPS OF PATIENTS THROUGH 48 WEEKS OF THERAPY IN THE TORO TRIALS [natap.org]
- 16. Maraviroc 48-Weeks Safety, Efficacy in Treatment-Experienced MOTIVATE 1 and 2 Study Pooled Analysis [natap.org]
- 17. Two-Year Safety and Virologic Efficacy of Maraviroc in Treatment-Experienced Patients With CCR5-Tropic HIV-1 Infection: 96-Week Combined Analysis of MOTIVATE 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of Maraviroc Exposure–Response Relationship at 48 Weeks in Treatment-Experienced HIV-1–Infected Patients in the MOTIVATE Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Maraviroc in Antiretroviral-Experienced Patients Infected With CCR5-Tropic HIV-1: 48-Week Results of MOTIVATE 1 [natap.org]
- 20. BioCentury - Ibalizumab: Ph III TMB-301 data [biocentury.com]
- 21. Phase 3 Study of Ibalizumab for Multidrug-Resistant HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Glasgow 2022: Fostemsavir 240 week results from BRIGHTE study | HIV i-Base [i-base.info]
- 23. Safety and efficacy of the HIV-1 attachment inhibitor prodrug fostemsavir in heavily treatment-experienced individuals: week 96 results of the phase 3 BRIGHTE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. viivhealthcare.com [viivhealthcare.com]
- 25. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Emergence and Evolution of Enfuvirtide Resistance following Long-Term Therapy Involves Heptad Repeat 2 Mutations within gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scispace.com [scispace.com]
- 28. Resistance to enfuvirtide, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. academic.oup.com [academic.oup.com]
- 30. Identification of gp120 polymorphisms in HIV-1 B subtype potentially associated with resistance to fostemsavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. hiv.lanl.gov [hiv.lanl.gov]
- 33. Pseudovirus (PSV) Assay [bio-protocol.org]
- 34. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. google.com [google.com]
- 38. Distinct Requirements for HIV-Cell Fusion and HIV-mediated Cell-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Enfuvirtide (T-20): A Guide for Laboratory Professionals
Enfuvirtide (T-20), a synthetic peptide used in HIV-1 treatment, requires meticulous handling and disposal to ensure laboratory safety and environmental protection.[1] Adherence to proper disposal protocols is critical for researchers, scientists, and drug development professionals to minimize risks associated with pharmaceutical waste. This guide provides a comprehensive, step-by-step approach to the safe disposal of Enfuvirtide T-20 and associated materials.
I. Segregation and Classification of Enfuvirtide Waste
Proper disposal begins with the correct segregation of waste streams. Enfuvirtide-related waste in a laboratory setting can be categorized as follows:
-
Sharps Waste: Needles and syringes used for reconstitution and administration.
-
Unused/Expired Pharmaceutical Product: Vials of lyophilized powder that are expired or no longer needed.[2]
-
Contaminated Labware: Vials containing reconstituted solution, gloves, bench paper, and other materials that have come into contact with Enfuvirtide.
It is imperative to handle all pharmaceutical waste in accordance with federal, state, and local regulations. The Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[3][4]
II. Step-by-Step Disposal Procedures
Due to the risk of needlestick injuries, all needles and syringes must be handled with extreme care.
-
Immediate Disposal: Immediately after use, place all needles and syringes into a designated, puncture-resistant sharps container.[1][5]
-
Do Not Recap: Needles should not be recapped, bent, or broken before disposal.
-
Container Management: Sharps containers should be clearly labeled as "Sharps Waste" or with the biohazard symbol. Do not overfill containers; close them securely when they are approximately three-quarters full.
-
Final Disposal: Full sharps containers must be disposed of through a licensed medical waste disposal company.[6]
Genentech, the manufacturer of Fuzeon (brand name for Enfuvirtide), and specialty pharmacies may provide sharps containers.[7][8][9]
Expired or unused vials of Enfuvirtide powder should not be disposed of in the regular trash or down the drain.
-
Return to Pharmacy: The recommended method for disposing of expired Enfuvirtide is to return it to the pharmacy where it was acquired.[2]
-
Licensed Waste Disposal: Alternatively, the material can be offered to a licensed, professional waste disposal company.[6]
-
Regulatory Compliance: Ensure that the disposal method complies with all federal, state, and local regulations for pharmaceutical waste.[6]
Enfuvirtide is supplied as a lyophilized powder that is reconstituted with sterile water.[1] Once reconstituted, any unused portion must be discarded within 24 hours.[5][10]
-
Unused Reconstituted Solution: Vials containing unused reconstituted Enfuvirtide should be treated as pharmaceutical waste. Do not pour the solution down the drain. The vial and its contents should be placed in a designated pharmaceutical waste container.
-
Contaminated Labware: All labware and personal protective equipment (PPE) that has come into contact with Enfuvirtide, such as gloves, pipette tips, and bench paper, should be disposed of in a designated pharmaceutical waste container.
-
Incineration: Most pharmaceutical waste is ultimately incinerated by a licensed medical waste incineration facility.[4]
Quantitative Data Summary
| Waste Type | Key Disposal Requirement | Regulatory Oversight |
| Sharps (Needles/Syringes) | Puncture-resistant, leak-proof container | EPA, State, and Local Regulations |
| Unused/Expired Vials | Return to pharmacy or licensed disposal company | EPA, State, and Local Regulations |
| Reconstituted Solution | Discard after 24 hours in a pharmaceutical waste container | EPA, State, and Local Regulations |
| Contaminated Labware | Segregate into pharmaceutical waste containers | EPA, State, and Local Regulations |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Frequently Asked Questions | FUZEON® (enfuvirtide) [fuzeon.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
- 8. gene.com [gene.com]
- 9. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
